molecular formula C6H11ClO3 B076548 Ethyl 4-chloro-3-hydroxybutanoate CAS No. 10488-69-4

Ethyl 4-chloro-3-hydroxybutanoate

Numéro de catalogue: B076548
Numéro CAS: 10488-69-4
Poids moléculaire: 166.6 g/mol
Clé InChI: ZAJNMXDBJKCCAT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Ethyl 4-chloro-3-hydroxybutanoate is a highly valuable chiral building block and synthetic intermediate in organic chemistry and pharmaceutical research. This compound features two highly functionalizable groups—a chloride and a hydroxyl group—on an ester-containing butanoate skeleton, making it a versatile precursor for the synthesis of complex molecules. Its primary research value lies in its role as a key synthon for the production of statin-class drugs, such as cholesterol-lowering agents (e.g., Atorvastatin and Rosuvastatin), where it contributes to the critical hydroxy lactone moiety. The molecule's reactivity allows for nucleophilic substitution of the chloride, oxidation or further derivatization of the alcohol, and manipulation of the ester group, enabling efficient access to a wide array of biologically active compounds, including beta-amino alcohols, gamma-lactones, and other heterocyclic systems. Researchers utilize this compound to explore asymmetric synthesis pathways, develop novel catalytic methods, and construct chiral fragments for natural product synthesis. Its bifunctional nature provides a strategic handle for designing linear and cyclic structures with precise stereochemical control, making it an indispensable tool for medicinal chemists and synthetic organic chemists aiming to accelerate the discovery and development of new therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl 4-chloro-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJNMXDBJKCCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402594
Record name ethyl 4-chloro-3-hydroxybutanoate
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Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10488-69-4
Record name Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester
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Record name ethyl 4-chloro-3-hydroxybutanoate
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Foundational & Exploratory

An In-depth Technical Guide to (S)-ethyl 4-chloro-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-ethyl 4-chloro-3-hydroxybutanoate, a key chiral intermediate in the pharmaceutical industry.

Chemical Identity and Physical Properties

(S)-ethyl 4-chloro-3-hydroxybutanoate is a chiral organic compound valued for its role as a versatile building block in asymmetric synthesis.[1] Its chemical structure consists of a four-carbon chain with a chloro group at the fourth position, a hydroxyl group at the third (chiral center), and an ethyl ester at the carboxyl end.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name ethyl (3S)-4-chloro-3-hydroxybutanoate[2]
CAS Number 86728-85-0[3]
Molecular Formula C₆H₁₁ClO₃[3]
Molecular Weight 166.60 g/mol
SMILES CCOC(=O)C--INVALID-LINK--CCl
InChI Key ZAJNMXDBJKCCAT-YFKPBYRVSA-N

Table 2: Physical and Chemical Properties

PropertyValueReference(s)
Appearance Colorless to light yellow liquid[4]
Density 1.19 g/mL at 25 °C
Boiling Point 93-95 °C at 5 mmHg
Refractive Index (n20/D) 1.453
Optical Rotation ([α]23/D) -14° (neat)
Flash Point 113 °C (closed cup)
Purity (typical) ≥ 95-98% (GC)[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (S)-ethyl 4-chloro-3-hydroxybutanoate.

Table 3: Spectroscopic Data

TechniqueKey Peaks and Assignments
¹H NMR Data available in spectral databases.[2]
¹³C NMR Data available in spectral databases.[2]
FT-IR (neat) Broad O-H stretch (~3452 cm⁻¹), C=O stretch of the ester (~1730-1750 cm⁻¹), C-O stretches, and C-Cl stretch.[5][6]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing (S)-ethyl 4-chloro-3-hydroxybutanoate is the asymmetric reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate. Biocatalytic methods using various microorganisms or isolated enzymes are favored for their high enantioselectivity.[7]

Biocatalytic Asymmetric Reduction

This protocol is a generalized procedure based on common methodologies described in the literature.[7][8]

Objective: To synthesize (S)-ethyl 4-chloro-3-hydroxybutanoate via the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a recombinant E. coli expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration.

Materials:

  • Ethyl 4-chloro-3-oxobutanoate

  • Recombinant E. coli cells expressing carbonyl reductase and glucose dehydrogenase

  • Glucose

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5-7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite

Experimental Procedure:

  • Cell Culture and Harvest:

    • Cultivate the recombinant E. coli strain in a suitable growth medium until the desired cell density is reached.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with phosphate buffer to remove residual medium.

  • Biocatalytic Reduction:

    • In a reaction vessel, prepare a reaction mixture containing the phosphate buffer, glucose (as the co-substrate for cofactor regeneration), and the harvested recombinant E. coli cells.

    • Add ethyl 4-chloro-3-oxobutanoate to the reaction mixture. The substrate can be added in batches to minimize substrate inhibition.

    • Maintain the reaction at a controlled temperature (typically 25-35 °C) with gentle agitation.

    • Monitor the progress of the reaction by techniques such as GC or HPLC to determine the conversion of the starting material and the formation of the product.

  • Work-up and Purification:

    • Once the reaction is complete, add a filter aid like Celite to the mixture and filter to remove the microbial cells.[9]

    • Saturate the aqueous filtrate with sodium chloride to reduce the solubility of the product.

    • Extract the product from the aqueous phase with an organic solvent such as ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude (S)-ethyl 4-chloro-3-hydroxybutanoate by vacuum distillation to yield the final product.[10]

Logical Workflow for Biocatalytic Synthesis

Biocatalytic_Synthesis cluster_upstream Upstream Processing cluster_reaction Bioreaction cluster_downstream Downstream Processing cluster_product Final Product Culture Cell Culture of Recombinant E. coli Harvest Cell Harvesting & Washing Culture->Harvest Reaction Asymmetric Reduction: - Ethyl 4-chloro-3-oxobutanoate - Recombinant Cells - Glucose - Buffer Harvest->Reaction Filtration Cell Removal (Filtration) Reaction->Filtration Extraction Solvent Extraction Filtration->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal (Concentration) Drying->Concentration Purification Vacuum Distillation Concentration->Purification Final_Product (S)-ethyl 4-chloro-3-hydroxybutanoate Purification->Final_Product HMG_CoA_Pathway cluster_synthesis Synthesis cluster_pathway Cholesterol Biosynthesis Pathway S_ECHB (S)-ethyl 4-chloro-3- hydroxybutanoate Atorvastatin Atorvastatin S_ECHB->Atorvastatin Multi-step synthesis HMG_CoA_Reductase HMG-CoA Reductase Atorvastatin->HMG_CoA_Reductase Inhibits HMG_CoA HMG-CoA HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate

References

Structural Analysis of (R)-ethyl 4-chloro-3-hydroxybutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-ethyl 4-chloro-3-hydroxybutanoate is a versatile chiral building block of significant interest in the pharmaceutical industry. Its utility as a precursor for the synthesis of bioactive molecules, including L-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB), necessitates a thorough understanding of its structural characteristics. This technical guide provides an in-depth analysis of the structure of (R)-ethyl 4-chloro-3-hydroxybutanoate, complete with quantitative data, detailed experimental protocols, and relevant biological pathway visualizations.

Physicochemical and Spectroscopic Data

The structural integrity and purity of (R)-ethyl 4-chloro-3-hydroxybutanoate are confirmed through a combination of physicochemical measurements and spectroscopic analysis. The following tables summarize the key quantitative data for this compound.

Physicochemical Properties Value
Molecular Formula C₆H₁₁ClO₃[1]
Molecular Weight 166.60 g/mol [1]
CAS Number 90866-33-4
Appearance Colorless to pale yellow liquid[2]
Density 1.19 g/mL at 25 °C
Boiling Point 93-95 °C at 5 mmHg
Refractive Index (n20/D) 1.453
Optical Rotation ([α]23/D) +14° (neat)
¹H NMR Spectral Data (400 MHz, CDCl₃) Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Protons4.30-4.28mCH(OH)
4.18q7.2OCH₂CH₃
3.61-3.60mCH₂Cl
3.01sOH
2.66-2.57mCH₂COO
1.29-1.24mOCH₂CH₃
¹³C NMR Spectral Data (126 MHz, CDCl₃) Chemical Shift (δ) ppm Assignment
Carbon Atom171.76C=O
67.93CH(OH)
60.98OCH₂CH₃
48.12CH₂Cl
38.51CH₂COO
14.07OCH₂CH₃
Mass Spectrometry Data m/z Assignment
High-Resolution MS (ESI)167.2[M+H]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural characterization of (R)-ethyl 4-chloro-3-hydroxybutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of the molecule.

Methodology:

  • Sample Preparation: A sample of approximately 5-10 mg of (R)-ethyl 4-chloro-3-hydroxybutanoate is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • A standard proton experiment is run with a spectral width of approximately 16 ppm.

    • A sufficient number of scans (typically 16 or 32) are acquired to obtain a good signal-to-noise ratio.

    • The relaxation delay is set to 1-2 seconds.

  • ¹³C NMR Acquisition:

    • A proton-decoupled carbon experiment is performed with a spectral width of approximately 220 ppm.

    • A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of ¹³C.

    • The relaxation delay is set to 2-5 seconds.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the residual CHCl₃ signal at 77.16 ppm for ¹³C.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

  • Sample Preparation: A dilute solution of (R)-ethyl 4-chloro-3-hydroxybutanoate is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL).

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Analysis:

    • The sample solution is introduced into the ESI source via direct infusion or after separation by liquid chromatography.

    • The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Data is acquired over a mass range that includes the expected molecular ion.

  • Data Analysis: The accurate mass of the molecular ion is determined and used to calculate the elemental composition.

Biological Significance and Associated Pathways

(R)-ethyl 4-chloro-3-hydroxybutanoate is a crucial chiral precursor for the synthesis of L-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB). While the molecule itself is not directly involved in signaling pathways, its derivatives play significant roles in metabolic and neurological processes.

L-Carnitine and Fatty Acid Metabolism

L-carnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation and subsequent energy production.

L_Carnitine_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Cytoplasm Cytoplasm Mitochondrial Matrix Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase Acylcarnitine Acylcarnitine Acyl-CoA->Acylcarnitine CPT I L-Carnitine_cyto L-Carnitine CPT1 CPT I L-Carnitine_cyto->CPT1 CACT CACT Acylcarnitine->CACT Acylcarnitine_matrix Acylcarnitine CACT->Acylcarnitine_matrix Acyl-CoA_matrix Acyl-CoA Acylcarnitine_matrix->Acyl-CoA_matrix CPT II Beta-Oxidation Beta-Oxidation Acyl-CoA_matrix->Beta-Oxidation L-Carnitine_matrix L-Carnitine CPT2 CPT II L-Carnitine_matrix->CPT2 Energy (ATP) Energy (ATP) Beta-Oxidation->Energy (ATP)

Caption: L-Carnitine's role in fatty acid transport for beta-oxidation.

GABOB and the GABAergic System

(R)-4-amino-3-hydroxybutyric acid (GABOB) is a GABA analogue and can modulate the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system. It can interact with GABA receptors, influencing neuronal excitability.

GABOB_Pathway GABOB GABOB GABA_Receptor GABA Receptor (Ionotropic or Metabotropic) GABOB->GABA_Receptor Binds to Ion_Channel Ion Channel Modulation (e.g., Cl⁻ influx or K⁺ efflux) GABA_Receptor->Ion_Channel Neuronal_Membrane Postsynaptic Neuronal Membrane Hyperpolarization Membrane Hyperpolarization Ion_Channel->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: GABOB's interaction with the GABAergic signaling pathway.

Synthesis Workflow

The primary route to (R)-ethyl 4-chloro-3-hydroxybutanoate is through the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. Biocatalytic methods are often preferred for their high enantioselectivity.

Synthesis_Workflow Start Start Substrate Ethyl 4-chloro-3-oxobutanoate Start->Substrate Reduction Asymmetric Reduction (Biocatalyst/Enzyme) Substrate->Reduction Product (R)-ethyl 4-chloro-3-hydroxybutanoate Reduction->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Structural Analysis (NMR, MS, Polarimetry) Purification->Analysis Final_Product Pure (R)-isomer Analysis->Final_Product

References

A Technical Guide to the Stereoisomers of Ethyl 4-Chloro-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-chloro-3-hydroxybutanoate is a chiral molecule of significant interest in the pharmaceutical and chemical industries. Its stereoisomers, (R)- and (S)-ethyl 4-chloro-3-hydroxybutanoate, serve as crucial building blocks for the synthesis of a variety of active pharmaceutical ingredients. The precise stereochemistry of these intermediates is critical, as it directly influences the efficacy and safety of the final drug product. This guide provides a comprehensive overview of the synthesis, properties, and analysis of these important stereoisomers.

Introduction to Stereoisomerism in this compound

This compound possesses a single chiral center at the C3 carbon, giving rise to two enantiomers: (R)- and (S)-. These enantiomers are non-superimposable mirror images of each other and can exhibit distinct biological activities.

The (S)-enantiomer is a key intermediate in the synthesis of the side chains for various statin drugs, which are widely used to lower cholesterol.[1][2][3] The (R)-enantiomer, on the other hand, is a valuable precursor for the synthesis of compounds like L-carnitine and (R)-γ-amino-β-hydroxybutyric acid (GABOB).[4]

Synthesis of Stereoisomers

The most common and efficient method for producing enantiomerically pure this compound is the asymmetric reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate (also known as ethyl 4-chloroacetoacetate, ECAA, or COBE).[5][6][7][8][9] Biocatalytic methods employing whole microbial cells or isolated enzymes are favored for their high stereoselectivity and mild reaction conditions.

Enzymatic Synthesis of (S)-Ethyl 4-Chloro-3-hydroxybutanoate

A variety of microorganisms and enzymes have been identified that selectively produce the (S)-enantiomer. These include:

  • Reductases from Escherichia coli and Bacillus subtilis : These enzymes can reduce ethyl 4-chloroacetoacetate to (S)-ethyl 4-chloro-3-hydroxybutanoate with enantiomeric excesses (ee) ranging from 94-98%.[5]

  • Acetoacetyl-CoA reductases : Enzymes from Ralstonia eutropha and Zoogloea ramigera have demonstrated the ability to produce the (S)-enantiomer with greater than 99% ee.[5]

  • NADH-dependent reductase from Candida magnoliae : This enzyme, when overexpressed in E. coli, can reduce high concentrations of the starting material to the (S)-product with over 99.0% yield and greater than 99.9% ee.[7]

  • Fungi : Various fungal strains, such as Cylindrocarpon sclerotigenum, have shown high (S)-selectivity, producing the product with >99% ee.[9]

The general synthetic pathway for the (S)-enantiomer is depicted below:

G ECAA Ethyl 4-chloro-3-oxobutanoate S_ECHB (S)-Ethyl 4-chloro-3-hydroxybutanoate ECAA->S_ECHB Asymmetric Reduction Enzyme S-selective reductase (e.g., from Candida magnoliae) Cofactor NAD(P)H Cofactor->ECAA H- Cofactor_ox NAD(P)+ Cofactor_ox->Cofactor Regeneration

Caption: Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to (S)-ethyl 4-chloro-3-hydroxybutanoate.

Enzymatic Synthesis of (R)-Ethyl 4-Chloro-3-hydroxybutanoate

The (R)-enantiomer is also synthesized via asymmetric reduction, utilizing enzymes with the opposite stereoselectivity.

  • Aldehyde reductase from Sporobolomyces salmonicolor : This enzyme has been used to produce (R)-ethyl 4-chloro-3-hydroxybutanoate with an 86% enantiomeric excess.[6]

  • Secondary alcohol dehydrogenase from Candida parapsilosis : When expressed in E. coli, this enzyme can yield the (R)-product with over 99% ee.[10][11]

  • Carbonyl reductase from Burkholderia gladioli : This robust enzyme has shown excellent activity and enantioselectivity for the synthesis of the (R)-enantiomer.[12]

The general synthetic pathway for the (R)-enantiomer is as follows:

G ECAA Ethyl 4-chloro-3-oxobutanoate R_ECHB (R)-Ethyl 4-chloro-3-hydroxybutanoate ECAA->R_ECHB Asymmetric Reduction Enzyme R-selective reductase (e.g., from Sporobolomyces salmonicolor) Cofactor NAD(P)H Cofactor->ECAA H- Cofactor_ox NAD(P)+ Cofactor_ox->Cofactor Regeneration

Caption: Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to (R)-ethyl 4-chloro-3-hydroxybutanoate.

Quantitative Data Summary

The following tables summarize key quantitative data for the stereoisomers of this compound.

Table 1: Physical Properties of this compound Stereoisomers

Property(S)-Enantiomer(R)-Enantiomer
CAS Number 86728-85-0[13]90866-33-4[14]
Molecular Formula C₆H₁₁ClO₃[13][14]C₆H₁₁ClO₃[14]
Molecular Weight 166.60 g/mol [13]166.60 g/mol
Boiling Point 93-95 °C at 5 mmHg[15]93-95 °C at 5 mmHg[14]
Density 1.19 g/mL at 25 °C[15]1.19 g/mL at 25 °C[14]
Refractive Index (n20/D) 1.453[15]1.453[14]
Specific Optical Rotation ([α]23/D, neat) -14°+14°

Table 2: Representative Biocatalytic Synthesis Results

EnantiomerBiocatalystSubstrate Conc.YieldEnantiomeric Excess (ee)Reference
(S)-ECHB Recombinant E. coli with AR from R. eutropha--99.8%[5]
(S)-ECHB Recombinant E. coli with CmCR from C. magnoliae3000 mM>99.0%>99.9%[7]
(S)-ECHB Aureobasidium pullulans CGMCC12443000 mM98.2%99.4%[8]
(R)-ECHB Aldehyde reductase from S. salmonicolor-95.4%86%[6]
(R)-ECHB Recombinant E. coli with CpSADH-95.2%>99%[10][11]
(R)-ECHB Recombinant E. coli with BgADH3 from B. gladioli1200 mmol-99.9%[12]

Experimental Protocols

General Protocol for Asymmetric Reduction using Whole Cells

The following is a generalized experimental workflow for the biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate. Specific conditions such as pH, temperature, and substrate concentration will vary depending on the chosen microorganism or enzyme.

G cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_workup Work-up and Analysis Culture 1. Cultivate microbial cells (e.g., recombinant E. coli) Harvest 2. Harvest cells by centrifugation Culture->Harvest Wash 3. Wash cells with buffer Harvest->Wash Reaction_setup 4. Prepare reaction mixture: - Washed cells - Buffer (e.g., phosphate buffer) - Substrate (ECAA) - Co-substrate for cofactor regeneration (e.g., glucose) Wash->Reaction_setup Incubation 5. Incubate under controlled conditions (pH, temperature, agitation) Reaction_setup->Incubation Extraction 6. Extract product with an organic solvent (e.g., ethyl acetate) Incubation->Extraction Analysis 7. Analyze product yield and enantiomeric excess (GC or chiral HPLC) Extraction->Analysis

Caption: General experimental workflow for whole-cell biocatalytic reduction.

Analytical Method for Enantiomeric Excess Determination

The enantiomeric excess (e.e.) of this compound is typically determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.

  • Sample Preparation : The product is extracted from the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated.

  • GC Analysis : A gas chromatograph equipped with a chiral capillary column (e.g., CP-Chirasil-Dex CB) is used. The two enantiomers will have different retention times, allowing for their separation and quantification.[16]

  • HPLC Analysis : Chiral HPLC columns are also employed. A common mobile phase consists of a mixture of n-hexane and 2-propanol.[17] Detection is typically performed using a UV detector at 220 nm. The retention time for the (S)-enantiomer is generally shorter than that of the (R)-enantiomer on many chiral columns.[17]

Conclusion

The stereoisomers of this compound are indispensable chiral intermediates in modern drug development. The advancement of biocatalytic methods has enabled their efficient and highly selective synthesis, providing access to enantiomerically pure compounds. A thorough understanding of the synthesis, properties, and analytical techniques associated with these stereoisomers is essential for researchers and scientists working in the field of medicinal chemistry and organic synthesis.

References

A Technical Guide to the Synthesis of Chiral 4-Chloro-3-Hydroxybutanoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 4-chloro-3-hydroxybutanoic acid esters are pivotal intermediates in the pharmaceutical industry, serving as key building blocks for the synthesis of a wide range of blockbuster drugs. Notably, the (S)-enantiomer is a crucial precursor for the synthesis of statins, such as atorvastatin, while the (R)-enantiomer is utilized in the production of L-carnitine and other pharmacologically active molecules. The stereoselective synthesis of these compounds is therefore of paramount importance, and various methodologies have been developed to achieve high enantiopurity and yield. This technical guide provides an in-depth overview of the core strategies for the synthesis of chiral 4-chloro-3-hydroxybutanoic acid esters, with a focus on both biocatalytic and chemical catalytic approaches. Detailed experimental protocols for key methods are provided, along with a comparative analysis of their efficiencies.

Synthetic Strategies

The primary strategies for the synthesis of chiral 4-chloro-3-hydroxybutanoic acid esters can be broadly categorized into two main approaches:

  • Asymmetric Reduction of Prochiral Ketones: This is the most common approach, involving the enantioselective reduction of a prochiral β-keto ester, typically ethyl 4-chloro-3-oxobutanoate (COBE). This transformation can be achieved using either biocatalysts (enzymes or whole-cell systems) or chemical catalysts (asymmetric hydrogenation).

  • Synthesis from Chiral Precursors: An alternative route involves the use of a readily available chiral starting material, such as epichlorohydrin, which is then converted to the desired product through a series of chemical transformations.

This guide will delve into the specifics of each of these strategies, providing detailed protocols and comparative data.

Biocatalytic Asymmetric Reduction of Ethyl 4-Chloro-3-Oxobutanoate

Biocatalysis has emerged as a powerful and green technology for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. A variety of microorganisms and isolated enzymes have been successfully employed for the asymmetric reduction of COBE to produce both (S)- and (R)-4-chloro-3-hydroxybutanoic acid esters.

Overview of Biocatalytic Systems

The biocatalytic reduction of COBE is typically mediated by oxidoreductases, such as carbonyl reductases, ketoreductases, and alcohol dehydrogenases. These enzymes utilize a cofactor, either NADH or NADPH, as a hydride source for the reduction. To make the process economically viable, a cofactor regeneration system is often coupled with the main reduction reaction. This is commonly achieved by using a secondary enzyme, such as glucose dehydrogenase (GDH), and a co-substrate like glucose.

dot

Biocatalytic_Reduction_Workflow cluster_main Main Reaction cluster_regeneration Cofactor Regeneration COBE Ethyl 4-chloro-3-oxobutanoate (COBE) Oxidoreductase Oxidoreductase (e.g., Carbonyl Reductase) COBE->Oxidoreductase Substrate CHBE Chiral Ethyl 4-chloro-3-hydroxybutanoate (CHBE) Oxidoreductase->CHBE Product NAD NAD+/NADP+ Oxidoreductase->NAD NADH NADH/NADPH NADH->Oxidoreductase NADH->Oxidoreductase GDH Glucose Dehydrogenase (GDH) NAD->GDH NAD->GDH Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->NADH GDH->Gluconolactone

Biocatalytic reduction of COBE with cofactor regeneration.
Data Presentation: Biocatalytic Reduction of Ethyl 4-Chloro-3-Oxobutanoate

The following table summarizes the performance of various biocatalytic systems for the synthesis of chiral 4-chloro-3-hydroxybutanoic acid esters.

Catalyst (Microorganism/Enzyme)Target EnantiomerCo-substrate/Cofactor RegenerationYield (%)Enantiomeric Excess (ee, %)Reference
Candida magnoliae(S)Glucose/NADP+/GDH>9099[1]
Sporobolomyces salmonicolor AKU4429 (Aldehyde Reductase)(R)Glucose/NADPH/GDH95.486[2]
Recombinant E. coli expressing Carbonyl Reductase from Pichia stipitis(S)Glucose/NADPH/GDH>95100[3]
Recombinant E. coli expressing Carbonyl Reductase from Candida magnoliae (CmCR)(S)Not specified>99>99.9[4]
Recombinant E. coli expressing Acetoacetyl-CoA Reductase from Ralstonia eutropha(S)Glucose/NADPH/GDHNot specified99.8[5]
Recombinant E. coli expressing Carbonyl Reductase from Yarrowia lipolytica (YlCR2)(S)Mannitol or Sorbitol9099[6]
Experimental Protocols: Biocatalytic Synthesis

This protocol is a representative example of a whole-cell biocatalytic process with a cofactor regeneration system.

Materials:

  • Recombinant E. coli cells co-expressing a carbonyl reductase and glucose dehydrogenase

  • Ethyl 4-chloro-3-oxobutanoate (COBE)

  • Glucose

  • NADP+

  • Potassium phosphate buffer (pH 6.5)

  • n-Butyl acetate (for biphasic system)

Procedure:

  • Cell Culture and Harvest: Cultivate the recombinant E. coli strain in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash with potassium phosphate buffer.

  • Reaction Setup: In a reaction vessel, suspend the harvested E. coli cells in potassium phosphate buffer. For a biphasic system, add an equal volume of n-butyl acetate.

  • Addition of Reactants: Add glucose to the aqueous phase to a final concentration of 200 mM to 2 M. Add NADP+ to a final concentration of 0.05 to 0.5 mM.

  • Substrate Addition: Add COBE to the reaction mixture. This can be done in a single portion or fed-batch wise to a final concentration of 1.5 to 300 g/L.

  • Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 25-30°C) with constant stirring (e.g., 180-280 rpm) for 16-32 hours.[7]

  • Work-up and Analysis: After the reaction is complete, separate the organic phase (if using a biphasic system). Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The yield and enantiomeric excess of the product can be determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.

Chemical Catalytic Asymmetric Reduction of Ethyl 4-Chloro-3-Oxobutanoate

Chemical catalysis, particularly asymmetric hydrogenation, provides a powerful alternative to biocatalysis for the synthesis of chiral alcohols. The Noyori asymmetric hydrogenation, which utilizes ruthenium catalysts with chiral phosphine ligands like BINAP, is a well-established and highly efficient method for the reduction of β-keto esters.

Overview of Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation involves the use of a chiral ruthenium(II)-BINAP complex as a catalyst to reduce the ketone functionality of a β-keto ester with high enantioselectivity. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The chirality of the product is determined by the chirality of the BINAP ligand used ((R)-BINAP or (S)-BINAP).

dot

Noyori_Hydrogenation COBE Ethyl 4-chloro-3-oxobutanoate (COBE) Catalyst [RuCl2((R)- or (S)-BINAP)] COBE->Catalyst CHBE Chiral this compound (CHBE) Catalyst->CHBE H2 H2 H2->Catalyst Solvent Solvent (e.g., Ethanol) Solvent->Catalyst

Noyori asymmetric hydrogenation of COBE.
Data Presentation: Asymmetric Hydrogenation of β-Keto Esters

While specific data for the asymmetric hydrogenation of ethyl 4-chloro-3-oxobutanoate is not extensively reported in readily available literature, the following table presents typical results for the Noyori asymmetric hydrogenation of other β-keto esters, which are indicative of the expected performance.

SubstrateCatalystSolventH2 Pressure (atm)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Methyl acetoacetateRu(OAc)2((S)-BINAP)Methanol1002510099 (R)
Ethyl benzoylacetate[RuCl((S)-BINAP)(benzene)]ClEthanol/DCM100509995 (S)
Ethyl 2-methyl-3-oxobutanoateRuBr2((S)-BINAP)Ethanol41009599 (2R, 3S)
Experimental Protocols: Chemical Synthesis

This protocol is a general procedure for the Noyori asymmetric hydrogenation of a β-keto ester and can be adapted for ethyl 4-chloro-3-oxobutanoate.

Materials:

  • Ethyl 4-chloro-3-oxobutanoate (COBE)

  • [RuCl₂((R)-BINAP)] or [RuCl₂((S)-BINAP)]

  • Ethanol (degassed)

  • Hydrogen gas (high purity)

  • High-pressure autoclave

Procedure:

  • Catalyst and Substrate Preparation: In a glovebox, charge a glass liner for the autoclave with ethyl 4-chloro-3-oxobutanoate (1.0 eq) and the chiral ruthenium catalyst (e.g., 0.1 mol%).

  • Solvent Addition: Add degassed ethanol to the glass liner to dissolve the substrate and catalyst.

  • Reaction Setup: Seal the glass liner inside the high-pressure autoclave.

  • Hydrogenation: Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 50-100 atm). Heat the reaction to the desired temperature (e.g., 30-80°C) with constant stirring.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC. Once the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Purification and Analysis: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography or distillation to obtain the chiral 4-chloro-3-hydroxybutanoic acid ester. Determine the yield and enantiomeric excess by GC or chiral HPLC.

Synthesis from Chiral Epichlorohydrin

An alternative chemical route to chiral 4-chloro-3-hydroxybutanoic acid esters starts from readily available chiral epichlorohydrin. This method involves a two-step process: the ring-opening of epichlorohydrin followed by alcoholysis.

dot

Epichlorohydrin_Route Epichlorohydrin Chiral Epichlorohydrin Intermediate Chiral 4-chloro-3-hydroxybutyronitrile Epichlorohydrin->Intermediate Ring-opening Cyanide Cyanide Source (e.g., NaCN) Cyanide->Intermediate CHBE Chiral this compound (CHBE) Intermediate->CHBE Alcoholysis Alcohol Alcohol (e.g., Ethanol) Alcohol->CHBE Acid Acid (e.g., HCl) Acid->CHBE

Synthesis of chiral CHBE from epichlorohydrin.
Experimental Protocols: Chemical Synthesis

Materials:

  • (R)-Epichlorohydrin

  • Sodium cyanide

  • Citric acid

  • Ethanol

  • Hydrogen chloride (gas or solution in ethanol)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Ring-opening of Epichlorohydrin:

    • Dissolve (R)-epichlorohydrin in water.

    • Add a solution of sodium cyanide and citric acid to the epichlorohydrin solution while maintaining the pH between 7.8 and 8.3.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

    • Extract the resulting chiral 4-chloro-3-hydroxybutyronitrile with an organic solvent.

    • Dry the organic extracts and concentrate under reduced pressure.

  • Alcoholysis of the Nitrile:

    • Dissolve the crude 4-chloro-3-hydroxybutyronitrile in ethanol.

    • Saturate the solution with hydrogen chloride gas at low temperature (e.g., 0°C) or add a solution of HCl in ethanol.

    • Stir the reaction mixture at room temperature or with gentle heating until the conversion to the ester is complete.

    • Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent.

    • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to obtain (R)-ethyl 4-chloro-3-hydroxybutanoate.

Conclusion

The synthesis of chiral 4-chloro-3-hydroxybutanoic acid esters is a well-developed field with multiple viable strategies. Biocatalytic methods, particularly the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using whole-cell systems with cofactor regeneration, offer a green and highly enantioselective route. These methods are often preferred for industrial-scale production due to their mild reaction conditions and high efficiency.

Chemical catalytic methods, such as the Noyori asymmetric hydrogenation, provide a robust and versatile alternative, capable of delivering high yields and enantioselectivities for a broad range of substrates. The choice of a specific synthetic route will depend on various factors, including the desired enantiomer, scale of production, cost of catalysts and starting materials, and environmental considerations. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable method for their specific needs.

References

Spectroscopic Profile of Ethyl 4-Chloro-3-hydroxybutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 4-chloro-3-hydroxybutanoate, a key chiral intermediate in the synthesis of various pharmaceuticals. This document is intended to serve as a core resource for researchers and professionals engaged in drug development and chemical synthesis, offering detailed spectroscopic data, experimental protocols, and a logical workflow for analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for ethyl (S)-4-chloro-3-hydroxybutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.31p6.3H-3
4.18q7.1-OCH₂CH₃
3.65dd11.4, 4.9H-4a
3.58dd11.4, 6.7H-4b
2.61dd16.5, 5.0H-2a
2.54dd16.5, 7.6H-2b
1.28t7.1-OCH₂CH₃

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
171.5C-1 (C=O)
68.7C-3
61.2-OCH₂CH₃
49.6C-4
40.8C-2
14.1-OCH₂CH₃

Solvent: CDCl₃. Spectrometer frequency: 101 MHz.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3440O-H stretch (hydroxyl group)
2983, 2939C-H stretch (aliphatic)
1732C=O stretch (ester)
1375C-H bend
1296, 1180, 1095C-O stretch
760C-Cl stretch

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z)Predicted Adduct
167.04695[M+H]⁺
184.07349[M+NH₄]⁺
189.02889[M+Na]⁺
205.00283[M+K]⁺
149.03693[M+H-H₂O]⁺
165.03239[M-H]⁻
211.03787[M+HCOO]⁻
225.05352[M+CH₃COO]⁻

Note: This data is based on predicted values.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate

A common method for the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate is the asymmetric reduction of ethyl 4-chloroacetoacetate.[2] Biocatalytic reductions using alcohol dehydrogenases (ADHs) are frequently employed to achieve high enantioselectivity.[2]

Example Protocol: The synthesis can be performed using a recombinant E. coli expressing a suitable ADH and a co-factor regeneration system (e.g., glucose dehydrogenase). The reaction mixture typically contains ethyl 4-chloroacetoacetate, the biocatalyst, a co-substrate for regeneration (e.g., glucose), and a buffer system. The reaction is monitored for conversion, and the product is extracted using an organic solvent, followed by purification.[2]

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • ¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence.

ATR-FTIR Spectroscopy

A small drop of neat this compound is placed directly onto the diamond crystal of an ATR accessory. The spectrum is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Conditions: An Agilent gas chromatograph coupled to a mass selective detector can be used.

  • GC Column: A nonpolar or semi-polar capillary column (e.g., HP-5MS).

  • Injector Temperature: 250 °C.

  • Oven Program: A temperature gradient is used, for example, starting at 50 °C and ramping up to 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scanned from m/z 30 to 300.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Characterization Synthesis Synthesis of Ethyl 4-chloro-3-hydroxybutanoate Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy (ATR-FTIR) Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Synthesis of Ethyl 4-chloro-3-hydroxybutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis mechanisms for ethyl 4-chloro-3-hydroxybutanoate, a key chiral intermediate in the pharmaceutical industry. The document focuses on both chemical and biocatalytic routes, providing detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to support research and development efforts.

Chemical Synthesis: Ketone Reduction

The principal chemical method for synthesizing this compound is the reduction of the ketone group in the starting material, ethyl 4-chloroacetoacetate. This can be achieved using various reducing agents, with sodium borohydride being a common choice.

Mechanism of Sodium Borohydride Reduction

The reduction of ethyl 4-chloroacetoacetate with sodium borohydride (NaBH₄) proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. The reaction can be summarized in two main steps:

  • Nucleophilic Attack: The borohydride ion acts as a source of hydride. The hydride attacks the partially positive carbonyl carbon, breaking the π-bond of the carbonyl group and forming a new carbon-hydrogen bond. This results in the formation of an alkoxide intermediate.

  • Protonation: The resulting negatively charged alkoxide oxygen is then protonated by a protic solvent, such as ethanol or water, which is typically used in the reaction or added during the workup, to yield the final hydroxyl group of the alcohol product.

This method is generally not stereoselective and produces a racemic mixture of (R)- and (S)-ethyl 4-chloro-3-hydroxybutanoate.[1]

Mechanism of Sodium Borohydride Reduction.

Experimental Protocol: Sodium Borohydride Reduction[2]

Materials:

  • Ethyl 4-chloroacetoacetate

  • Absolute ethanol

  • Sodium borohydride

  • Anhydrous sodium sulfate

  • Glacial acetic acid

  • Dichloromethane

  • Purified water

Procedure:

  • In a 1L reaction flask, combine 50g of ethyl 4-chloroacetoacetate and 300ml of absolute ethanol.

  • Cool the mixture to -10°C.

  • Add 3.0 g of sodium borohydride in portions, maintaining the temperature between -10°C and -5°C.

  • After the addition is complete, allow the reaction to proceed for 1 hour at -10°C to -5°C.

  • Following the reaction, add 10 g of anhydrous sodium sulfate.

  • Neutralize the mixture by adding approximately 4 ml of glacial acetic acid to reach a neutral pH.

  • Stir the mixture for 10 minutes.

  • Remove the salt by suction filtration.

  • Concentrate the filtrate under reduced pressure until no more distillate is observed.

  • Cool the residue to 25-30°C.

  • Add 200ml of dichloromethane and stir for 10 minutes.

  • Wash the organic phase twice with 40ml of purified water each time.

  • Dry the organic phase by adding 20g of anhydrous sodium sulfate and allowing it to stand for 2 hours.

  • Remove the dichloromethane by concentration to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield the final product.

Biocatalytic Synthesis: Asymmetric Reduction

Biocatalytic methods are widely employed for the synthesis of enantiomerically pure this compound, which is crucial for the synthesis of many pharmaceuticals.[2] These methods utilize whole microbial cells or isolated enzymes to catalyze the stereoselective reduction of ethyl 4-chloroacetoacetate.

Mechanism of Biocatalytic Reduction

The biocatalytic reduction of ethyl 4-chloroacetoacetate is typically carried out by a class of enzymes called carbonyl reductases or alcohol dehydrogenases. These enzymes utilize a cofactor, usually NADPH or NADH, as a source of hydride. The general mechanism is as follows:

  • Substrate and Cofactor Binding: The ethyl 4-chloroacetoacetate substrate and the NADPH/NADH cofactor bind to the active site of the enzyme.

  • Stereoselective Hydride Transfer: The enzyme's three-dimensional structure orients the substrate and cofactor in a specific way, facilitating the transfer of a hydride ion from the cofactor to one face of the carbonyl carbon of the substrate. This stereospecificity determines whether the (R) or (S) enantiomer of the product is formed.

  • Product Release: The resulting this compound and the oxidized cofactor (NADP⁺/NAD⁺) are released from the enzyme's active site.

  • Cofactor Regeneration: In whole-cell systems or when a co-substrate is used, the oxidized cofactor is regenerated back to its reduced form by other cellular enzymes, allowing the catalytic cycle to continue. A common approach is to use glucose and glucose dehydrogenase to regenerate NADPH.[3]

G Biocatalytic Reduction Cycle Enzyme Enzyme Enzyme_Substrate_Cofactor Enzyme-Substrate-Cofactor Complex Enzyme->Enzyme_Substrate_Cofactor Enzyme_Product_OxidizedCofactor Enzyme-Product-OxidizedCofactor Complex Enzyme_Substrate_Cofactor->Enzyme_Product_OxidizedCofactor Hydride Transfer Enzyme_Product_OxidizedCofactor->Enzyme Product This compound Enzyme_Product_OxidizedCofactor->Product Oxidized_Cofactor NAD(P)+ Enzyme_Product_OxidizedCofactor->Oxidized_Cofactor Substrate Ethyl 4-chloroacetoacetate Substrate->Enzyme_Substrate_Cofactor Cofactor NAD(P)H Cofactor->Enzyme_Substrate_Cofactor Cofactor_Regeneration Cofactor Regeneration (e.g., Glucose/GDH) Cofactor->Cofactor_Regeneration Oxidized_Cofactor->Cofactor_Regeneration

Biocatalytic Reduction Cycle.

Quantitative Data from Biocatalytic Methods
BiocatalystSubstrate Conc.ProductYieldEnantiomeric Excess (e.e.)Reaction TimeReference
Candida magnoliae (heated cells)-(S)-CHBE-99%-[4]
Recombinant E. coli (CpSADH)3.8%(R)-ECHB95.2%>99%17 h[5]
Saccharomyces cerevisiae74 mM(S)-CHBE84%93%-[6][7]
Recombinant E. coli (CgCR/GDH)1000 mM(R)-CHBE≥90%-12 h[3]
Recombinant E. coli (SmADH31/GDH)4.0 M(S)-CHBE92% (isolated)>99.9%6 h[8]

*CHBE: this compound; ECHB: Ethyl (R)-4-chloro-3-hydroxybutanoate

Experimental Protocol: Whole-Cell Bioreduction with Recombinant E. coli[2]

Materials:

  • Recombinant E. coli cells expressing a secondary alcohol dehydrogenase (e.g., CpSADH)

  • Potassium phosphate buffer (200 mM, pH 6.5)

  • Ethyl 4-chloroacetoacetate (ECAA)

  • 2-propanol

  • Sakaguchi flask

Procedure:

  • Prepare a reaction mixture (25 ml) in a 500-ml Sakaguchi flask containing:

    • 200 mM potassium phosphate buffer (pH 6.5)

    • 1% (w/v) Ethyl 4-chloroacetoacetate (ECAA)

    • Cultured recombinant E. coli cells from 25 ml of medium

    • 5% (w/v) 2-propanol as the energy source for cofactor regeneration

  • Incubate the flask at 30°C with shaking at 140 strokes per minute for 17 hours.

  • Monitor the reaction progress by measuring the amounts of ECAA and the product, ethyl (R)-4-chloro-3-hydroxybutanoate (ECHB), using gas chromatography.

  • Determine the optical purity of the ECHB product using chiral HPLC.

  • After the reaction, the product can be extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate), dried, and purified.

G Experimental Workflow for Whole-Cell Bioreduction cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prepare_Reaction_Mixture Prepare Reaction Mixture: - Phosphate Buffer (pH 6.5) - Recombinant E. coli cells - Ethyl 4-chloroacetoacetate - 2-propanol Incubation Incubate at 30°C with shaking (17 hours) Prepare_Reaction_Mixture->Incubation Monitoring Monitor reaction progress (Gas Chromatography) Incubation->Monitoring Optical_Purity Determine optical purity (Chiral HPLC) Monitoring->Optical_Purity Extraction Extract product with organic solvent Optical_Purity->Extraction Purification Purify product Extraction->Purification

Experimental Workflow for Whole-Cell Bioreduction.

References

The Synthesis and Utility of Ethyl 4-Chloro-3-hydroxybutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-chloro-3-hydroxybutanoate (ECHB) has emerged as a critical chiral building block in the pharmaceutical industry, prized for its role in the asymmetric synthesis of a variety of active pharmaceutical ingredients. This technical guide provides an in-depth overview of the discovery, synthesis, and background of ECHB, with a focus on the stereoselective production of its enantiomers, which are pivotal for the efficacy of numerous drugs.

Introduction and Background

This compound is a halogenated hydroxy ester. Its significance lies in its stereochemistry; the two enantiomers, (R)- and (S)-ECHB, serve as precursors to different pharmacologically important molecules. For instance, (R)-ECHB is a key intermediate in the synthesis of L-carnitine, while (S)-ECHB is used in the production of the cholesterol-lowering drug atorvastatin.[1] The development of efficient and highly selective methods for producing enantiomerically pure ECHB has been a major focus of chemical and biotechnological research.

Early synthetic routes to ECHB often resulted in racemic mixtures, which then required challenging and often inefficient resolution steps.[2] The discovery of biocatalytic methods revolutionized the production of chiral ECHB. Researchers found that various microorganisms and their isolated enzymes could stereoselectively reduce the prochiral ketone, ethyl 4-chloro-3-oxobutanoate (ECAA), to either the (R)- or (S)-enantiomer of ECHB with high yield and exceptional enantiomeric excess.[3][4][5][6]

Biocatalytic Synthesis of Chiral this compound

The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (ECAA) is the most common and efficient method for producing enantiomerically pure ECHB. This biotransformation is typically accomplished using whole-cell biocatalysts or isolated enzymes, often in conjunction with a cofactor regeneration system.

Enzymatic Systems

A variety of enzymes, primarily from the oxidoreductase class, have been successfully employed for the synthesis of both (R)- and (S)-ECHB. These enzymes exhibit high stereoselectivity, leading to products with excellent optical purity.

  • For (R)-ECHB Synthesis: Aldehyde reductases and certain alcohol dehydrogenases have shown a preference for producing the (R)-enantiomer. For example, an NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor has been used for the stereoselective reduction of ECAA to (R)-ECHB.[3][7]

  • For (S)-ECHB Synthesis: Other enzymes, such as β-ketoacyl-acyl carrier protein reductases (FabG homologues) and certain fungal reductases, have been identified to selectively produce (S)-ECHB.[4][5][6] For example, reductases from Cylindrocarpon sclerotigenum and engineered E. coli expressing fabG-homologues have demonstrated high yields and enantiomeric excess for (S)-ECHB.[4][5]

Whole-Cell Biocatalysts

The use of whole microbial cells offers several advantages over isolated enzymes, including the in-situ regeneration of expensive cofactors like NADPH. Various microorganisms have been identified and engineered for this purpose.

  • Escherichia coli : Recombinant E. coli is a popular host for overexpressing specific reductases and dehydrogenases. By co-expressing a desired reductase with an enzyme like glucose dehydrogenase (GDH) for NADPH regeneration, highly efficient production of both (R)- and (S)-ECHB has been achieved.[4][8]

  • Yeasts and Fungi: Various yeast and fungal strains, such as those from the genera Candida, Sporobolomyces, and Cylindrocarpon, naturally contain enzymes capable of the stereoselective reduction of ECAA.[3][5][6][8]

Reaction Systems and Optimization

To overcome challenges such as substrate instability and product inhibition, various reaction systems have been developed.

  • Aqueous-Organic Biphasic Systems: These systems can improve reaction efficiency by partitioning the substrate and product between an aqueous phase containing the biocatalyst and an organic phase, which can reduce toxicity and inhibition.[3][7]

  • Cofactor Regeneration: The high cost of NADPH necessitates a regeneration system. The most common approach is to use a secondary enzyme, like glucose dehydrogenase (GDH), and a co-substrate, such as glucose, to continuously convert NADP+ back to NADPH.[2][3][4]

The general workflow for the biocatalytic production of chiral ECHB is depicted below.

Biocatalytic_Synthesis_Workflow cluster_upstream Upstream Processing cluster_bioreaction Bioreaction cluster_downstream Downstream Processing Strain_Selection Microorganism/ Enzyme Selection Recombinant_Strain Recombinant Strain Construction (e.g., E. coli) Strain_Selection->Recombinant_Strain Fermentation Cell Culture/ Fermentation Recombinant_Strain->Fermentation Bioreactor Bioreactor Setup (Aqueous or Biphasic) Fermentation->Bioreactor Substrate_Addition Substrate Feed (Ethyl 4-chloro-3-oxobutanoate) Bioreactor->Substrate_Addition Cofactor_Regeneration Cofactor Regeneration (e.g., Glucose/GDH) Bioreactor->Cofactor_Regeneration Extraction Product Extraction Bioreactor->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Analysis Chiral Analysis (HPLC/GC) Purification->Analysis

Caption: General workflow for the biocatalytic production of chiral this compound.

Quantitative Data from Synthetic Approaches

The following tables summarize key quantitative data from various studies on the synthesis of (R)- and (S)-ECHB.

Table 1: Synthesis of (R)-Ethyl 4-chloro-3-hydroxybutanoate
BiocatalystReaction SystemSubstrate Conc.Yield (%)Enantiomeric Excess (ee, %)Reference
Recombinant E. coli expressing Candida parapsilosis SADHAqueous with 2-propanol3.8% (w/v)95.2>99[8]
Sporobolomyces salmonicolor aldehyde reductasen-butyl acetate-water diphasic0.80 mol95.486[3][7]
Recombinant E. coli with CgCR and GDHEthyl acetate-betaine/lactic acid-water1000 mM~90Not specified[9]
Recombinant E. coli with BgADH3 and GDHAqueous/octanol biphasic1200 mmolComplete conversion99.9[10]
Table 2: Synthesis of (S)-Ethyl 4-chloro-3-hydroxybutanoate
BiocatalystReaction SystemSubstrate Conc.Yield (%)Enantiomeric Excess (ee, %)Reference
Recombinant E. coli with R. eutropha AR and GDHAqueousNot specified48.7 g/L (product)99.8[4]
Cylindrocarpon sclerotigenum IFO 31855Whole-cell in culture medium0.74 mmol in 50 mLHigh>99[5]
Recombinant E. coli CCZU-K14 with Candida magnoliae reductaseAqueousNot specifiedHigh>99.9
Recombinant E. coli with SmADH31 and GDHMonophasic aqueous660 g/LComplete conversion>99.9[11]

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of chiral ECHB, based on methodologies described in the literature.

General Protocol for Whole-Cell Bioreduction of ECAA
  • Cell Culture: A recombinant microbial strain (e.g., E. coli expressing a suitable reductase and glucose dehydrogenase) is cultured in an appropriate growth medium until a desired cell density is reached.

  • Cell Harvesting and Preparation: The cells are harvested by centrifugation and washed with a suitable buffer (e.g., potassium phosphate buffer, pH 6.5-7.0).

  • Reaction Setup: The reaction mixture is prepared in a reactor, typically containing the buffer, the cell suspension, a cofactor regeneration substrate (e.g., glucose), and the substrate, ethyl 4-chloro-3-oxobutanoate. For biphasic systems, an organic solvent (e.g., n-butyl acetate) is also added.

  • Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 30°C) and pH, with agitation.

  • Monitoring and Extraction: The reaction progress is monitored by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the product is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: The extracted product is purified, often by distillation under reduced pressure. The yield is determined, and the enantiomeric excess is measured using chiral GC or HPLC.

Analytical Method for Enantiomeric Excess Determination
  • Sample Preparation: The purified ECHB product is dissolved in a suitable solvent (e.g., methanol).

  • Chromatographic Separation: The sample is injected into a chiral column on either a GC or HPLC system.

    • HPLC: A typical mobile phase might be a mixture of n-hexane and 2-propanol.[5]

    • GC: A chiral capillary column is used.

  • Detection: The separated enantiomers are detected (e.g., by UV at 220 nm for HPLC or by a flame ionization detector for GC).

  • Quantification: The enantiomeric excess is calculated from the peak areas of the (R)- and (S)-enantiomers.

Role in Drug Development

The primary driver for the extensive research into ECHB synthesis is its utility as a chiral synthon in the pharmaceutical industry. The stereocenter in ECHB is incorporated into the final drug molecule, and its specific configuration is often crucial for the drug's efficacy and safety.

ECHB_in_Drug_Synthesis cluster_precursor Precursor cluster_reduction Stereoselective Reduction cluster_intermediates Chiral Intermediates cluster_products Pharmaceuticals ECAA Ethyl 4-chloro- 3-oxobutanoate (ECAA) Reduction Biocatalyst (Enzyme/Whole Cell) ECAA->Reduction S_ECHB (S)-Ethyl 4-chloro- 3-hydroxybutanoate Reduction->S_ECHB R_ECHB (R)-Ethyl 4-chloro- 3-hydroxybutanoate Reduction->R_ECHB Atorvastatin Atorvastatin (Cholesterol Lowering) S_ECHB->Atorvastatin L_Carnitine L-Carnitine R_ECHB->L_Carnitine

Caption: Role of chiral ECHB as a key intermediate in the synthesis of pharmaceuticals.

Conclusion

This compound, particularly in its enantiomerically pure forms, is a high-value intermediate for the pharmaceutical industry. The development of biocatalytic methods for its synthesis has been a significant advancement, enabling efficient and highly selective production. Ongoing research continues to explore new enzymes and optimize reaction conditions to further improve the industrial-scale synthesis of this important chiral building block.

References

An In-depth Technical Guide to Ethyl 4-chloro-3-hydroxybutanoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 4-chloro-3-hydroxybutanoate is a versatile chiral building block of significant importance in the pharmaceutical industry. Its value lies in its bifunctional nature, possessing both a hydroxyl and a chloro group, which allows for diverse chemical transformations. This guide provides a comprehensive overview of its synthesis, with a focus on stereoselective methods, its physicochemical properties, and its critical role in the development of life-saving drugs.

Introduction

Ethyl (S)-4-chloro-3-hydroxybutanoate and its (R)-enantiomer are key intermediates in the synthesis of numerous pharmaceuticals. Notably, the (S)-enantiomer is a crucial component in the production of atorvastatin, a widely prescribed cholesterol-lowering drug.[1] The stereochemistry of the hydroxyl group is paramount for the biological activity of the final drug molecule, making stereoselective synthesis a primary focus of research and industrial production.

Synthesis of this compound

The primary route for the synthesis of this compound is the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE). Both chemical and biocatalytic methods have been developed, with the latter offering significant advantages in terms of stereoselectivity and milder reaction conditions.

The enzymatic reduction of COBE to either the (R)- or (S)-enantiomer of this compound is the most efficient and widely used method. This process typically utilizes whole microbial cells or isolated enzymes (carbonyl reductases or alcohol dehydrogenases) that exhibit high stereoselectivity.

A general workflow for the biocatalytic production of this compound is depicted below. The process often involves a cofactor regeneration system, where a dehydrogenase (e.g., glucose dehydrogenase) is used to regenerate the NADPH or NADH consumed by the primary reductase.

G General Workflow for Biocatalytic Synthesis cluster_0 Bioreactor Substrate (COBE) Substrate (COBE) Whole Cells / Enzyme Whole Cells / Enzyme Substrate (COBE)->Whole Cells / Enzyme Input Product (this compound) Product (this compound) Whole Cells / Enzyme->Product (this compound) Bioreduction Cofactor (NAD(P)H) Cofactor (NAD(P)H) Cofactor (NAD(P)H)->Whole Cells / Enzyme Cofactor Regeneration System Cofactor Regeneration System Cofactor Regeneration System->Cofactor (NAD(P)H) Regenerates Downstream Processing Downstream Processing Product (this compound)->Downstream Processing

Caption: General workflow for the biocatalytic synthesis of this compound.

The following table summarizes various biocatalytic systems for the synthesis of both (R)- and (S)-ethyl 4-chloro-3-hydroxybutanoate:

BiocatalystEnantiomerSubstrate Conc. (mM)Yield (%)Enantiomeric Excess (e.e., %)Reference
Candida magnoliae (acetone-dried cells)(S)--96.6 (99 after heating)[2]
Recombinant E. coli expressing Candida parapsilosis secondary alcohol dehydrogenase(R)-95.2>99[3][4]
Recombinant E. coli co-expressing Ralstonia eutropha acetoacetyl-CoA reductase and Bacillus subtilis glucose dehydrogenase(S)-->99[5]
Recombinant E. coli co-expressing Burkholderia gladioli BgADH3 and glucose dehydrogenase(R)120091.899.9[6]
Recombinant E. coli expressing Yarrowia lipolytica carbonyl reductase(S)--99[7]
Recombinant E. coli containing carbonyl reductase (CgCR) and glucose dehydrogenase (GDH)(R)1000≥90-[8]
Recombinant E. coli co-expressing Stenotrophomonas maltophilia SmADH31 and Bacillus subtilis glucose dehydrogenase(S)4000>99.9>99.9[9][10]
Baker's yeast(S)8093.991.4[11]

Experimental Protocol: Synthesis of (R)-Ethyl 4-chloro-3-hydroxybutanoate with Recombinant E. coli [3]

  • Culture Preparation: Recombinant E. coli cells expressing a secondary alcohol dehydrogenase from Candida parapsilosis are cultured in a suitable medium.

  • Reaction Setup: A reaction mixture is prepared containing potassium phosphate buffer (200 mM, pH 6.5), ethyl 4-chloroacetoacetate (1% w/v), the cultured cells, and 2-propanol (5% v/v) as the energy source for NADH regeneration.

  • Incubation: The mixture is shaken in a flask at 140 strokes per minute and 30°C for 17 hours.

  • Analysis: The amounts of ethyl 4-chloroacetoacetate and ethyl (R)-4-chloro-3-hydroxybutanoate, and the optical purity of the product are measured by gas chromatography and chiral HPLC.

Chemical methods for the synthesis of racemic this compound are also available. One common method involves the reduction of ethyl 4-chloroacetoacetate using sodium borohydride.[12] However, this method produces a racemic mixture, which then requires a subsequent resolution step to separate the desired enantiomer, leading to a lower overall yield of the chiral product (typically less than 50%).[12]

Another chemical route starts from epichlorohydrin, which is reacted with a cyanide source to form 4-chloro-3-hydroxybutyronitrile. This intermediate is then hydrolyzed and esterified to yield this compound.[13] While this method can be adapted for chiral synthesis by using chiral epichlorohydrin, it involves multiple steps and potentially hazardous reagents.[13]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below:

PropertyValueReference
Molecular Formula C6H11ClO3[14]
Molecular Weight 166.60 g/mol [14][15]
Appearance Colorless to light yellow liquid[1][16]
Boiling Point 93-95 °C at 5 mmHg[1][15]
Density 1.19 g/mL at 25 °C[1][15]
Refractive Index (n20/D) 1.453[1][15]
Optical Rotation ([α]23/D, neat) +14° for (R)-enantiomer, -14° for (S)-enantiomer[15]

Applications in Drug Development

This compound is a crucial chiral intermediate for the synthesis of a variety of pharmacologically important molecules.

The most prominent application of ethyl (S)-4-chloro-3-hydroxybutanoate is in the synthesis of the side chain of HMG-CoA reductase inhibitors, commonly known as statins.[12] Statins are a class of drugs widely used to lower cholesterol and reduce the risk of cardiovascular disease. The stereochemistry of the hydroxyl group on the side chain is critical for the drug's efficacy in inhibiting the HMG-CoA reductase enzyme.

G Role in Statin Synthesis Ethyl (S)-4-chloro-3-hydroxybutanoate Ethyl (S)-4-chloro-3-hydroxybutanoate Chiral Side Chain Chiral Side Chain Ethyl (S)-4-chloro-3-hydroxybutanoate->Chiral Side Chain Precursor Statin Drug (e.g., Atorvastatin) Statin Drug (e.g., Atorvastatin) Chiral Side Chain->Statin Drug (e.g., Atorvastatin) Statin Core Statin Core Statin Core->Statin Drug (e.g., Atorvastatin)

Caption: Role of ethyl (S)-4-chloro-3-hydroxybutanoate in statin synthesis.

Beyond statins, both enantiomers of this compound are valuable starting materials for other pharmaceuticals:

  • (R)-Ethyl 4-chloro-3-hydroxybutanoate is used in the synthesis of L-carnitine and (R)-γ-amino-β-hydroxybutyric acid (GABOB).[17]

  • (S)-Ethyl 4-chloro-3-hydroxybutanoate can be used to synthesize 4-amino-3-hydroxybutyric acid.[1]

Conclusion

This compound is a high-value chiral intermediate with significant applications in the pharmaceutical industry. The development of efficient and highly stereoselective biocatalytic methods for its synthesis has been a major advancement, enabling the large-scale and cost-effective production of life-saving drugs like statins. The continued exploration of novel enzymes and process optimization will further enhance the utility of this versatile building block in drug development and other areas of chemical synthesis.

References

Physical and chemical properties of ethyl 4-chloro-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 4-chloro-3-hydroxybutanoate, a key chiral intermediate in the pharmaceutical industry. The document details its physicochemical characteristics, spectral data, and safety information. Furthermore, it outlines common experimental protocols for its synthesis and visualizes these processes for enhanced clarity.

Physicochemical Properties

This compound is a chiral molecule existing as two enantiomers, (R)- and (S)-ethyl 4-chloro-3-hydroxybutanoate. Its properties are crucial for its application in stereoselective synthesis, particularly in the development of pharmaceuticals.

General and Physical Properties

The physical properties of both the (R)- and (S)-enantiomers are summarized in the table below. These properties are essential for handling, storage, and process design.

Property(S)-Enantiomer(R)-Enantiomer
Molecular Formula C₆H₁₁ClO₃[1][2][3]C₆H₁₁ClO₃[4][5][6]
Molecular Weight 166.60 g/mol [1][2]166.60 g/mol [4][5][6]
CAS Number 86728-85-0[1][2][3]90866-33-4[4][5][6]
Appearance Colorless to light yellow liquid[3]Colorless to light yellow clear liquid[7]
Boiling Point 93-95 °C at 5 mmHg[2]93-95 °C at 5 mmHg[4]
Density 1.19 g/mL at 25 °C[2]1.19 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.453[2]1.453[4]
Optical Activity ([α]23/D, neat) -14°[2]+14°[4]
Flash Point 113 °C (235.4 °F) - closed cup[2]113 °C (235.4 °F) - closed cup[4]
Solubility

Based on experimental protocols, this compound exhibits solubility in various organic solvents and is sparingly soluble in water.

SolventSolubility
DichloromethaneSoluble
Ethyl acetateSoluble
n-Butyl acetateSoluble
EthanolSoluble
WaterSparingly Soluble

Spectral Data

Spectral analysis is critical for the identification and characterization of this compound.

  • ¹H NMR and ¹³C NMR: Detailed spectra are available in public databases such as PubChem and SpectraBase.[2][4]

  • Infrared (IR) Spectroscopy: IR spectra are also available for reference in chemical databases.[4]

  • Mass Spectrometry: Mass spectral data can be found on platforms like PubChem.

Chemical Properties and Applications

This compound is a versatile chiral building block. The presence of chloro, hydroxyl, and ester functional groups allows for a variety of chemical transformations. It is a key intermediate in the synthesis of several important pharmaceuticals. For instance, (S)-ethyl 4-chloro-3-hydroxybutanoate is a precursor for the cholesterol-lowering drug atorvastatin, while the (R)-enantiomer is used in the synthesis of L-carnitine.

Experimental Protocols: Synthesis

The predominant method for synthesizing enantiomerically pure this compound is the asymmetric reduction of ethyl 4-chloroacetoacetate. This is often achieved using biocatalytic methods, which offer high stereoselectivity.

Biocatalytic Reduction of Ethyl 4-chloroacetoacetate

This method employs enzymes, either in whole-cell systems or as isolated proteins, to catalyze the stereoselective reduction of the ketone group in ethyl 4-chloroacetoacetate.

  • Substrate: Ethyl 4-chloroacetoacetate

  • Biocatalyst: Can be whole cells (e.g., Candida magnoliae, Saccharomyces cerevisiae) or isolated enzymes (e.g., alcohol dehydrogenases, carbonyl reductases).

  • Cofactor: Nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH) is required. A cofactor regeneration system, often using a secondary alcohol like isopropanol or an enzyme like glucose dehydrogenase, is typically employed to reduce costs.

  • Reaction Conditions:

    • pH: Generally maintained between 6.0 and 7.5.

    • Temperature: Typically in the range of 20-30 °C.

    • Solvent: Often performed in a biphasic system (e.g., water/n-butyl acetate) to improve substrate solubility and reduce product inhibition.

  • Product Isolation: The product is typically extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate, dichloromethane), followed by purification, often through distillation under reduced pressure.

Visualizations

Synthesis Workflow: Biocatalytic Reduction

The following diagram illustrates the general workflow for the biocatalytic synthesis of this compound.

General Workflow for Biocatalytic Synthesis sub Substrate (Ethyl 4-chloroacetoacetate) reac Bioreactor (Whole cells or isolated enzyme) sub->reac ext Extraction (Organic Solvent) reac->ext cof Cofactor Regeneration System (e.g., Glucose/GDH) cof->reac pur Purification (Distillation) ext->pur prod Final Product (this compound) pur->prod

Caption: General workflow for the biocatalytic synthesis.

Logical Relationship: Chiral Synthesis Application

This diagram shows the application of the synthesized chiral intermediate in the production of a final active pharmaceutical ingredient (API).

Application in Pharmaceutical Synthesis start Starting Material (Ethyl 4-chloroacetoacetate) synth Asymmetric Synthesis (Biocatalytic Reduction) start->synth inter Chiral Intermediate ((R)- or (S)-Ethyl 4-chloro-3-hydroxybutanoate) synth->inter multi Multi-step Chemical Synthesis inter->multi api Active Pharmaceutical Ingredient (e.g., Atorvastatin, L-Carnitine) multi->api

Caption: Role as a key chiral intermediate in drug synthesis.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[4]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[4]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8 °C.

  • Personal Protective Equipment (PPE): Use of safety glasses, chemical-resistant gloves, and a lab coat is recommended. Work in a well-ventilated area or under a fume hood.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Reduction of Ethyl 4-Chloro-3-Oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to produce the chiral building blocks, ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) and ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-CHBE). These chiral hydroxyesters are critical intermediates in the synthesis of various pharmaceuticals, including the cholesterol-lowering drug atorvastatin.[1] The methodologies presented herein focus on both biocatalytic and chemocatalytic approaches, offering a comparative overview for process development and optimization.

Introduction

The enantioselective reduction of β-keto esters is a fundamental transformation in organic synthesis. Ethyl 4-chloro-3-oxobutanoate is a prochiral substrate, and its reduction can yield two enantiomers, (S)-CHBE and (R)-CHBE. The (S)-enantiomer is a key intermediate for HMG-CoA reductase inhibitors like atorvastatin, while the (R)-enantiomer is valuable for the synthesis of compounds such as L-carnitine and (R)-γ-amino-β-hydroxybutyric acid (GABOB).[1][2] Both biocatalytic methods, employing enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), and chemocatalytic methods, using transition metal complexes with chiral ligands, have been successfully developed for this transformation.

Biocatalytic reductions are often favored for their high enantioselectivity under mild reaction conditions.[3] Chemocatalytic hydrogenations, particularly with ruthenium and iridium catalysts, also provide excellent enantioselectivity and are widely used in industrial processes.[4] The choice between these methods often depends on factors such as substrate concentration, catalyst stability, cost, and downstream processing.

Data Presentation: Comparative Performance of Catalysts

The following table summarizes the performance of various catalytic systems for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate.

Catalyst/BiocatalystEnantiomerEnantiomeric Excess (e.e.) (%)Yield (%)Key Reaction ConditionsReference
Biocatalysts
Recombinant E. coli expressing AR from R. eutropha and GDH from B. subtilis(S)-CHBE99.8>95 (calculated from product concentration)Co-expression for NADPH regeneration.[5]
Alcohol Dehydrogenase SmADH31 from S. maltophilia with GDH co-expression(S)-CHBE>99.9>99Monophasic aqueous system, high substrate tolerance (up to 4.0 M COBE).[6]
Candida magnoliae JX120-3 whole cells(S)-CHBE92.793.8Water/n-butyl acetate two-phase system, dropwise substrate feeding.[7]
Carbonyl Reductase BgADH3 from Burkholderia gladioli with GDH co-expression(R)-CHBE99.9>99Aqueous/octanol biphasic system, substrate fed-batch strategy.[8][9]
Recombinant E. coli expressing CpSADH from Candida parapsilosis(R)-CHBE>9995.2Use of 2-propanol for NADH regeneration.[10][11]
Aldehyde Reductase from Sporobolomyces salmonicolor with GDH(R)-CHBE8695.4n-butyl acetate-water diphasic system.[12]
Baker's Yeast with allyl alcohol(S)-CHBE91Complete conversionAqueous medium, presence of allyl alcohol as an additive.[2]
Chemocatalysts
Ru-BINAP complex(R/S)-CHBEup to 99.3Complete conversionAsymmetric hydrogenation in room temperature ionic liquids.[13]
Ir-complex with chiral ferrocenyl P,N,N-ligands(R/S)-CHBEup to 95High yieldsAsymmetric hydrogenation of various β-keto esters.[14]

Experimental Protocols

Biocatalytic Reduction for (S)-CHBE Synthesis

This protocol is a representative method based on the use of a recombinant E. coli co-expressing a ketoreductase (KRED) and a glucose dehydrogenase (GDH) for cofactor regeneration, a common strategy for efficient biocatalytic reductions.[1]

Materials:

  • Recombinant E. coli cells co-expressing a ketoreductase and glucose dehydrogenase.

  • Ethyl 4-chloro-3-oxobutanoate (COBE)

  • D-Glucose

  • NADP⁺

  • Potassium phosphate buffer (pH 6.5-7.0)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Antifoaming agent

Equipment:

  • Fermenter or baffled flasks for cell cultivation

  • Bioreactor or stirred tank reactor for the reduction reaction

  • Centrifuge

  • pH meter and controller

  • Temperature controller

  • Liquid-liquid extractor

  • Rotary evaporator

  • Gas chromatograph (GC) with a chiral column for e.e. determination

Procedure:

  • Cell Cultivation:

    • Inoculate a suitable volume of sterile growth medium with the recombinant E. coli strain.

    • Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches a desired level (typically in the exponential growth phase).

    • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20-25°C) for a specified period to allow for protein expression.

    • Harvest the cells by centrifugation and wash with potassium phosphate buffer.

  • Asymmetric Reduction:

    • Prepare the reaction mixture in a bioreactor containing potassium phosphate buffer, D-glucose (as the co-substrate for cofactor regeneration), a catalytic amount of NADP⁺, and the harvested wet cells.

    • Maintain the reaction temperature at 30°C and the pH at 6.5.

    • Add ethyl 4-chloro-3-oxobutanoate (the substrate) to the reaction mixture. For high concentrations, a fed-batch or dropwise addition strategy is recommended to minimize substrate inhibition.[7]

    • Monitor the reaction progress by periodically taking samples and analyzing the conversion of COBE to CHBE using GC or HPLC.

  • Product Extraction and Purification:

    • Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.

    • Extract the aqueous phase with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl (S)-4-chloro-3-hydroxybutanoate.

    • Further purification can be achieved by column chromatography if necessary.

  • Enantiomeric Excess Determination:

    • Analyze the enantiomeric excess of the purified product using a chiral GC or HPLC.

Chemocatalytic Asymmetric Hydrogenation

This protocol is a general procedure for the asymmetric hydrogenation of β-keto esters using a Ru-BINAP catalyst, a well-established method in organic synthesis.[4][13]

Materials:

  • Ethyl 4-chloro-3-oxobutanoate (COBE)

  • [RuCl₂(benzene)]₂ or a similar Ru precursor

  • (R)- or (S)-BINAP

  • Methanol or another suitable solvent

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Molecular sieves

Equipment:

  • Schlenk line or glovebox for handling air-sensitive reagents

  • High-pressure autoclave or hydrogenation reactor

  • Magnetic stirrer

  • Standard laboratory glassware

  • Gas chromatograph (GC) with a chiral column for e.e. determination

Procedure:

  • Catalyst Preparation (in situ):

    • In a Schlenk flask under an inert atmosphere, dissolve the Ruthenium precursor and the chiral BINAP ligand in the degassed solvent.

    • Stir the mixture at a specified temperature for a period to form the active catalyst complex. The solution should become homogeneous.

  • Asymmetric Hydrogenation:

    • Transfer the freshly prepared catalyst solution to a high-pressure autoclave that has been purged with inert gas.

    • Add the substrate, ethyl 4-chloro-3-oxobutanoate, to the autoclave.

    • Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 4-100 atm).

    • Stir the reaction mixture vigorously at the desired temperature (e.g., 25-100°C).

    • Monitor the reaction progress by taking samples (if the reactor allows) and analyzing for substrate conversion.

  • Work-up and Purification:

    • After the reaction is complete (as determined by GC or TLC), carefully vent the hydrogen gas and purge the autoclave with an inert gas.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • The crude product can be purified by silica gel column chromatography to remove the catalyst and any byproducts.

  • Enantiomeric Excess Determination:

    • Determine the enantiomeric excess of the purified product by chiral GC or HPLC analysis.

Visualizations

Asymmetric_Reduction_Workflow cluster_biocatalysis Biocatalytic Route cluster_chemocatalysis Chemocatalytic Route sub_prep Substrate (Ethyl 4-chloro-3-oxobutanoate) bioreactor Bioreactor (Whole Cells/Enzyme) sub_prep->bioreactor extraction Extraction bioreactor->extraction cofactor Cofactor Regeneration (e.g., GDH/Glucose) cofactor->bioreactor bio_product Chiral Product ((S)- or (R)-CHBE) extraction->bio_product chem_sub Substrate (Ethyl 4-chloro-3-oxobutanoate) autoclave Autoclave (H₂, Chiral Catalyst) chem_sub->autoclave purification Purification (Chromatography) autoclave->purification chem_product Chiral Product ((S)- or (R)-CHBE) purification->chem_product

Caption: General workflows for biocatalytic and chemocatalytic asymmetric reduction.

Biocatalytic_Cycle cluster_enzyme Enzyme-Catalyzed Reduction cluster_cofactor Cofactor Regeneration COBE Ethyl 4-chloro-3-oxobutanoate (COBE) KRED_NADPH KRED-NADPH COBE->KRED_NADPH binds CHBE Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) KRED KRED (oxidized) KRED_NADPH->KRED H⁺ transfer KRED->CHBE releases NADP NADP⁺ KRED->NADP GDH GDH NADP->GDH NADPH NADPH NADPH->KRED_NADPH Glucose Glucose Glucose->GDH Gluconolactone Glucono-δ-lactone GDH->NADPH GDH->Gluconolactone

Caption: Biocatalytic cycle with integrated cofactor regeneration.

References

Application Notes and Protocols for the Enzymatic Synthesis of (S)-ethyl 4-chloro-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ethyl 4-chloro-3-hydroxybutanoate ((S)-ECHB) is a critical chiral intermediate in the synthesis of numerous pharmaceuticals, most notably the cholesterol-lowering drug, atorvastatin (Lipitor®)[1][2][3]. The stereoselective reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate (ECOB), is a key step in its production. Biocatalytic methods employing enzymes such as carbonyl reductases and alcohol dehydrogenases offer significant advantages over traditional chemical synthesis, including high enantioselectivity, mild reaction conditions, and reduced environmental impact[3]. These application notes provide detailed protocols for the enzymatic synthesis of (S)-ECHB using whole-cell biocatalysts, which simplifies the process by incorporating cofactor regeneration systems internally.

Data Presentation: Performance of Various Enzymatic Systems

The following tables summarize quantitative data from different studies on the enzymatic synthesis of (S)-ECHB, allowing for easy comparison of various biocatalytic systems and their efficiencies.

Table 1: Comparison of Whole-Cell Biocatalysts for (S)-ECHB Synthesis

Enzyme SourceHost StrainCo-expressed Enzyme for Cofactor RegenerationSubstrate (ECOB) ConcentrationReaction Time (h)Yield (%)Enantiomeric Excess (ee) (%)
Candida magnoliae (Carbonyl Reductase)E. coli CCZU-K14-3000 mM14>99.0>99.9
Pichia stipitis (Carbonyl Reductase)E. coli Rosetta (DE3) pLysSBacillus megaterium Glucose Dehydrogenase1398 mM (in organic phase)Not Specified90.7>99
Ralstonia eutropha (Acetoacetyl-CoA Reductase)E. coliBacillus subtilis Glucose DehydrogenaseNot specified (Product at 48.7 g/L)Not SpecifiedNot Specified99.8
Stenotrophomonas maltophilia (Alcohol Dehydrogenase SmADH31)E. coliBacillus subtilis Glucose Dehydrogenase660 g/L (4.0 M)692 (isolated)>99.9
Yarrowia lipolytica (Carbonyl Reductase YlCR2)E. coli BL21Substrate-coupled (sorbitol or mannitol)3000 mM109099
Synechocystis sp. (Carbonyl Reductase SrCR)E. coliBacillus subtilis Glucose Dehydrogenase3000 mM (with in situ resin adsorption)898.299.4

Table 2: Comparison of Reaction Systems

Reaction SystemEnzyme SystemKey AdvantagesReference
Monophasic Aqueous SystemSmADH31/GDH co-expressing cellsHigh substrate tolerance, simplified setup[2][4]
Biphasic System (Water/n-butyl acetate)Pichia stipitis Carbonyl Reductase and GDHOvercomes substrate/product inhibition, high product concentration in organic phase[1]
Biphasic System (Water/n-butyl acetate)Yarrowia lipolytica Carbonyl Reductase with substrate-coupled regenerationHigh substrate loading, no need for expensive cofactor addition[5]
In situ Resin AdsorptionSynechocystis sp. Carbonyl Reductase and GDHAlleviates product inhibition, allowing for high substrate conversion[6]

Experimental Protocols

The following are detailed protocols for key experiments in the enzymatic synthesis of (S)-ECHB.

Protocol 1: Whole-Cell Biocatalytic Reduction of ECOB in a Monophasic Aqueous System

This protocol is based on the use of a recombinant E. coli strain co-expressing a carbonyl reductase and glucose dehydrogenase for cofactor regeneration.

1. Materials:

  • Recombinant E. coli cells expressing the desired carbonyl reductase and glucose dehydrogenase.

  • Luria-Bertani (LB) medium with appropriate antibiotics for cell cultivation.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction of protein expression.

  • Potassium phosphate buffer (100 mM, pH 6.0-7.0).

  • Ethyl 4-chloro-3-oxobutanoate (ECOB).

  • D-Glucose.

  • NADP+ or NAD+.

  • Ethyl acetate for extraction.

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Shaking incubator.

  • Centrifuge.

  • Rotary evaporator.

2. Cell Cultivation and Induction:

  • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.

  • Incubate overnight at 37°C with shaking at 200 rpm.

  • Transfer the overnight culture to 500 mL of fresh LB medium with antibiotics in a 2 L flask.

  • Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to incubate at a lower temperature (e.g., 16-25°C) for 12-16 hours to allow for proper protein folding.

  • Harvest the cells by centrifugation at 4°C, 5000 x g for 10 minutes.

  • Wash the cell pellet with potassium phosphate buffer and centrifuge again. The resulting cell paste can be used immediately or stored at -80°C.

3. Enzymatic Reaction:

  • Prepare the reaction mixture in a suitable vessel (e.g., a baffled flask) containing:

    • Potassium phosphate buffer (100 mM, pH 6.5).

    • Recombinant E. coli cells (e.g., 2 g wet cell weight in a 100 mL reaction volume).

    • ECOB (substrate) at the desired concentration (e.g., 100 mM - 4 M)[2][4].

    • D-Glucose (as the co-substrate for cofactor regeneration, typically at a molar excess to ECOB).

    • NADP+ or NAD+ (catalytic amount, e.g., 0.1-0.2 mM).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking (e.g., 200 rpm).

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

4. Product Extraction and Analysis:

  • Once the reaction is complete, centrifuge the reaction mixture to separate the cells.

  • Extract the supernatant with an equal volume of ethyl acetate three times.

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude (S)-ECHB.

  • Determine the yield and enantiomeric excess of the product using chiral GC or HPLC.

Protocol 2: Whole-Cell Biocatalytic Reduction of ECOB in a Biphasic System

This protocol is advantageous for reactions with high substrate and/or product inhibition.

1. Materials:

  • Same as Protocol 1, with the addition of an organic solvent such as n-butyl acetate.

2. Cell Cultivation and Induction:

  • Follow the same procedure as in Protocol 1.

3. Enzymatic Reaction in a Biphasic System:

  • Prepare the aqueous phase of the reaction mixture as described in Protocol 1, step 3.1.

  • Add an equal volume of an immiscible organic solvent (e.g., n-butyl acetate) to create the biphasic system[1].

  • The substrate, ECOB, can be dissolved in the organic phase before mixing with the aqueous phase containing the biocatalyst.

  • Incubate the reaction mixture at a controlled temperature with vigorous shaking to ensure adequate mixing of the two phases.

  • Monitor the reaction progress by taking samples from the organic phase for GC or HPLC analysis.

4. Product Extraction and Analysis:

  • After the reaction, allow the phases to separate.

  • Collect the organic phase, which contains the product.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude (S)-ECHB.

  • Analyze for yield and enantiomeric excess as described in Protocol 1.

Visualizations

Experimental Workflow

experimental_workflow cluster_upstream Upstream Processing cluster_bioreaction Bioreaction cluster_downstream Downstream Processing inoculation Inoculation of Recombinant E. coli cultivation Cell Cultivation inoculation->cultivation induction Induction with IPTG cultivation->induction harvesting Cell Harvesting & Washing induction->harvesting reaction_setup Reaction Setup (Buffer, Cells, Substrate, Cofactor) harvesting->reaction_setup Biocatalyst incubation Incubation (Controlled Temp. & Shaking) reaction_setup->incubation monitoring Reaction Monitoring (GC/HPLC) incubation->monitoring extraction Product Extraction (Ethyl Acetate) monitoring->extraction Completed Reaction Mixture drying Drying of Organic Phase extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration analysis Analysis (Yield, ee%) concentration->analysis

Caption: Workflow for the enzymatic synthesis of (S)-ECHB.

Enzymatic Reaction Pathway

enzymatic_reaction cluster_reactants Reactants cluster_products Products cluster_cofactor_regeneration Cofactor Regeneration ECOB Ethyl 4-chloro-3-oxobutanoate (ECOB) CarbonylReductase Carbonyl Reductase / Alcohol Dehydrogenase ECOB->CarbonylReductase NADPH NADPH NADPH->CarbonylReductase ECHB (S)-ethyl 4-chloro-3-hydroxybutanoate ((S)-ECHB) NADP NADP+ GDH Glucose Dehydrogenase (GDH) NADP->GDH Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone Oxidation Glucose->GDH GDH->NADPH CarbonylReductase->ECHB CarbonylReductase->NADP

Caption: Enzymatic reduction of ECOB with cofactor regeneration.

References

Application Notes and Protocols: Baker's Yeast Reduction of Ethyl 4-Chloro-3-Oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to optically active ethyl 4-chloro-3-hydroxybutanoate (CHBE) is a critical step in the synthesis of various pharmaceutical intermediates. Notably, (S)-CHBE is a key building block for cholesterol-lowering drugs, while (R)-CHBE is valuable for other pharmacologically active molecules. Baker's yeast (Saccharomyces cerevisiae) offers a cost-effective and environmentally benign biocatalytic approach for this asymmetric reduction, leveraging its intracellular oxidoreductase enzymes. This document provides detailed application notes and protocols for performing this bioreduction, summarizing key data and outlining experimental workflows.

Principle of the Biotransformation

Baker's yeast contains a multitude of oxidoreductase enzymes that can reduce the keto group of ethyl 4-chloro-3-oxobutanoate to a secondary alcohol.[1][2] The stereochemical outcome of the reduction is influenced by the various enzymes present in the yeast, each with its own substrate specificity and stereoselectivity.[3] By carefully controlling the reaction conditions, it is possible to favor the production of either the (S)- or (R)-enantiomer of the corresponding hydroxy ester.[4][5] The process relies on the regeneration of cofactors, such as NADPH, which is often facilitated by the metabolism of a co-substrate like glucose.[6]

Data Presentation: Summary of Reaction Conditions and Outcomes

The following tables summarize quantitative data from various studies on the Baker's yeast-mediated reduction of ethyl 4-chloro-3-oxobutanoate, providing a comparative overview of different methodologies.

Table 1: Asymmetric Reduction to Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE)

Yeast TypeSolvent SystemSubstrate Conc. (mol/L)Yeast Conc. (g/L)Glucose Conc. (mol/L)Temp. (°C)pHReaction Time (h)Yield (%)e.e. (%)Reference
Dried Baker's YeastWater/Isooctane (3:1 v/v)0.08500.6307.02493.991.4[6][7]
Dried Baker's YeastWater/[Bmim]PF60.08600.8307.02492.695.4[8]
Aureobasidium pullulansWater/Dibutylphthalate3.0---6.5898.299.4
Yeast Fermentation BrothAqueous with β-cyclodextrin---29-317.216-18 (cultivation)7692[9]

Table 2: Asymmetric Reduction to Ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-CHBE)

Yeast TypeAdditiveSubstrate Conc. (mmol)Yeast/Substrate RatioTemp. (°C)Reaction Time (h)Conversion (%)e.e. (%)Reference
Baker's YeastAllyl Bromide3-20-401-210090-97[4]
Permeabilized Brewer's YeastCetyltrimethylammonium Bromide (CTAB) & Allyl Bromide-----High
Recombinant E. coli expressing Aldehyde ReductaseNADPH regeneration system----95.486[10]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate using Dried Baker's Yeast in a Biphasic System

This protocol is adapted from studies demonstrating high yields and enantioselectivity for the (S)-enantiomer.[6][7]

1. Yeast Activation: a. Prepare an activating solution containing: 50 g/L glucose, 2 g/L (NH4)2SO4, 1 g/L K2HPO4, 1 g/L CaSO4, and 1 g/L citric acid. Adjust the pH to 7.0. b. Suspend 7.5 g of dried Baker's yeast in 250 mL of the activating solution in a 1000 mL shaking flask. c. Incubate at 30°C with rotary shaking at 175 rpm for 1 hour. d. Harvest the activated yeast cells by centrifugation at 5000 rpm for 10 minutes at 4°C. e. Wash the cell pellet twice with a 0.01 mol/L phosphate buffer (pH 7.0) and store at 4°C until use.

2. Bioreduction: a. In a 50 mL shaking flask, prepare a biphasic system consisting of a phosphate buffer (0.05 mol/L, pH 7.0) and isooctane at a volumetric ratio of 3:1 (aqueous:organic). b. Add the activated Baker's yeast to the aqueous phase to a final concentration of 50 g/L. c. Add glucose to the aqueous phase to a final concentration of 0.6 mol/L. d. Add ethyl 4-chloro-3-oxobutanoate to the organic phase to a final concentration of 0.08 mol/L in the total reaction volume. e. Incubate the reaction mixture at 30°C with shaking for 24 hours.

3. Product Isolation and Analysis: a. Separate the organic layer from the aqueous layer. b. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). c. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by column chromatography. e. Determine the yield and enantiomeric excess by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.

Protocol 2: General Procedure for the Synthesis of Ethyl (R)-4-chloro-3-hydroxybutanoate using Baker's Yeast with an Additive

This protocol is based on the use of additives to steer the stereoselectivity towards the (R)-enantiomer.[4]

1. Yeast Suspension Preparation: a. Suspend a specified amount of Baker's yeast in water. b. Pre-incubate the yeast suspension at 30°C for a defined period (e.g., 30 minutes) before adding the substrate.

2. Bioreduction with Additive: a. Add allyl bromide or allyl alcohol as an additive to the yeast suspension. The concentration of the additive should be optimized. b. Add ethyl 4-chloro-3-oxobutanoate to the reaction mixture. c. The reaction can be performed with or without the addition of glucose. d. Maintain the reaction at a controlled temperature (e.g., 20-40°C) with stirring for 1-2 hours or until complete conversion of the substrate.

3. Product Isolation and Analysis: a. After the reaction is complete, add a filter aid such as Celite and filter the mixture. b. Saturate the filtrate with sodium chloride and extract with an organic solvent (e.g., diethyl ether). c. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo. d. Analyze the product for yield and enantiomeric excess using chiral GC or HPLC.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow start Start yeast_prep Yeast Preparation (Activation/Suspension) start->yeast_prep reaction_setup Reaction Setup (Buffer, Co-substrate, Additives) yeast_prep->reaction_setup substrate_add Substrate Addition (Ethyl 4-chloro-3-oxobutanoate) reaction_setup->substrate_add bioreduction Bioreduction (Incubation with Shaking) substrate_add->bioreduction workup Reaction Workup (Filtration, Extraction) bioreduction->workup analysis Product Analysis (GC/HPLC for Yield & e.e.) workup->analysis end End analysis->end

Caption: Experimental workflow for the Baker's yeast reduction of ethyl 4-chloro-3-oxobutanoate.

Signaling Pathway Diagram (Conceptual)

signaling_pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Energy Source NADPH NADPH Glycolysis->NADPH Cofactor Regeneration NADP NADP+ NADP->Glycolysis Oxidoreductases Yeast Oxidoreductases NADPH->Oxidoreductases Hydride Donor COBE Ethyl 4-chloro-3-oxobutanoate (COBE) COBE->Oxidoreductases Substrate Oxidoreductases->NADP CHBE This compound (CHBE) Oxidoreductases->CHBE Product

Caption: Conceptual pathway of the biocatalytic reduction and cofactor regeneration.

References

Application Notes and Protocols: Ethyl 4-Chloro-3-Hydroxybutanoate in Statin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 4-chloro-3-hydroxybutanoate (CHBE) as a key chiral building block in the synthesis of statins, a class of cholesterol-lowering drugs. The protocols detailed below focus on the chemoenzymatic routes for producing enantiomerically pure CHBE and its subsequent conversion to crucial statin side-chain intermediates.

Introduction

Statins, such as atorvastatin and rosuvastatin, are inhibitors of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1] A common structural feature of many synthetic statins is a chiral dihydroxyheptanoic acid side chain. The stereochemistry of this side chain is crucial for the drug's efficacy. This compound serves as a versatile four-carbon chiral precursor for constructing this side chain.[2] Specifically, the (S)-enantiomer of CHBE is a key intermediate for the synthesis of atorvastatin, while the (R)-enantiomer can be used for other chiral pharmaceuticals.[3][4]

The primary route to obtaining enantiomerically pure CHBE is through the asymmetric reduction of the prochiral ketone, ethyl 4-chloroacetoacetate (COBE).[5] Biocatalytic methods employing enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases are favored for this transformation due to their high stereoselectivity, mild reaction conditions, and environmental compatibility.[6][7]

Synthesis of Enantiomerically Pure this compound

The asymmetric reduction of ethyl 4-chloroacetoacetate (COBE) to (S)- or (R)-ethyl 4-chloro-3-hydroxybutanoate is a pivotal step. This is often achieved using whole-cell biocatalysts or isolated enzymes that exhibit high stereoselectivity.

A common strategy involves the use of a ketoreductase (KRED) coupled with a cofactor regeneration system, such as glucose dehydrogenase (GDH), to recycle the expensive nicotinamide cofactor (NADPH or NADH).[6][8]

Experimental Protocol: Enzymatic Synthesis of (S)-Ethyl 4-Chloro-3-Hydroxybutanoate

This protocol is based on a whole-cell biocatalytic reduction using recombinant E. coli expressing a ketoreductase and glucose dehydrogenase.

Materials:

  • Ethyl 4-chloroacetoacetate (COBE)

  • Recombinant E. coli cells expressing a ketoreductase (KRED) and glucose dehydrogenase (GDH)

  • Glucose (as a hydrogen donor for cofactor regeneration)

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺) or nicotinamide adenine dinucleotide (NAD⁺)

  • Phosphate buffer (e.g., 0.05 M, pH 6.5-7.1)[8][9]

  • Ethyl acetate or another suitable organic solvent for extraction

  • Sodium sulfate (anhydrous)

  • Reaction vessel (e.g., glassed steel reactor)[8]

Procedure:

  • Prepare a reaction mixture in the reaction vessel containing phosphate buffer, glucose, and a catalytic amount of NADP⁺ or NAD⁺.[8]

  • Add the recombinant E. coli cells (biocatalyst) to the mixture. The cell dosage can be optimized, for instance, starting from 0.02 to 0.04 g dry cell weight (DCW).[9]

  • Initiate the reaction by adding the substrate, ethyl 4-chloroacetoacetate (COBE). The substrate concentration can range from 100 mM up to 3000 mM depending on the robustness of the biocatalyst.[4][10]

  • Maintain the reaction at a controlled temperature, typically between 28-33°C, and pH (6.5-7.1) with gentle agitation for 6-14 hours.[8][9][10]

  • Monitor the reaction progress using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of COBE and the enantiomeric excess (e.e.) of the CHBE product.

  • Upon completion, separate the biomass by filtration or centrifugation.[8]

  • Extract the aqueous phase with an organic solvent like ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.[8]

Biocatalyst/EnzymeSubstrate (COBE) ConcentrationProductYieldEnantiomeric Excess (e.e.)Reaction TimeReference
Recombinant E. coli CCZU-K14 (NADH-dependent reductase)3000 mM(S)-CHBE>99.0%>99.9%14 h[10]
Recombinant E. coli CgCR (Carbonyl reductase)1000 mM(R)-CHBE~90%>99%12 h[4]
Candida magnoliae90 g/L(S)-CHBE-96.6% (increases to 99% with heat-treated cells)-[11]
Ketoreductase (SEQ ID NO: 42)-(S)-CHBE99% conversion--[12]

DOT Script for Biocatalytic Synthesis of (S)-CHBE

G cluster_cofactor Cofactor Regeneration COBE Ethyl 4-chloroacetoacetate (COBE) S_CHBE (S)-Ethyl 4-chloro-3-hydroxybutanoate COBE->S_CHBE Reduction KRED Ketoreductase (KRED) (from E. coli) KRED->S_CHBE GDH Glucose Dehydrogenase (GDH) NADPH NADPH GDH->NADPH Gluconolactone Glucono-δ-lactone GDH->Gluconolactone NADPH->KRED NADP NADP+ NADP->KRED NADP->NADPH Reduction Glucose Glucose Glucose->GDH Glucose->Gluconolactone Oxidation

Caption: Biocatalytic reduction of COBE to (S)-CHBE with cofactor regeneration.

Conversion of (S)-CHBE to Atorvastatin Side-Chain Intermediate

The (S)-ethyl 4-chloro-3-hydroxybutanoate is a precursor to ethyl (R)-4-cyano-3-hydroxybutanoate (HN), a crucial intermediate for the synthesis of the atorvastatin side chain.[6][13] This conversion is typically a two-step process involving a halohydrin dehalogenase (HHDH).

Experimental Protocol: Synthesis of Ethyl (R)-4-cyano-3-hydroxybutanoate (HN)

This protocol outlines the enzymatic conversion of (S)-CHBE to HN.

Materials:

  • (S)-Ethyl 4-chloro-3-hydroxybutanoate ((S)-CHBE)

  • Halohydrin dehalogenase (HHDH)

  • Cyanide source (e.g., HCN or a cyanide salt)

  • Buffer solution (neutral pH)

  • Organic solvent for extraction

Procedure:

  • In a temperature-controlled reactor, dissolve (S)-CHBE in a suitable buffer at neutral pH.

  • Add the halohydrin dehalogenase enzyme to the solution.

  • Introduce the cyanide source. The reaction involves the replacement of the chloro substituent with a cyano group.[6]

  • Maintain the reaction at ambient temperature with stirring.

  • Monitor the reaction for the conversion of (S)-CHBE to ethyl (R)-4-cyano-3-hydroxybutanoate (HN). Note that the stereochemical descriptor changes from (S) to (R) due to Cahn-Ingold-Prelog priority rules, but the stereoconfiguration at the hydroxyl-bearing carbon is retained.[12]

  • Upon completion, inactivate or remove the enzyme.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase to isolate the HN intermediate.

EnzymeSubstrateSubstrate ConcentrationProductIsolated RecoveryEnantiomeric Excess (e.e.)Reference
Recombinant HHDHTm(S)-CHBE100 g/L(R)-HN89%>99%[6]

DOT Script for Overall Synthesis Pathway to Atorvastatin Intermediate

G COBE Ethyl 4-chloroacetoacetate (COBE) S_CHBE (S)-Ethyl 4-chloro-3-hydroxybutanoate ((S)-CHBE) COBE->S_CHBE KRED/GDH Asymmetric Reduction HN Ethyl (R)-4-cyano-3-hydroxybutanoate (HN) S_CHBE->HN Halohydrin Dehalogenase (HHDH) + Cyanide Atorvastatin Atorvastatin Side Chain HN->Atorvastatin Further Chemical Steps

Caption: Chemoenzymatic pathway from COBE to the atorvastatin side chain.

Conclusion

This compound is a cornerstone chiral intermediate in the modern synthesis of statins, particularly atorvastatin. The development of robust biocatalytic methods for its production has enabled more efficient, scalable, and sustainable manufacturing processes.[5] The protocols and data presented herein provide a framework for researchers and professionals in drug development to implement these advanced synthetic strategies. The use of enzymes like ketoreductases and halohydrin dehalogenases exemplifies the power of biocatalysis in producing enantiomerically pure active pharmaceutical ingredients.

References

Application Note: Protocol for the Large-Scale Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate via Biocatalytic Asymmetric Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl (S)-4-chloro-3-hydroxybutanoate [(S)-CHBE] is a high-value chiral building block essential for the synthesis of various pharmaceuticals, most notably as a key intermediate for cholesterol-lowering drugs like atorvastatin.[1][2] Traditional chemical synthesis routes often suffer from low enantioselectivity, harsh reaction conditions, or the need for expensive chiral resolving agents.[3][4] Biocatalytic methods, particularly the asymmetric reduction of the prochiral substrate ethyl 4-chloro-3-oxobutanoate (COBE), offer a highly efficient, stereoselective, and environmentally benign alternative for industrial-scale production.[5][6]

This protocol details a large-scale synthesis of (S)-CHBE using a whole-cell biocatalyst system. The process employs recombinant Escherichia coli co-expressing a stereoselective carbonyl reductase (or alcohol dehydrogenase) and a glucose dehydrogenase (GDH).[7][8] The carbonyl reductase catalyzes the asymmetric reduction of COBE to (S)-CHBE, while the GDH facilitates the in-situ regeneration of the expensive NADPH/NADH cofactor using glucose as a cost-effective hydrogen donor.[5][9] This coupled-enzyme system enables high substrate loading and excellent product yields with exceptional optical purity.[8][10]

Synthesis Principle and Workflow

The core of this protocol is a whole-cell biotransformation. The overall process can be broken down into three main stages: preparation of the biocatalyst, the asymmetric reduction reaction, and finally, product purification.

G cluster_0 Stage 1: Biocatalyst Preparation cluster_1 Stage 2: Asymmetric Reduction (Bioreactor) cluster_2 Stage 3: Product Purification A Gene Cloning (Carbonyl Reductase + GDH) B Transformation into E. coli Host A->B C Fermentation & Cell Harvesting B->C D Reaction Setup (Buffer, Glucose, Cells) C->D Inoculation E Substrate Feed (Ethyl 4-chloro-3-oxobutanoate) D->E F Reaction Monitoring (HPLC/GC) E->F G Reaction Work-up (Cell Removal, Extraction) F->G H Solvent Removal G->H Crude Product I Vacuum Distillation H->I J Final Product: (S)-CHBE (>99% ee) I->J

Figure 1. Overall workflow for the biocatalytic synthesis of (S)-CHBE.

The enzymatic reaction involves the transfer of a hydride from the NADPH cofactor to the carbonyl group of COBE, catalyzed by the reductase. The resulting NADP+ is immediately reduced back to NADPH by GDH, which oxidizes glucose to gluconic acid. This cyclic process ensures a continuous supply of the reducing cofactor.

G COBE Ethyl 4-chloro- 3-oxobutanoate (COBE) CHBE Ethyl (S)-4-chloro- 3-hydroxybutanoate (CHBE) COBE->CHBE Reduction Glucose Glucose GluconicAcid Gluconic Acid Glucose->GluconicAcid Oxidation NADP NADP+ NADPH NADPH NADP->NADPH GDH Glucose Dehydrogenase (GDH) NADP->GDH NADPH->NADP Reductase Carbonyl Reductase NADPH->Reductase Reductase->NADP GDH->NADPH

Figure 2. Coupled enzyme system for asymmetric reduction and cofactor regeneration.

Experimental Protocol

This protocol is designed for a large-scale reaction (e.g., 100 L scale). Adjustments may be necessary based on specific equipment and biocatalyst activity.

Materials and Equipment
  • Reagents:

    • Ethyl 4-chloro-3-oxobutanoate (COBE), substrate, >95% purity.

    • Recombinant E. coli cells (wet cell paste) co-expressing carbonyl reductase and GDH.

    • D-Glucose (anhydrous), co-substrate for cofactor regeneration.

    • Potassium phosphate buffer components (monobasic and dibasic).

    • Ethyl acetate, for extraction.

    • Sodium sulfate (anhydrous), for drying.

    • Antifoaming agent (e.g., silicone-based).

  • Equipment:

    • 150 L jacketed bioreactor with pH, temperature, and dissolved oxygen control.

    • High-speed centrifuge for cell removal.

    • Extraction vessel/liquid-liquid extractor.

    • Rotary evaporator (large scale).

    • Vacuum distillation apparatus.

    • Analytical equipment: HPLC or GC with a chiral column for monitoring reaction progress and enantiomeric excess (ee).

Procedure

Step 1: Bioreactor Preparation

  • Prepare 100 L of a 100 mM potassium phosphate buffer (pH 7.0) directly in the sterilized bioreactor.

  • Add D-glucose to the buffer to achieve a molar ratio of approximately 1.2:1 relative to the total amount of COBE to be added.

  • Set the bioreactor temperature to 30°C and begin gentle agitation.

Step 2: Biotransformation

  • Add the recombinant E. coli wet cell paste to the bioreactor. The optimal cell concentration should be determined empirically but is typically in the range of 50-100 g/L.

  • Add a few drops of antifoaming agent.

  • Once the system is equilibrated, begin the fed-batch addition of the substrate, COBE. A high substrate concentration can be inhibitory to the cells, so a fed-batch strategy is recommended.[11]

    • Feeding Strategy: Add COBE intermittently or via a continuous pump over 10-12 hours to maintain a concentration that does not impair enzyme activity.

  • Maintain the pH at 7.0 throughout the reaction. The oxidation of glucose to gluconic acid will lower the pH, requiring the automated addition of a base (e.g., 2M NaOH).

  • Monitor the reaction progress every 1-2 hours by taking samples and analyzing the concentrations of COBE and (S)-CHBE, as well as the optical purity (% ee) of the product, using chiral GC or HPLC.

  • The reaction is typically complete within 14-24 hours when >99% conversion of COBE is observed.[10]

Step 3: Product Extraction and Purification

  • Once the reaction is complete, terminate the agitation and cool the reactor to room temperature.

  • Remove the E. coli cells from the reaction mixture via centrifugation.

  • Transfer the supernatant (aqueous phase) to an extraction vessel.

  • Extract the product from the aqueous phase using ethyl acetate (e.g., 3 x 30 L).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. This yields the crude (S)-CHBE product.

  • Purify the crude product by vacuum distillation (e.g., at 93-95 °C/5 mmHg) to obtain the final high-purity ethyl (S)-4-chloro-3-hydroxybutanoate.[3]

Data Presentation: Typical Reaction Parameters

The following table summarizes representative data for the large-scale biocatalytic synthesis of (S)-CHBE, compiled from process research literature.[8][10]

ParameterValueNotes
Scale 100 LRepresentative pilot or industrial scale.
Substrate (COBE) 4.0 M (Total)Equivalent to ~660 g/L. High concentration achieved via fed-batch strategy to avoid inhibition.[8]
Biocatalyst Recombinant E. coli (whole cells)Co-expressing carbonyl reductase and glucose dehydrogenase.
Co-substrate D-GlucoseFor NADPH/NADH regeneration.
Temperature 30 °COptimal for enzyme activity and cell stability.
pH 7.0Controlled with base addition to counteract gluconic acid formation.
Reaction Time 14 - 20 hoursTime to achieve >99% substrate conversion.[10]
Product Titer >650 g/LHigh product concentration in the final reaction volume.
Isolated Yield >95%Molar yield after extraction and purification.
Optical Purity >99.9% eeDemonstrates the exceptional stereoselectivity of the biocatalyst.[10]
Space-Time Yield ~2600 g L⁻¹ d⁻¹A measure of process productivity, indicating high efficiency.[8]

Safety Precautions

All procedures should be performed by trained personnel in a facility equipped for large-scale chemical synthesis.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][13]

  • Chemical Handling:

    • Ethyl 4-chloro-3-oxobutanoate (COBE): Handle in a well-ventilated area. It is a combustible liquid.

    • Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE): Harmful if swallowed and causes serious eye damage.[12][14] Avoid contact with skin and eyes. In case of eye contact, rinse immediately and thoroughly with water for several minutes and seek medical attention.[12]

    • Ethyl Acetate: Highly flammable liquid and vapor. Handle away from ignition sources.

  • Emergency Procedures: Ensure safety showers and eyewash stations are readily accessible.[13] Spills should be contained with an inert absorbent material.

  • Waste Disposal: Dispose of chemical and biological waste in accordance with local, state, and federal regulations.

References

Application Notes and Protocols: Ethyl 4-chloro-3-hydroxybutanoate as a Precursor for L-carnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of L-carnitine, a crucial compound in fatty acid metabolism, utilizing ethyl 4-chloro-3-hydroxybutanoate as a key chiral precursor. The focus is on the stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate, a critical intermediate, and its subsequent conversion to L-carnitine.

Introduction

L-carnitine ((R)-3-hydroxy-4-trimethylammonio-butanoate) plays a vital role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. Its therapeutic applications in cardiovascular diseases, male infertility, and other metabolic disorders have driven the demand for efficient and stereoselective synthetic routes. A prominent strategy for L-carnitine synthesis involves the use of the chiral building block, ethyl (R)-4-chloro-3-hydroxybutanoate. This intermediate is primarily produced through the stereoselective reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate. Both enzymatic and chemical methods have been developed for this key transformation, followed by amination with trimethylamine to yield L-carnitine.

Synthesis Pathway Overview

The overall synthesis of L-carnitine from ethyl 4-chloro-3-oxobutanoate is a two-step process. The first and most critical step is the stereoselective reduction of the keto group to a hydroxyl group, yielding the (R)-enantiomer of this compound. This is followed by the reaction with trimethylamine, which displaces the chlorine atom and subsequently leads to the formation of L-carnitine after hydrolysis of the ester.

G cluster_0 Step 1: Stereoselective Reduction cluster_1 Step 2: Amination and Hydrolysis Ethyl_4_chloro_3_oxobutanoate Ethyl 4-chloro-3-oxobutanoate Ethyl_R_4_chloro_3_hydroxybutanoate Ethyl (R)-4-chloro-3-hydroxybutanoate Ethyl_4_chloro_3_oxobutanoate->Ethyl_R_4_chloro_3_hydroxybutanoate Enzymatic or Chemical Reduction L_carnitine L-carnitine Ethyl_R_4_chloro_3_hydroxybutanoate->L_carnitine 1. Trimethylamine 2. Hydrolysis

Caption: General synthesis pathway for L-carnitine.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data from various studies on the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate and its conversion to L-carnitine.

Table 1: Enzymatic Reduction of Ethyl 4-chloro-3-oxobutanoate

BiocatalystCo-factor RegenerationSubstrate Conc.Yield (%)Enantiomeric Excess (ee, %)Reference
Sporobolomyces salmonicolor AKU4429 (Aldehyde Reductase)Glucose Dehydrogenase/NADPH-95.4 (molar)86[1][2]
Recombinant E. coli expressing Candida parapsilosis SADH2-propanol/NADH4% (w/v)95.2 (conversion)>99[3]
Aureobasidium pullulans CGMCC1244-3000 mM98.299.4[4]
Recombinant Candida magnoliae Carbonyl ReductaseGlucose Dehydrogenase/NADPH---[5]

Table 2: Conversion of Ethyl (R)-4-chloro-3-hydroxybutanoate to L-carnitine

ReactantReaction ConditionsYield (%)Reference
Ethyl (+)-(R)-4-chloro-3-hydroxybutyrate45% Trimethylamine in H₂O, 80°C, 2 hours71[6]
Crude Ethyl (+)-(R)-4-chloro-3-hydroxybutyrate45% Saturated Trimethylamine in H₂O, 80°C, 15 hours75[6]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Ethyl (R)-4-chloro-3-hydroxybutanoate

This protocol is a generalized procedure based on the use of a whole-cell biocatalyst expressing a suitable reductase.

Materials:

  • Ethyl 4-chloro-3-oxobutanoate (substrate)

  • Whole-cell biocatalyst (e.g., recombinant E. coli)

  • Buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 6.5)

  • Co-substrate for cofactor regeneration (e.g., 2-propanol or glucose)

  • Organic solvent (e.g., n-butyl acetate for biphasic systems)

  • Ethyl acetate for extraction

  • Sodium sulfate (anhydrous) for drying

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Culture Preparation: Cultivate the recombinant microbial cells expressing the desired reductase in a suitable growth medium until the optimal cell density is reached.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with the reaction buffer.

  • Reaction Setup: In a reaction vessel, prepare a mixture of the buffer, the harvested cells, and the co-substrate for cofactor regeneration.

  • Substrate Addition: Add ethyl 4-chloro-3-oxobutanoate to the reaction mixture. For sensitive enzymes, a biphasic system with an organic solvent like n-butyl acetate can be employed to minimize substrate and product inhibition.[1][2]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for a specified duration (e.g., 8-24 hours).[3][4]

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Product Extraction: Once the reaction is complete, separate the cells by centrifugation. Extract the supernatant with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate the solvent using a rotary evaporator to obtain the crude ethyl (R)-4-chloro-3-hydroxybutanoate.

  • Purification and Analysis: Purify the product by column chromatography if necessary. Determine the yield and enantiomeric excess using chiral GC or HPLC.

G Start Start Culture_Cells Culture Recombinant Cells Start->Culture_Cells Harvest_Cells Harvest and Wash Cells Culture_Cells->Harvest_Cells Reaction_Setup Set up Reaction (Buffer, Cells, Co-substrate) Harvest_Cells->Reaction_Setup Add_Substrate Add Ethyl 4-chloro-3-oxobutanoate Reaction_Setup->Add_Substrate Incubate Incubate with Agitation Add_Substrate->Incubate Monitor Monitor Reaction (GC/HPLC) Incubate->Monitor Extract_Product Extract Product with Ethyl Acetate Monitor->Extract_Product Purify_Analyze Purify and Analyze (Yield, %ee) Extract_Product->Purify_Analyze End End Purify_Analyze->End

Caption: Experimental workflow for enzymatic synthesis.

Protocol 2: Chemical Synthesis of L-carnitine from Ethyl (R)-4-chloro-3-hydroxybutanoate

This protocol describes the amination of the chiral precursor to yield L-carnitine.

Materials:

  • Ethyl (R)-4-chloro-3-hydroxybutanoate

  • Aqueous solution of trimethylamine (e.g., 45% in water)

  • Reaction vessel (e.g., a sealed reactor)

  • Methylene chloride for extraction

  • Nitrogen gas stream

  • HPLC for analysis

Procedure:

  • Reaction Setup: In a suitable reactor, combine ethyl (R)-4-chloro-3-hydroxybutanoate with an aqueous solution of trimethylamine.[6]

  • Heating: Heat the reaction mixture to a specified temperature (e.g., 80°C) and maintain it for a defined period (e.g., 2-15 hours).[6]

  • Removal of Excess Trimethylamine: After cooling the reaction mixture, remove the excess trimethylamine by bubbling a stream of nitrogen gas through the solution.

  • Extraction: Extract the aqueous solution with methylene chloride to remove any unreacted starting material and byproducts.

  • Analysis: Analyze the aqueous phase containing L-carnitine by HPLC to determine the yield.

  • Purification (Optional): The crude L-carnitine can be further purified by methods such as ion-exchange chromatography.

G Start Start Combine_Reactants Combine Ethyl (R)-4-chloro-3-hydroxybutanoate and Aqueous Trimethylamine Start->Combine_Reactants Heat_Reaction Heat Reaction (e.g., 80°C) Combine_Reactants->Heat_Reaction Cool_and_Remove_TMA Cool and Remove Excess Trimethylamine Heat_Reaction->Cool_and_Remove_TMA Extract Extract with Methylene Chloride Cool_and_Remove_TMA->Extract Analyze_Aqueous_Phase Analyze Aqueous Phase for L-carnitine (HPLC) Extract->Analyze_Aqueous_Phase End End Analyze_Aqueous_Phase->End

Caption: Experimental workflow for L-carnitine synthesis.

Conclusion

The synthesis of L-carnitine via the chiral precursor ethyl (R)-4-chloro-3-hydroxybutanoate represents a robust and efficient strategy. Enzymatic methods for the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate offer high enantioselectivity and operate under mild conditions, making them attractive for industrial applications. The subsequent chemical conversion to L-carnitine is a straightforward process. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development and synthesis.

References

Application Notes and Protocols for the Biocatalytic Production of Ethyl (R)-4-chloro-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (R)-4-chloro-3-hydroxybutanoate [(R)-CHBE] is a critical chiral intermediate in the synthesis of various pharmaceuticals, including the cholesterol-lowering drug atorvastatin calcium, (R)-carnitine, and (R)-4-amino-3-hydroxybutyric acid.[1][2] Traditional chemical synthesis of (R)-CHBE often involves harsh reaction conditions and the use of expensive, toxic metal catalysts, with challenges in achieving high enantiomeric purity.[3][4] Biocatalytic production offers a green and efficient alternative, utilizing whole-cell microorganisms or isolated enzymes to catalyze the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) with high stereoselectivity and under mild conditions.[3][4] This document provides detailed application notes and protocols for the biocatalytic production of (R)-CHBE.

Biocatalytic Approaches

The primary biocatalytic route to (R)-CHBE is the asymmetric reduction of the prochiral ketone COBE. This transformation is typically achieved using ketoreductases or alcohol dehydrogenases that exhibit a high degree of stereoselectivity. Key biocatalysts include:

  • Recombinant Escherichia coli : Expressing alcohol dehydrogenases from various microorganisms such as Candida parapsilosis, Burkholderia gladioli, and Saccharomyces cerevisiae.[1][5][6]

  • Yeast Strains : Whole cells of Saccharomyces cerevisiae (baker's yeast) and other yeast species like Candida magnoliae have been successfully employed.[7][8][9]

  • Fungi : Certain fungal strains, for instance, Cylindrocarpon sclerotigenum, have demonstrated the ability to produce (S)-CHBE with high enantiomeric excess, indicating the potential to find strains for the (R)-enantiomer.[10][11]

A crucial aspect of this biocatalytic reduction is the regeneration of the nicotinamide cofactor (NADH or NADPH), which is consumed during the reaction. This is often achieved by using a co-substrate like glucose or 2-propanol, or by co-expressing a glucose dehydrogenase (GDH) to regenerate the cofactor in situ.[1][6][12]

Diagram of the Biocatalytic Pathway

Biocatalytic_Pathway COBE Ethyl 4-chloro-3-oxobutanoate (COBE) R_CHBE Ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-CHBE) COBE->R_CHBE Reduction Enzyme Alcohol Dehydrogenase / Ketoreductase NADH NAD(P)H NAD NAD(P)+ NADH->NAD Oxidation Regen Cofactor Regeneration NAD->Regen Regen->NADH Reduction Cosubstrate Co-substrate (e.g., Glucose, 2-Propanol) Regen->Cosubstrate Coproduct Co-product (e.g., Gluconic acid, Acetone) Cosubstrate->Coproduct Oxidation

Caption: Biocatalytic reduction of COBE to (R)-CHBE with cofactor regeneration.

Quantitative Data Summary

The following tables summarize the performance of various biocatalytic systems for the production of (R)-CHBE.

Table 1: Production of (R)-CHBE using Recombinant E. coli

Recombinant Strain (Expressed Enzyme)Substrate (COBE) Conc.Product ((R)-CHBE) Conc.Conversion/YieldEnantiomeric Excess (e.e.)Co-substrate/Cofactor RegenerationReference
E. coli (C. parapsilosis SADH)1% (w/v)36.6 g/L95.2% conversion>99%5% (w/v) 2-propanol[1][13]
E. coli (B. gladioli BgADH3 & GDH)1200 mmol (fed-batch)Not specifiedComplete conversion99.9%Glucose (in situ regeneration)[6]
E. coli CgCR (Carbonyl reductase & GDH)1000 mM~900 mM~90% yieldNot specifiedGlucose (3.5 mM/mM COBE)[3][14]
E. coli (S. cerevisiae YOL151W reductase & GDH)20 mMNot specifiedComplete conversion98%Glucose (in situ regeneration)[15]

Table 2: Production of CHBE using Yeast and Fungi

MicroorganismSubstrate (COBE) Conc.Product (CHBE) Conc.YieldEnantiomeric Excess (e.e.) & ChiralityReference
Saccharomyces cerevisiae74 mMNot specified84%93% (S)-CHBE[16][17]
Candida magnoliaeNot specified90 g/LNot specified99% (S)-CHBE[9]
Aureobasidium pullulans CGMCC12443000 mMNot specified98.2%99.4% (S)-CHBE[18]
Cylindrocarpon sclerotigenum IFO 31855Not specifiedNot specifiedHigh yield>99% (S)-CHBE[10][11]

Experimental Workflow

The general workflow for the biocatalytic production of (R)-CHBE using recombinant E. coli is depicted below.

Experimental_Workflow cluster_prep Preparation of Biocatalyst cluster_reaction Biocatalytic Reaction cluster_downstream Downstream Processing A Transformation of E. coli with expression vector B Cultivation of recombinant E. coli A->B C Induction of enzyme expression (e.g., with IPTG) B->C D Harvesting and washing of cells C->D E Preparation of reaction mixture (buffer, cells, co-substrate) D->E F Addition of substrate (COBE) E->F G Incubation under controlled conditions (pH, temp., agitation) F->G H Monitoring of reaction progress (GC/HPLC) G->H I Centrifugation to remove cells H->I J Extraction of product with organic solvent I->J K Purification of (R)-CHBE (e.g., chromatography) J->K L Analysis of product purity and enantiomeric excess K->L

Caption: General experimental workflow for (R)-CHBE production.

Detailed Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Recombinant E. coli Expressing C. parapsilosis SADH

This protocol is adapted from the work of Yamamoto et al.[1]

1. Preparation of the Biocatalyst: a. Transform E. coli W3110 cells with the pSE-CPA1 plasmid containing the secondary alcohol dehydrogenase (SADH) gene from Candida parapsilosis. b. Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing ampicillin (50 µg/mL) and incubate overnight at 37°C with shaking. c. Transfer the overnight culture to 25 mL of fresh LB medium with ampicillin and grow at 37°C until the OD600 reaches 0.5-0.7. d. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM and continue to incubate at 30°C for 4-6 hours. e. Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C) and wash the cell pellet with potassium phosphate buffer (200 mM, pH 6.5).

2. Biocatalytic Reaction: a. Prepare the reaction mixture in a 500-mL Sakaguchi flask containing:

  • 25 mL of 200 mM potassium phosphate buffer (pH 6.5).
  • Cultured cells obtained from 25 mL of the medium.
  • 1% (w/v) ethyl 4-chloroacetoacetate (COBE).
  • 5% (w/v) 2-propanol as the energy source for NADH regeneration. b. Incubate the reaction mixture at 30°C for 17 hours with shaking at 140 strokes per minute.

3. Analysis: a. Monitor the concentrations of COBE and the product, ethyl 4-chloro-3-hydroxybutanoate (ECHB), by gas chromatography (GC). b. Determine the optical purity (enantiomeric excess) of the ECHB product by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Bioreduction in a Biphasic System with Cofactor Regeneration

This protocol is based on the principles described by Shimizu et al. for overcoming substrate instability and inhibition.[19][20]

1. Enzyme Preparation: a. Prepare recombinant E. coli cells co-expressing the desired aldehyde reductase and glucose dehydrogenase (GDH) for NADPH regeneration. b. Cultivate, induce, and harvest the cells as described in Protocol 1.

2. Biphasic Biocatalytic Reaction: a. Prepare the aqueous phase containing:

  • Potassium phosphate buffer (e.g., 100 mM, pH 6.0-7.0).
  • Harvested whole cells or cell-free extract.
  • Glucose (as co-substrate for GDH).
  • NADP+. b. Prepare the organic phase by dissolving the substrate, COBE, in an appropriate organic solvent such as n-butyl acetate. c. Combine the aqueous and organic phases in a suitable reactor with agitation to ensure adequate mixing. d. Maintain the reaction at a controlled temperature (e.g., 30°C).

3. Monitoring and Downstream Processing: a. Periodically sample the organic phase to monitor the conversion of COBE to (R)-CHBE by GC or HPLC. b. After the reaction is complete, separate the organic phase. c. The product can be purified from the organic phase by distillation or column chromatography.

Factors Influencing Biocatalytic Production

The efficiency of the biocatalytic production of (R)-CHBE is influenced by several factors, as illustrated in the diagram below.

Factors_Influencing_Production Yield Yield & Enantioselectivity Enzyme Enzyme Properties (Activity, Stability, Selectivity) Enzyme->Yield Cofactor Cofactor Regeneration (Efficiency, Co-substrate) Cofactor->Yield Substrate Substrate Concentration (Inhibition, Stability) Substrate->Yield Conditions Reaction Conditions (pH, Temperature, Solvent) Conditions->Yield MassTransfer Mass Transfer (Cell Permeability, Agitation) MassTransfer->Yield

Caption: Key factors affecting (R)-CHBE production.

Biocatalytic production of ethyl (R)-4-chloro-3-hydroxybutanoate offers a highly efficient and environmentally friendly alternative to chemical synthesis. By selecting an appropriate biocatalyst, such as recombinant E. coli expressing a stereoselective alcohol dehydrogenase, and optimizing reaction conditions, high yields and excellent enantiomeric excess can be achieved. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the development of robust biocatalytic processes for the synthesis of this valuable chiral intermediate.

References

Application Notes and Protocols for the Synthesis of Ethyl 4-Chloro-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of ethyl 4-chloro-3-hydroxybutanoate, a key chiral intermediate in the pharmaceutical industry. The synthesis primarily involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate.

Application Notes

This compound is a valuable chiral building block, particularly in the synthesis of pharmacologically important compounds. The stereoisomers, (S)- and (R)-ethyl 4-chloro-3-hydroxybutanoate, serve as precursors to different active pharmaceutical ingredients. For instance, the (S)-enantiomer is a key intermediate for cholesterol-lowering HMG-CoA reductase inhibitors like atorvastatin, while the (R)-enantiomer is used in the synthesis of L-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB)[1][2][3].

The most common and efficient method for producing enantiomerically pure this compound is the asymmetric bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE)[3]. This biocatalytic approach offers high stereoselectivity and operates under mild reaction conditions compared to traditional chemical synthesis, which may require expensive and toxic heavy metal catalysts and often results in racemic mixtures requiring further resolution[4].

The enzymatic reduction is typically catalyzed by carbonyl reductases or alcohol dehydrogenases, which often depend on cofactors such as NADPH or NADH[3][5]. A critical aspect of these biocatalytic processes is the in-situ regeneration of the expensive cofactor, which is often achieved by using a coupled enzyme system, such as glucose dehydrogenase, or a substrate-coupled system with a co-substrate like isopropanol[1][3][6]. The use of whole-cell biocatalysts, including recombinant Escherichia coli, is a common strategy to house both the primary reductase and the cofactor regeneration system, simplifying the process and reducing costs[1][5].

Experimental Protocols

The following protocols are representative examples of the synthesis of both (R)- and (S)-enantiomers of this compound using recombinant E. coli whole-cell catalysts.

Protocol 1: Synthesis of (R)-Ethyl 4-chloro-3-hydroxybutanoate

This protocol is based on the use of recombinant E. coli cells expressing a secondary alcohol dehydrogenase.

Materials:

  • Recombinant E. coli cells expressing (S)-specific secondary alcohol dehydrogenase[1]

  • Ethyl 4-chloro-3-oxobutanoate (COBE)

  • Potassium phosphate buffer (200 mM, pH 6.5)

  • 2-Propanol

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Shaking incubator

  • Centrifuge

Procedure:

  • Reaction Setup: In a 500-mL flask, prepare a 25 mL reaction mixture containing 200 mM potassium phosphate buffer (pH 6.5), 1% (w/v) ethyl 4-chloro-3-oxobutanoate, cultured recombinant E. coli cells, and 5% (w/v) 2-propanol as the energy source for NADH regeneration[1].

  • Incubation: Shake the reaction mixture at 140 strokes per minute at 30°C for 17 hours[1].

  • Extraction: After the reaction, centrifuge the mixture to separate the cells. Extract the supernatant with an equal volume of ethyl acetate.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and then concentrate it under reduced pressure to obtain the crude product.

  • Analysis: Analyze the product for yield, conversion, and enantiomeric excess using gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC)[1].

Protocol 2: Synthesis of (S)-Ethyl 4-chloro-3-hydroxybutanoate

This protocol utilizes recombinant E. coli co-expressing a carbonyl reductase and glucose dehydrogenase for NADPH regeneration.

Materials:

  • Recombinant E. coli cells co-expressing a carbonyl reductase (e.g., from Candida magnoliae) and glucose dehydrogenase[5]

  • Ethyl 4-chloro-3-oxobutanoate (COBE)

  • Phosphate buffer

  • Glucose (for NADPH regeneration)

  • NADP+

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Bioreactor or shaking incubator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the phosphate buffer, a high concentration of ethyl 4-chloro-3-oxobutanoate (e.g., up to 3000 mM), recombinant E. coli cells, glucose, and a catalytic amount of NADP+[5].

  • Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 6.5-7.0) with agitation for approximately 14 hours[4][5].

  • Extraction: After the reaction period, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under vacuum to yield the product.

  • Analysis: Determine the yield and enantiomeric excess of the resulting (S)-ethyl 4-chloro-3-hydroxybutanoate using appropriate analytical techniques like GC and chiral HPLC.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of this compound.

Table 1: Synthesis of (R)-Ethyl 4-chloro-3-hydroxybutanoate

BiocatalystSubstrate Conc.Co-substrate/Cofactor RegenerationReaction Time (h)Conversion/YieldEnantiomeric Excess (e.e.)Reference
Recombinant E. coli expressing C. parapsilosis SADH1% (w/v)5% (w/v) 2-Propanol1795.2% conversion>99%[1]
Recombinant E. coli with S. salmonicolor ARD and GDH300 mmolGlucoseNot specified97.5% yield99%[6]
Recombinant E. coli with B. gladioli BgADH3 and GDH1200 mmolGlucoseNot specifiedComplete conversion99.9%[2][7]

Table 2: Synthesis of (S)-Ethyl 4-chloro-3-hydroxybutanoate

BiocatalystSubstrate Conc.Co-substrate/Cofactor RegenerationReaction Time (h)Conversion/YieldEnantiomeric Excess (e.e.)Reference
Recombinant E. coli with R. eutropha AR and GDHNot specifiedGlucoseNot specified48.7 g/L99.8%[8]
Recombinant E. coli CCZU-K14 with C. magnoliae CmCR3000 mMGlucose14>99.0% yield>99.9%[5]
Cylindrocarpon sclerotigenum IFO 31855 (cell-free extract)0.1 mmolNADPH30.71 g/L>99%[9]
Recombinant E. coli with S. maltophilia SmADH31 and GDH4.0 M (660 g/L)GlucoseNot specifiedComplete conversion>99.9%[10]

Visualizations

Diagram 1: General Workflow for Biocatalytic Synthesis

G General Workflow for Biocatalytic Synthesis of this compound cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_downstream Downstream Processing A Cultivation of Recombinant E. coli B Reaction Mixture (Buffer, Substrate, Cells) A->B Add Cells C Incubation (Controlled Temp & pH) B->C Agitation D Centrifugation/ Filtration C->D Reaction Completion E Solvent Extraction D->E Supernatant/Filtrate F Drying & Concentration E->F Organic Phase G Purified Product F->G

Caption: General workflow for the biocatalytic synthesis.

Diagram 2: Enzymatic Reduction with Cofactor Regeneration

G Enzymatic Reduction of COBE with NADPH Regeneration COBE Ethyl 4-chloro-3-oxobutanoate (COBE) Product Ethyl (S)- or (R)-4-chloro-3-hydroxybutanoate COBE->Product Reduction Enzyme Carbonyl Reductase / Alcohol Dehydrogenase NADPH NADPH Enzyme->NADPH NADP NADP+ NADPH->NADP Oxidation NADP->NADPH Reduction Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation GDH Glucose Dehydrogenase (GDH) GDH->NADP

Caption: Cofactor regeneration in enzymatic synthesis.

References

The Pivotal Role of Ethyl 4-chloro-3-hydroxybutanoate in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-chloro-3-hydroxybutanoate (ECHB) is a versatile chiral building block of significant importance in the pharmaceutical industry. Its two enantiomers, (R)- and (S)-ECHB, serve as key starting materials for the synthesis of a range of active pharmaceutical ingredients (APIs). The stereocenter at the C-3 position is crucial for the biological activity of the final drug molecules. This document provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates using ECHB, with a focus on biocatalytic methods that offer high stereoselectivity and environmentally benign reaction conditions.

Application in Statin Side-Chain Synthesis: The (S)-Enantiomer

The (S)-enantiomer of this compound is a critical precursor for the synthesis of the side chains of several blockbuster statin drugs, including atorvastatin, rosuvastatin, and simvastatin.[1] These drugs are inhibitors of HMG-CoA reductase and are widely used to lower cholesterol levels. The synthesis of the statin side chain often involves the conversion of (S)-ECHB to a chiral epoxide, which is then opened by a suitable nucleophile.

Biocatalytic Synthesis of (S)-Ethyl 4-chloro-3-hydroxybutanoate

A highly efficient method for the synthesis of (S)-ECHB is the asymmetric reduction of the prochiral ketone, ethyl 4-chloroacetoacetate (ECAA). Various microorganisms and isolated enzymes have been shown to catalyze this reaction with high enantioselectivity and yield.

A representative workflow for the biocatalytic production of (S)-ECHB is depicted below:

G cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing Culture Microorganism Culture (e.g., Candida magnoliae) Harvest Cell Harvesting & Preparation (e.g., acetone-dried cells) Culture->Harvest Bioreactor Bioreactor with Whole-Cell Catalyst Harvest->Bioreactor ECAA Ethyl 4-chloroacetoacetate (ECAA) ECAA->Bioreactor Extraction Product Extraction (e.g., with n-butyl acetate) Bioreactor->Extraction Cofactor Cofactor Regeneration System (e.g., Glucose) Cofactor->Bioreactor Purification Purification (e.g., Chromatography) Extraction->Purification SECHB (S)-Ethyl 4-chloro-3-hydroxybutanoate Purification->SECHB

Caption: Workflow for the biocatalytic synthesis of (S)-ECHB.

Experimental Protocol: Synthesis of (S)-ECHB using Candida magnoliae

This protocol is based on the findings of a study that achieved high yields of (S)-ECHB.[2]

1. Preparation of Catalyst:

  • Cultivate Candida magnoliae in a suitable growth medium.

  • Harvest the cells by centrifugation.

  • Prepare acetone-dried cells for use as the whole-cell biocatalyst.

2. Asymmetric Reduction:

  • In a temperature-controlled reactor, prepare a two-phase system consisting of an aqueous buffer and an organic solvent (e.g., n-butyl acetate).

  • Add the acetone-dried cells of Candida magnoliae to the aqueous phase.

  • Add ethyl 4-chloroacetoacetate (ECAA) to the organic phase.

  • Include a coenzyme regeneration system, such as glucose and glucose dehydrogenase, in the aqueous phase to recycle the NADPH/NADH required by the reductase enzymes.

  • Agitate the reaction mixture to ensure good mixing between the two phases.

  • Maintain the reaction at a controlled temperature (e.g., 30°C) and pH.

3. Monitoring and Work-up:

  • Monitor the progress of the reaction by periodically analyzing samples from the organic phase using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, separate the organic phase.

  • The (S)-ECHB can be purified from the organic phase by distillation or chromatography.

Quantitative Data for (S)-ECHB Synthesis

BiocatalystSubstrate ConcentrationProduct ConcentrationEnantiomeric Excess (ee)Reference
Candida magnoliae-90 g/L96.6%[2]
Recombinant E. coli expressing CmCR-->99.9%[3]
Recombinant E. coli expressing SmADH31660 g/L->99.9%[4]

Application in L-Carnitine Synthesis: The (R)-Enantiomer

(R)-Ethyl 4-chloro-3-hydroxybutanoate is a key chiral intermediate for the synthesis of L-carnitine, a compound essential for fatty acid metabolism in the body.[5][6] It is also used in the synthesis of other valuable chiral molecules such as (R)-4-amino-3-hydroxybutyric acid (GABOB) and (R)-4-hydroxy-2-pyrrolidone.[6]

Chemoenzymatic Synthesis of L-Carnitine from (R)-ECHB

The synthesis of L-carnitine from (R)-ECHB typically involves a two-step process: first, the stereoselective synthesis of (R)-ECHB, followed by its conversion to L-carnitine.

The logical relationship for the synthesis of L-carnitine is outlined below:

G ECAA Ethyl 4-chloroacetoacetate RECHB (R)-Ethyl 4-chloro-3-hydroxybutanoate ECAA->RECHB Asymmetric Reduction LCarnitine L-Carnitine RECHB->LCarnitine Amination & Hydrolysis

Caption: Synthetic pathway from ECAA to L-Carnitine.

Experimental Protocol: Synthesis of (R)-ECHB using Recombinant E. coli

This protocol is adapted from a method utilizing recombinant E. coli expressing a secondary alcohol dehydrogenase.[7][8]

1. Catalyst Preparation:

  • Cultivate recombinant Escherichia coli cells that overexpress a secondary alcohol dehydrogenase (SADH) from a suitable source (e.g., Candida parapsilosis).

  • Induce the expression of the enzyme.

  • Harvest the cells by centrifugation and wash them with a buffer solution.

2. Asymmetric Reduction:

  • In a reactor, suspend the recombinant E. coli cells in a suitable buffer (e.g., potassium phosphate buffer, pH 6.5).

  • Add ethyl 4-chloroacetoacetate (ECAA) as the substrate.

  • To regenerate the NADH cofactor required for the reduction, add a co-substrate such as 2-propanol. The SADH will oxidize 2-propanol to acetone, regenerating NADH from NAD+.

  • Maintain the reaction at a controlled temperature (e.g., 20-30°C) with agitation.

3. Product Isolation:

  • After the reaction, remove the cells by centrifugation.

  • Extract the (R)-ECHB from the supernatant with a suitable organic solvent (e.g., ethyl acetate).

  • The organic extracts can be dried and concentrated to yield the crude product, which can be further purified by distillation.

Quantitative Data for (R)-ECHB Synthesis

BiocatalystSubstrateProduct ConcentrationConversion YieldEnantiomeric Excess (ee)Reference
Recombinant E. coli expressing CpSADHECAA36.6 g/L95.2%>99%[7][8]
Recombinant E. coli co-expressing BgADH3 and GDHECAA--99.9%[6][9]
Sporobolomyces salmonicolor reductase in E. coliECAA---[10]
Recombinant E. coli CgCRCOBE (1000 mM)-~90%-[11]

This compound is a cornerstone chiral intermediate in modern pharmaceutical synthesis. The development of robust and highly stereoselective biocatalytic methods for the production of both (R)- and (S)-enantiomers has enabled more efficient and sustainable manufacturing processes for a variety of important drugs. The protocols and data presented here provide a valuable resource for researchers and professionals in the field of drug development and manufacturing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-Chloro-3-Hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 4-chloro-3-hydroxybutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main synthetic routes are biocatalytic reduction and chemical reduction. Biocatalytic reduction of ethyl 4-chloroacetoacetate (COBE) using microorganisms or isolated enzymes is widely favored due to its high stereoselectivity, yielding optically pure (R)- or (S)-enantiomers.[1][2][3][4] Chemical reduction, for instance with sodium borohydride, is also possible but typically results in a racemic mixture and may have lower yields.[5][6]

Q2: Why is my reaction yield of this compound consistently low?

A2: Low yields can stem from several factors. One common issue is the instability of the substrate, ethyl 4-chloroacetoacetate (ECAA), which can degrade, particularly at pH levels above 7.0.[3][7] Other factors include inefficient cofactor regeneration in biocatalytic systems, substrate or product inhibition of the enzyme, or suboptimal reaction conditions such as temperature and pH.[8][9]

Q3: How can I improve the enantioselectivity of my biocatalytic reaction?

A3: Enhancing enantioselectivity often involves selecting the right biocatalyst. Different yeast strains or recombinant enzymes exhibit varying stereoselectivities.[1][3][10] For example, specific carbonyl reductases or alcohol dehydrogenases can produce the desired enantiomer with very high enantiomeric excess (>99% ee).[2][4][8] Optimizing reaction conditions, such as temperature, can also improve the stereoselectivity of the reduction.

Q4: What is cofactor regeneration and why is it important in biocatalytic synthesis?

A4: Many reductases used in the synthesis of this compound require a cofactor, typically NADPH or NADH, to provide the reducing equivalents. These cofactors are expensive to add in stoichiometric amounts. Cofactor regeneration is a process where a secondary enzyme and a cheap substrate (like glucose or 2-propanol) are used to continuously regenerate the active form of the cofactor (e.g., NADP+ to NADPH).[3][8][11] This makes the process more economically viable and efficient.

Q5: What are common side products and how can I minimize their formation?

A5: In biocatalytic reductions, side product formation can occur due to other enzymes present in the whole-cell catalyst. In chemical reductions, incomplete reduction or side reactions can lead to impurities. Purification is typically achieved through extraction and column chromatography or distillation.[6] Minimizing side products often involves optimizing the reaction conditions to favor the desired conversion and using a more specific catalyst if possible.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion of Starting Material (COBE) 1. Inactive or insufficient biocatalyst. 2. Inefficient cofactor regeneration. 3. Substrate inhibition at high concentrations.[9] 4. Suboptimal pH or temperature.[8]1. Increase the amount of biocatalyst (cells or enzyme). 2. Ensure the cofactor regeneration system is active (e.g., sufficient glucose and glucose dehydrogenase).[8][11] 3. Implement a fed-batch strategy for the substrate to maintain a low but steady concentration.[8] 4. Optimize pH (typically 6.0-7.5) and temperature (often 20-30°C) for your specific enzyme.[2][3][8]
Low Enantiomeric Excess (ee) 1. Presence of multiple reductases with opposing stereoselectivities in the biocatalyst. 2. Racemization of the product. 3. Suboptimal reaction conditions.1. Use a specific, purified enzyme or a recombinant strain overexpressing a single, highly selective reductase.[4][10] 2. Some studies suggest that heat treatment of cells can inactivate undesirable enzymes, thus increasing the optical purity of the product.[1] 3. Investigate the effect of temperature and pH on enantioselectivity.
Substrate Degradation 1. The starting material, ethyl 4-chloroacetoacetate (COBE), is unstable in aqueous solutions, especially at pH > 7.0.[3][7]1. Maintain the reaction pH at a slightly acidic to neutral level (e.g., pH 6.5).[3][8] 2. Consider using a biphasic system (aqueous-organic) which may improve substrate stability and facilitate product recovery.[8][11][12]
Difficulty in Product Purification 1. Formation of closely related impurities. 2. Emulsion formation during extraction.1. Optimize reaction selectivity to minimize byproducts. 2. Employ fractional distillation under reduced pressure for purification.[6][13] 3. For extractions, try different organic solvents or use centrifugation to break emulsions.

Data Presentation

Table 1: Comparison of Different Biocatalytic Systems for this compound Synthesis

BiocatalystEnantiomerSubstrate Conc.YieldEnantiomeric Excess (ee)Reference
Candida magnoliae (heated cells)(S)--99%[1]
Recombinant E. coli (expressing CmCR)(S)3000 mM>99.0%>99.9%[4]
Recombinant E. coli (expressing CpSADH)(R)3.8%95.2%>99%[3]
Recombinant E. coli (co-expressing BgADH3 and GDH)(R)1200 mmol (fed-batch)91.8%99.9%[8][10]
Recombinant E. coli (CgCR)(R)1000 mM~90%-[11]
Baker's Yeast(S)0.08 mol/L93.9%91.4%[12]

Experimental Protocols

General Protocol for Biocatalytic Reduction of Ethyl 4-chloroacetoacetate (COBE)

This protocol is a generalized procedure based on common practices in the cited literature.[3][8][11] Researchers should optimize the specific parameters for their particular biocatalyst and experimental setup.

  • Preparation of the Reaction Mixture:

    • In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100-200 mM potassium phosphate buffer, pH 6.5-7.0).

    • Add the cofactor regeneration system components. For an NADH/NADPH regenerating system using glucose, this would involve adding glucose and a suitable glucose dehydrogenase (GDH). For an NADH regeneration system using 2-propanol, add 2-propanol.

    • Add the cofactor (e.g., NADP+ or NAD+) to a final concentration of approximately 0.05-1.0 mM.

    • Add the biocatalyst (e.g., whole recombinant cells or purified enzyme) to the desired concentration.

  • Reaction Initiation:

    • Add the substrate, ethyl 4-chloroacetoacetate (COBE). To avoid substrate inhibition, this can be done as a single batch or through a fed-batch approach where the substrate is added gradually over time.

    • Maintain the reaction at the optimal temperature (e.g., 20-30°C) with constant stirring.

  • Reaction Monitoring and Control:

    • Monitor the pH of the reaction and adjust as necessary with an acid or base (e.g., NaOH) to maintain the optimal pH.

    • Take samples periodically to monitor the conversion of COBE and the formation of this compound by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction has reached completion, separate the biocatalyst from the reaction mixture by centrifugation or filtration.

    • Extract the product from the aqueous phase using an organic solvent such as ethyl acetate.

    • Combine the organic phases, dry over an anhydrous salt (e.g., anhydrous sodium sulfate), and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_cofactor Cofactor Regeneration COBE Ethyl 4-chloroacetoacetate (COBE) CHBE This compound (CHBE) COBE->CHBE Carbonyl Reductase / Alcohol Dehydrogenase NADP NADP+ NADPH NADPH NADP->NADPH NADPH->NADP Glucose Glucose GluconicAcid Gluconic Acid Glucose->GluconicAcid GDH

Figure 1: Biocatalytic reduction pathway with cofactor regeneration.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_buffer Prepare Buffer & Cofactor System add_catalyst Add Biocatalyst prep_buffer->add_catalyst add_substrate Add Substrate (COBE) add_catalyst->add_substrate monitor Monitor pH, Temp, & Conversion add_substrate->monitor separate_catalyst Separate Biocatalyst monitor->separate_catalyst extract Extract with Organic Solvent separate_catalyst->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify (e.g., Distillation) dry_concentrate->purify product Pure Ethyl 4-chloro-3- hydroxybutanoate purify->product

Figure 2: General experimental workflow for synthesis.

Troubleshooting_Tree start Low Yield Issue check_conversion Is COBE conversion low? start->check_conversion check_ee Is enantiomeric excess (ee) low? start->check_ee low_conv_causes Possible Causes: - Inactive Catalyst - Poor Cofactor Regen. - Substrate Inhibition - Suboptimal Conditions check_conversion->low_conv_causes Yes high_conv_causes Possible Causes: - Substrate Degradation (pH > 7) - Product loss during workup check_conversion->high_conv_causes No low_ee_causes Possible Causes: - Multiple enzymes with  different selectivities check_ee->low_ee_causes Yes low_conv_solutions Solutions: - Increase catalyst amount - Check regen. system - Use fed-batch for substrate - Optimize pH/Temp low_conv_causes->low_conv_solutions high_conv_solutions Solutions: - Maintain pH at ~6.5 - Optimize extraction/purification high_conv_causes->high_conv_solutions low_ee_solutions Solutions: - Use a selective recombinant  enzyme - Heat-treat cells low_ee_causes->low_ee_solutions

Figure 3: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of Ethyl 4-Chloro-3-Hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude ethyl 4-chloro-3-hydroxybutanoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound.

Issue Possible Cause Recommended Solution
Low Purity After Initial Extraction Incomplete removal of water-soluble impurities.Wash the organic phase with purified water multiple times. A common protocol suggests washing with 40 mL of purified water for every 200 mL of dichloromethane solution.[1] Ensure complete phase separation before proceeding.
Presence of unreacted starting materials (e.g., ethyl 4-chloroacetoacetate).Optimize the reaction conditions to ensure complete conversion of the starting material. Consider using a biocatalytic method which can yield a crude product with over 96% purity, potentially eliminating the need for distillation.[2]
Decomposition of the product or starting material.The precursor, ethyl 4-chloroacetoacetate (ECA), can degrade in aqueous solutions, especially at higher pH and temperatures.[3] While the product, this compound (CHBE), is more stable, it's advisable to work at lower temperatures and maintain a neutral pH during the workup.[1][3]
Low Yield After Vacuum Distillation Product decomposition at high temperatures.This compound should be distilled under high vacuum to lower the boiling point. Reported conditions include 93-95 °C at 5 mmHg.[4] Avoid excessive heating.
Incomplete concentration before distillation.Ensure the solvent is thoroughly removed by concentration under reduced pressure before attempting vacuum distillation.[1]
Product is a Racemic Mixture Use of a non-stereoselective reducing agent.For stereospecific synthesis, employ biocatalysts like keto reductase or baker's yeast, which can produce specific enantiomers with high enantiomeric excess.[2][5][6][7][8]
Chemical resolution of a racemic mixture is inefficient.Chemical resolution methods can have low yields (less than 50%).[2] Biocatalytic asymmetric reduction is a more efficient alternative for obtaining a specific enantiomer.[5][6][7][8]
Formation of Carboxylic Acid Byproduct Presence of excess hydrogen chloride during synthesis from 4-chloro-3-hydroxybutyronitrile.If using this synthetic route, ensure complete removal of excess hydrogen chloride by thorough concentration under reduced pressure after the reaction.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: The most common and effective method involves a multi-step process:

  • Extraction: The crude product is typically dissolved in a solvent like dichloromethane.

  • Washing: The organic solution is washed with purified water to remove water-soluble impurities.

  • Drying: The organic phase is dried using an agent like anhydrous sodium sulfate.

  • Concentration: The solvent is removed under reduced pressure.

  • Vacuum Distillation: The final product is purified by vacuum distillation to achieve high purity (e.g., 99%).[1]

Q2: My final product has a low enantiomeric excess (ee). How can I improve this?

A2: To achieve high enantiomeric excess, it is recommended to use a stereoselective synthesis method from the beginning, rather than attempting to resolve a racemic mixture. Asymmetric reduction of ethyl 4-chloroacetoacetate using biocatalysts such as baker's yeast or specific enzymes (e.g., keto reductase) can yield the desired (S)- or (R)-enantiomer with high enantiomeric excess (up to 99%).[5][10][6][7][8]

Q3: Can I avoid vacuum distillation for purification?

A3: In some cases, yes. If the crude product is obtained through a highly selective synthesis method, such as certain enzymatic clarifications, the purity of the crude product can be over 96%, potentially making distillation unnecessary.[2]

Q4: What are the optimal storage conditions for this compound?

A4: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[11] It is a combustible liquid, so it should be stored away from incompatible materials and foodstuff containers.[11]

Experimental Protocols

Protocol 1: Purification of Crude this compound via Extraction and Distillation

This protocol is based on a common chemical synthesis workup.[1]

  • Dissolution: Dissolve the crude this compound in dichloromethane (e.g., 200 mL).

  • Washing: Transfer the solution to a separatory funnel and wash twice with purified water (e.g., 2 x 40 mL).

  • Drying: Separate the organic phase and dry it over anhydrous sodium sulfate (e.g., 20g) for 2 hours.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure until the solvent is completely removed.

  • Vacuum Distillation: Distill the resulting crude product under high vacuum (e.g., at 93-95 °C / 5 mmHg) to obtain the purified this compound.[4]

Protocol 2: Biocatalytic Asymmetric Reduction and Workup

This protocol outlines a general procedure for obtaining an enantiomerically pure product.[2][5]

  • Reaction Setup: In a reaction vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 6.9-7.1).[2]

  • Addition of Reagents: Add the substrate (ethyl 4-chloroacetoacetate), a biocatalyst (e.g., baker's yeast or a specific keto reductase), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).[2][5]

  • Reaction: Maintain the reaction at a controlled temperature (e.g., 28-33 °C) for a specified time (e.g., 6-10 hours).[2]

  • Filtration: After the reaction is complete, filter the mixture to remove the biocatalyst.

  • Extraction: Extract the filtrate with a suitable organic solvent, such as ethyl acetate.

  • Concentration: Concentrate the organic extract under reduced pressure to obtain the crude product, which should have a high purity and high enantiomeric excess.

Data Presentation

Table 1: Comparison of Purification Outcomes from Different Synthetic Routes

Synthetic Method Purification Steps Reported Purity Reported Molar Yield Reference
Epichlorohydrin RouteRectification-~49% (overall)[2]
Sodium Borohydride ReductionChemical Resolution & Distillation-~40% (overall)[2]
Enzymatic ClarificationExtraction & Concentration>96% (crude)82-85%[2]
Sodium Borohydride ReductionExtraction, Washing, Drying, Concentration, Vacuum Distillation99%-[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Washing Washing Dissolution->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Vacuum Distillation Vacuum Distillation Concentration->Vacuum Distillation Pure Product Pure Product Vacuum Distillation->Pure Product

Caption: Standard purification workflow for crude this compound.

troubleshooting_logic Start Start LowPurity Low Purity? Start->LowPurity LowYield Low Yield? LowPurity->LowYield No CheckWashing Improve Washing & pH Control LowPurity->CheckWashing Yes RacemicMixture Racemic Mixture? LowYield->RacemicMixture No CheckDistillation Optimize Vacuum & Temperature LowYield->CheckDistillation Yes UseBiocatalyst Employ Stereoselective Synthesis RacemicMixture->UseBiocatalyst Yes End End RacemicMixture->End No CheckWashing->LowYield CheckDistillation->RacemicMixture UseBiocatalyst->End

Caption: Troubleshooting decision tree for purification issues.

References

Overcoming low enantioselectivity in ethyl 4-chloro-3-hydroxybutanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stereoselective synthesis of ethyl 4-chloro-3-hydroxybutanoate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantioselectivity in their reactions. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you achieve optimal stereoselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for the same reaction. What is the first thing I should check?

A1: The primary and most crucial step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values.[1]

Key validation parameters to verify include:

  • Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.[1]

  • Accuracy: Confirm that the measured % ee of a known standard sample is accurate.[1]

  • Precision: Ensure that repeated measurements of the same sample give consistent results.[1]

  • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is overlooking the potential for one enantiomer to have a much stronger UV response than the other, leading to an inaccurate determination of their ratio.[1]

Q2: I have validated my analytical method, but my % ee is still low and inconsistent between different runs of the same reaction. What should I investigate next?

A2: Scrutinize the purity and quality of all your reagents and the catalyst. Asymmetric reactions are notoriously sensitive to trace impurities.[1]

Checklist for Reagents and Catalyst:

  • Substrate Purity: Impurities in the starting material, ethyl 4-chloro-3-oxobutanoate (COBE), can react competitively, leading to the formation of racemic or undesired products. Consider repurifying your substrate by distillation or chromatography.[1]

  • Solvent Quality: Use anhydrous and peroxide-free solvents, as required by the specific reaction protocol. It is often best practice to use freshly distilled or commercially available anhydrous solvents.[1]

  • Catalyst/Enzyme Activity and Purity:

    • Chemical Catalysts: For catalysts like Ru-BINAP used in Noyori hydrogenation, ensure they are handled under inert conditions to prevent degradation.[2] The catalyst loading, although low, is critical.[3]

    • Biocatalysts (Enzymes/Whole Cells): The age and storage conditions of enzymes or microbial cells (e.g., baker's yeast, recombinant E. coli) can significantly impact their activity and selectivity.[4] For whole-cell systems, the growth phase and induction conditions are crucial.

Q3: I am using a biocatalytic method (e.g., baker's yeast or a ketoreductase) and experiencing low enantioselectivity. What specific parameters should I optimize?

A3: Biocatalytic reductions are sensitive to various reaction conditions. Optimization of the following parameters can significantly improve enantioselectivity:

  • Temperature: Temperature affects enzyme stability and activity. While higher temperatures can increase the reaction rate, they may negatively impact enantioselectivity and enzyme stability.[5][6]

  • pH: The pH of the reaction medium is critical for enzyme activity. The optimal pH can vary depending on the specific enzyme or microorganism used.[6]

  • Substrate Concentration: High concentrations of the substrate (COBE) or the product (this compound) can cause substrate or product inhibition, respectively, leading to lower conversion and potentially lower enantioselectivity.[7][8][9] A fed-batch strategy, where the substrate is added gradually, can mitigate this issue.[10][11]

  • Cofactor Regeneration: Most ketoreductases require a cofactor (NADH or NADPH). Efficient cofactor regeneration is essential for high conversion.[12][13][14] In whole-cell systems, a co-substrate like glucose or isopropanol is often added to facilitate in-situ cofactor regeneration.[13][15][16] For isolated enzyme systems, a secondary enzyme like glucose dehydrogenase (GDH) is often coupled.[10][11][13][17]

  • Additives and Solvents: The presence of additives or the use of biphasic solvent systems can enhance enantioselectivity. For instance, with baker's yeast, additives like allyl bromide or allyl alcohol have been shown to improve enantioselectivity.[18] An aqueous-organic biphasic system can help overcome substrate and product inhibition.[9][10][11][15][17]

Q4: Which asymmetric synthesis strategy is best for obtaining high enantioselectivity for this compound?

A4: Both biocatalytic and chemical methods can yield high enantioselectivity (>99% ee). The choice often depends on factors like available resources, scale, and desired enantiomer ((R) or (S)).

  • Biocatalysis: This is a powerful and often preferred method. Various microorganisms and their isolated enzymes (ketoreductases/alcohol dehydrogenases) have been shown to reduce COBE with excellent enantioselectivity.[5][7][10][12][19][20] Recombinant E. coli expressing specific reductases are particularly effective.[10][11][12][13][16][17]

  • Noyori Asymmetric Hydrogenation: This method, using a Ruthenium catalyst with a chiral BINAP ligand, is a reliable chemical method for the asymmetric hydrogenation of β-keto esters like COBE, providing high yields and enantioselectivities.[2][3][21][22]

  • Corey-Itsuno (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst and borane to reduce ketones enantioselectively. It is known for its high enantiomeric excess under mild conditions.[23][24][25]

Quantitative Data Summary

The following tables summarize the performance of different catalytic systems for the synthesis of ethyl (S)- and (R)-4-chloro-3-hydroxybutanoate.

Table 1: Biocatalytic Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate

BiocatalystSubstrate Conc.Reaction TimeConversion (%)Enantiomeric Excess (% ee)Reference
E. coli expressing CmCR3000 mM14 h>99.0>99.9[12]
E. coli expressing SmADH31 & GDH4.0 M (660 g/L)-Complete>99.9[7]
Thermostabilized ChKRED20 mutant300 g/L1 hComplete>99.5[5]
Baker's Yeast (with allyl alcohol)-1-2 hComplete90-97[18]
Baker's Yeast (in isooctane/water)0.08 M24 h93.991.4[15]

Table 2: Biocatalytic Synthesis of Ethyl (R)-4-chloro-3-hydroxybutanoate

BiocatalystSubstrate Conc.Reaction TimeConversion (%)Enantiomeric Excess (% ee)Reference
E. coli expressing BgADH3 & GDH1200 mmol-Complete99.9[10]
E. coli expressing CgCR & GDH1000 mM12 h≥90-[13]
E. coli expressing Aldehyde Reductase & GDH--94.191.7[17]
Sporobolomyces salmonicolor Aldehyde Reductase--95.486[9]

Experimental Protocols

Protocol 1: General Procedure for Whole-Cell Bioreduction using Recombinant E. coli

This protocol is a generalized procedure based on common practices in the cited literature.[10][11][12][13][16][17]

  • Cell Culture and Induction:

    • Inoculate a suitable volume of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of recombinant E. coli harboring the ketoreductase and often a glucose dehydrogenase gene.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1.0 mM.

    • Continue to culture at a lower temperature (e.g., 16-25°C) for 12-24 hours.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5).

  • Asymmetric Reduction:

    • Resuspend the harvested cells in a reaction buffer to a desired cell density.

    • Add the cofactor (NADP+ or NAD+) and the co-substrate for regeneration (e.g., glucose).

    • Initiate the reaction by adding ethyl 4-chloro-3-oxobutanoate (COBE). For high concentrations, use a fed-batch approach where the substrate is added gradually over time.

    • Maintain the reaction at a controlled temperature (e.g., 30°C) and pH with gentle agitation.

    • Monitor the reaction progress by periodically analyzing samples using chiral GC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, remove the cells by centrifugation.

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by vacuum distillation or column chromatography to obtain pure this compound.[26]

Protocol 2: General Procedure for Noyori Asymmetric Hydrogenation

This protocol is a generalized procedure based on the principles of Noyori hydrogenation.[2][3]

  • Catalyst Preparation (if necessary) and Reaction Setup:

    • In a glovebox or under an inert atmosphere, charge a high-pressure reactor with the Ruthenium precatalyst (e.g., [RuCl2(p-cymene)]2) and the chiral ligand (e.g., (R)- or (S)-BINAP) in an anhydrous, deoxygenated solvent (e.g., methanol or ethanol).

    • Stir the mixture to form the active catalyst.

    • Add the substrate, ethyl 4-chloro-3-oxobutanoate.

  • Hydrogenation:

    • Seal the reactor and purge it several times with hydrogen gas.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 50-100 atm).

    • Heat the reaction mixture to the specified temperature (e.g., 30-100°C) and stir until the reaction is complete.

    • Monitor the reaction by taking aliquots (after safely depressurizing and re-pressurizing the reactor) and analyzing them by GC or HPLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography or distillation to isolate the chiral product.

Visualizations

Troubleshooting_Workflow start Low Enantioselectivity Observed analytical Validate Analytical Method (Chiral HPLC/GC) start->analytical analytical->start Method Invalid reagents Check Reagent & Catalyst Purity - Substrate (COBE) - Solvents - Catalyst/Enzyme analytical->reagents Method Valid reagents->start Impurity Found parameters Optimize Reaction Parameters reagents->parameters Reagents Pure protocol Review & Refine Protocol parameters->protocol Optimization Complete sub_parameters Key Parameters: - Temperature - pH - Substrate Concentration - Cofactor Regeneration - Additives/Solvents parameters->sub_parameters protocol->parameters Further Optimization Needed result High Enantioselectivity Achieved protocol->result Protocol Refined

Caption: Troubleshooting workflow for low enantioselectivity.

Asymmetric_Synthesis_Strategies cluster_biocatalysis Biocatalytic Reduction cluster_chemical Chemical Reduction substrate Ethyl 4-chloro-3-oxobutanoate (COBE) biocat Ketoreductases / Alcohol Dehydrogenases (Whole Cells or Isolated Enzymes) substrate->biocat noyori Noyori Asymmetric Hydrogenation (Ru-BINAP, H2) substrate->noyori cbs Corey-Itsuno (CBS) Reduction (Oxazaborolidine, Borane) substrate->cbs product_S (S)-Ethyl 4-chloro-3-hydroxybutanoate product_R (R)-Ethyl 4-chloro-3-hydroxybutanoate biocat->product_S e.g., CmCR, SmADH31 biocat->product_R e.g., BgADH3, CgCR noyori->product_S with (S)-BINAP noyori->product_R with (R)-BINAP cbs->product_S with (R)-catalyst cbs->product_R with (S)-catalyst

Caption: Key strategies for asymmetric synthesis of this compound.

References

Optimization of reaction conditions for ethyl 4-chloro-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4-chloro-3-hydroxybutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the synthesis of this compound?

The main synthetic routes to this compound are chemical reduction and biocatalytic asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE).

  • Chemical Reduction: This method often employs reducing agents like sodium borohydride. While effective, it typically yields a racemic mixture, requiring a subsequent resolution step that can be costly and reduce the overall yield.[1][2]

  • Biocatalytic Asymmetric Reduction: This is a widely favored method that utilizes enzymes (carbonyl reductases, alcohol dehydrogenases) or whole-cell biocatalysts (like E. coli, Baker's yeast) to achieve high enantioselectivity, producing specific stereoisomers such as (R)- or (S)-ethyl 4-chloro-3-hydroxybutanoate.[3][4][5][6][7] This method is often preferred for its high efficiency and stereospecificity.

Q2: How can I improve the yield and enantioselectivity of the biocatalytic reduction?

Optimizing several reaction parameters is crucial for enhancing yield and enantiomeric excess (e.e.). Key factors include:

  • pH: The optimal pH typically ranges from 6.0 to 7.5, as the substrate, ethyl 4-chloroacetoacetate (ECAA), can be unstable at pH values above 7.0.[3][5]

  • Temperature: The ideal temperature is generally between 20°C and 30°C. Lower temperatures can increase the stability of the substrate and reduce enzyme inhibition.[3][5]

  • Co-substrate/Cofactor Regeneration: A co-substrate like glucose or 2-propanol is often used to regenerate the essential cofactor (NADH or NADPH).[3][5][8] The ratio of the co-substrate to the main substrate needs to be optimized; for instance, a glucose to COBE molar ratio of 3 has been shown to significantly improve yield.[3]

  • Solvent System: The choice of solvent is critical. While aqueous systems are common, biphasic systems (e.g., water/octanol or water/isooctane) can sometimes improve product yield by mitigating substrate or product inhibition.[3][7]

  • Substrate Concentration: High concentrations of the substrate can inhibit the enzyme, so a fed-batch strategy, where the substrate is added incrementally, can lead to higher product yields.[3]

Q3: What are some common challenges encountered during the synthesis and how can they be addressed?

Common issues include low yield, low enantioselectivity, and product purification difficulties. The troubleshooting guide below provides detailed solutions to these problems.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conversion Yield Sub-optimal pH or temperature.Verify and adjust the pH to the optimal range for your specific enzyme (typically 6.0-7.5).[3][5] Ensure the reaction temperature is maintained within the optimal range (e.g., 20-30°C).[3][5]
Inefficient cofactor regeneration.Optimize the concentration of the co-substrate (e.g., glucose, 2-propanol).[3][5] Ensure the co-expression of a suitable dehydrogenase (e.g., glucose dehydrogenase) if using a recombinant system.
Substrate or product inhibition.Implement a substrate fed-batch strategy to maintain a low substrate concentration.[3] Consider using a biphasic solvent system to extract the product from the aqueous phase as it is formed.[3]
Low Enantioselectivity (e.e.) Presence of multiple enzymes with different stereoselectivities.If using a whole-cell system, consider heat treatment of the cells, which can selectively deactivate interfering enzymes.[9] Screen different microorganisms or purified enzymes to find one with higher stereoselectivity.
Sub-optimal reaction conditions.Re-optimize pH, temperature, and substrate concentration, as these can also influence enantioselectivity.
Product Degradation Instability of the substrate (ECAA) at higher pH.Maintain the reaction pH at or below 6.5-7.0.[5]
Difficulty in Product Purification Presence of unreacted substrate and byproducts.After the reaction, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[2][10] The organic phase can then be washed, dried, and concentrated.[2]
Residual salts and proteins.After extraction, wash the organic layer with brine. Use vacuum distillation for the final purification of the crude product to achieve high purity.[2]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE)

This protocol is a generalized procedure based on common practices in the literature for recombinant E. coli systems.

  • Cell Culture and Harvest: Culture recombinant E. coli cells expressing the desired carbonyl reductase and a glucose dehydrogenase for cofactor regeneration. Harvest the cells by centrifugation.

  • Reaction Setup: In a reaction vessel, prepare a buffered solution (e.g., 200 mM potassium phosphate buffer, pH 6.5).[5]

  • Addition of Reactants:

    • Add the harvested cells (biocatalyst).

    • Add the substrate, ethyl 4-chloro-3-oxobutanoate (COBE).

    • Add the co-substrate, glucose, at an optimized molar ratio to COBE (e.g., 3:1).[3]

    • Add the cofactor, NADP+, at an optimized concentration.[3]

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation.[3][5]

  • Monitoring and Control: Monitor the pH and adjust as necessary with a suitable base (e.g., 2 M NaOH) to counteract the formation of gluconic acid from glucose oxidation.[3]

  • Work-up and Purification:

    • Once the reaction is complete (monitored by GC or HPLC), separate the cells by centrifugation.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Wash the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.[2]

    • Purify the crude product by vacuum distillation to obtain pure this compound.[2]

Data Presentation: Optimization of Reaction Parameters

The following tables summarize the effects of various parameters on the reaction yield and enantioselectivity, based on published data.

Table 1: Effect of Co-substrate (Glucose) to Substrate (COBE) Ratio [3]

Glucose/COBE (mmol/mmol)Yield of (R)-CHBE (%)
1~55
3~85
8~70

Table 2: Effect of Reaction Temperature [5]

Temperature (°C)Yield of (R)-ECHB (g/L)Conversion Yield (%)
2036.695.2
3031.978.8
3725.463.8

Table 3: Effect of Organic Co-solvent in a Biphasic System [3]

Organic SolventLog PYield (%)ee (%)
n-Butanol0.83937.7>99
tert-Amylalcohol1.09439.4>99
MTBE1.29648.1>99
Toluene2.2744.1>99
Octanol2.87686.6>99

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis prep_cells Cell Culture & Harvest reaction_setup Reaction Vessel Setup prep_cells->reaction_setup prep_reagents Prepare Buffer & Reagents prep_reagents->reaction_setup add_reactants Add Cells, Substrate, Co-substrate reaction_setup->add_reactants run_reaction Run Reaction (Controlled T & pH) add_reactants->run_reaction separation Separate Cells (Centrifugation) run_reaction->separation extraction Solvent Extraction separation->extraction purification Purification (Distillation) extraction->purification analysis Final Product Analysis (GC/HPLC) purification->analysis

Caption: Experimental workflow for biocatalytic synthesis.

troubleshooting_flowchart start Low Yield or Purity? check_yield Low Conversion Yield? start->check_yield check_ee Low Enantioselectivity? start->check_ee optimize_conditions Optimize pH & Temperature check_yield->optimize_conditions Yes optimize_cofactor Optimize Cofactor Regeneration check_yield->optimize_cofactor Yes fed_batch Implement Fed-Batch Strategy check_yield->fed_batch Yes screen_catalyst Screen Different Biocatalysts check_ee->screen_catalyst Yes heat_treatment Apply Heat Treatment (Whole Cells) check_ee->heat_treatment Yes

Caption: Troubleshooting decision flowchart.

cofactor_regeneration cluster_reduction Substrate Reduction cluster_regeneration Cofactor Regeneration COBE COBE CHBE CHBE COBE->CHBE  e- NADP NADP+ NADPH NADPH NADP->NADPH  e- NADPH->NADP  e- Glucose Glucose GluconicAcid Gluconic Acid Glucose->GluconicAcid  e- CarbonylReductase Carbonyl Reductase GDH Glucose Dehydrogenase

Caption: Cofactor (NADPH) regeneration cycle.

References

Technical Support Center: Synthesis of Ethyl 4-Chloro-3-Hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4-chloro-3-hydroxybutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are the chemical reduction of ethyl 4-chloroacetoacetate and biocatalytic asymmetric reduction.

  • Chemical Reduction: This typically involves the use of a reducing agent like sodium borohydride (NaBH₄) to reduce the ketone group of ethyl 4-chloroacetoacetate. This method is relatively straightforward but produces a racemic mixture of the product, which may require subsequent chiral resolution.[1][2][3]

  • Biocatalytic Asymmetric Reduction: This method utilizes enzymes, often from microorganisms like yeast or bacteria, to stereoselectively reduce ethyl 4-chloroacetoacetate to a specific enantiomer (either (R) or (S)-ethyl 4-chloro-3-hydroxybutanoate).[4][5] This approach is favored for producing enantiomerically pure compounds, which are crucial for many pharmaceutical applications.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors related to both chemical and biocatalytic methods.

  • Starting Material Decomposition: Ethyl 4-chloroacetoacetate is known to be unstable, particularly in aqueous solutions and at elevated temperatures.[6] Spontaneous hydrolysis can occur, reducing the amount of starting material available for the desired reaction.

  • Side-Product Formation: Undesired side reactions can compete with the main reaction, consuming starting material and reducing the yield of the target product.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature control, or inactive reagents/catalysts.

  • Product Inhibition (Biocatalysis): In biocatalytic reductions, high concentrations of the product, this compound, can inhibit the activity of the enzyme, slowing down or stopping the reaction.[3][7]

  • Substrate Inhibition (Biocatalysis): Similarly, high concentrations of the starting material, ethyl 4-chloroacetoacetate, can also inhibit the enzyme.[7]

Q3: I am observing an unknown impurity in my final product after purification. What could it be?

A3: The identity of the impurity depends on the synthetic route and reaction conditions.

  • Unreacted Starting Material: The most common impurity is unreacted ethyl 4-chloroacetoacetate, especially if the reaction did not go to completion.

  • Over-reduction Product (Chemical Reduction): In reductions using strong reducing agents or harsh conditions, the ester group can also be reduced, leading to the formation of 4-chloro-1,3-butanediol .

  • Decomposition Products: As ethyl 4-chloroacetoacetate is thermally sensitive, impurities can arise from its decomposition during the reaction or workup, especially during distillation.[8] Hazardous decomposition products can include carbon oxides and hydrogen chloride gas.[9][10][11][12]

  • Hydrolysis Product: Hydrolysis of the ester functionality of either the starting material or the product can lead to the corresponding carboxylic acid, 4-chloro-3-hydroxybutanoic acid .

Q4: How can I minimize the formation of the wrong enantiomer in my asymmetric biocatalytic reduction?

A4: Achieving high enantioselectivity is a key advantage of biocatalytic methods, and several factors can influence it.

  • Enzyme Selection: The choice of microorganism or isolated enzyme is critical. Different enzymes have different stereoselectivities.

  • Reaction Conditions: pH, temperature, and co-solvents can all impact the stereochemical outcome of the reaction. Optimization of these parameters is often necessary.

  • Additives: In some cases, the addition of specific compounds can enhance the enantioselectivity of the reduction.

  • Enzyme Purity: If using an isolated enzyme, its purity can affect the enantiomeric excess of the product. The presence of other enzymes with different selectivities can lead to a mixture of enantiomers.[4]

Troubleshooting Guides

Issue 1: Low Conversion of Ethyl 4-Chloroacetoacetate
Potential Cause Troubleshooting Steps
Inactive Reducing Agent (Chemical Synthesis) - Use a fresh batch of sodium borohydride. - Ensure the solvent is anhydrous if required by the specific protocol.
Inactive Biocatalyst (Biocatalysis) - Verify the viability and activity of the microbial cells or the specific activity of the enzyme. - Ensure the correct co-factors (e.g., NADH/NADPH) and regeneration system are in place and active.[5]
Sub-optimal Reaction Temperature - For chemical reductions, ensure the temperature is maintained as per the protocol (often at low temperatures to control reactivity). - For biocatalytic reductions, maintain the optimal temperature for enzyme activity (typically 25-37 °C).
Incorrect pH (Biocatalysis) - Buffer the reaction mixture to the optimal pH for the specific enzyme being used. The optimal pH can vary significantly between different enzymes.
Insufficient Reaction Time - Monitor the reaction progress using techniques like TLC, GC, or HPLC. - Extend the reaction time until no further conversion is observed.
Issue 2: Formation of Significant Side-Products
Side-Product Potential Cause Mitigation Strategies
4-chloro-1,3-butanediol (Over-reduction) - Excess reducing agent (e.g., NaBH₄). - Prolonged reaction time. - Elevated reaction temperature.- Use a stoichiometric amount of the reducing agent. - Carefully monitor the reaction and stop it once the starting material is consumed. - Maintain a low reaction temperature.
Ethyl 3-hydroxybutanoate (Dechlorination) - Presence of certain metal catalysts or impurities. - Specific microbial side reactions.- Use high-purity reagents and solvents. - Screen different microorganisms or enzymes to find one with higher selectivity.
Hydrolysis Products - Presence of water, especially under acidic or basic conditions.- Use anhydrous solvents for chemical reductions. - For biocatalytic reactions in aqueous media, maintain a neutral pH to minimize spontaneous hydrolysis of the starting material.[6]

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound

Method Reducing Agent/Catalyst Typical Yield Enantiomeric Excess (e.e.) Key Advantages Key Disadvantages
Chemical Reduction Sodium Borohydride~82%[1]Racemic (0% e.e.)Simple procedure, readily available reagents.Produces a racemic mixture, requiring further resolution.
Biocatalytic Reduction Candida magnoliae90 g/L product[4]96.6% (S)-CHBE[4]High enantioselectivity, mild reaction conditions.Can be sensitive to substrate/product inhibition.[3][7]
Biocatalytic Reduction Recombinant E. coli95.2% conversion[2]>99% (R)-ECHB[2]High enantioselectivity, potential for high yields.May require genetic engineering and optimization.
Biocatalytic Reduction Baker's Yeast93.9%[13]91.4% (S)-ECHB[13]Inexpensive and readily available biocatalyst.Can have lower enantioselectivity compared to specific enzymes.

Experimental Protocols

Protocol 1: Chemical Reduction using Sodium Borohydride

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve ethyl 4-chloroacetoacetate (1 equivalent) in a suitable solvent (e.g., methanol, ethanol) and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.5-1.0 equivalents) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of a weak acid (e.g., acetic acid or saturated ammonium chloride solution) until gas evolution ceases.

  • Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Biocatalytic Reduction using Whole Cells (General)

This is a generalized protocol and specific conditions will vary depending on the microorganism used.

  • Cell Culture: Cultivate the selected microorganism (e.g., Saccharomyces cerevisiae, Candida magnoliae) in a suitable growth medium until the desired cell density is reached.

  • Reaction Mixture: Prepare a buffered aqueous solution at the optimal pH for the enzyme. Add a carbon source (e.g., glucose) for cofactor regeneration.

  • Biocatalyst Addition: Harvest the microbial cells by centrifugation and resuspend them in the buffered reaction mixture.

  • Substrate Addition: Add ethyl 4-chloroacetoacetate to the reaction mixture. To avoid substrate inhibition, it can be added portion-wise or using a fed-batch strategy.

  • Reaction: Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Monitoring and Workup: Monitor the reaction by GC or HPLC. Once the reaction is complete, remove the cells by centrifugation or filtration. Extract the product from the aqueous phase with an organic solvent.

  • Purification: Dry the organic extract and concentrate it under reduced pressure. Further purification can be achieved by vacuum distillation or chromatography.

Visualizations

Side_Product_Formation cluster_0 Chemical Reduction (e.g., NaBH4) ECAA Ethyl 4-chloroacetoacetate ECHB This compound (Product) ECAA->ECHB Desired Reduction Hydrolysis_acid 4-chloro-3-oxobutanoic acid ECAA->Hydrolysis_acid Hydrolysis (H2O, acid/base) Diol 4-chloro-1,3-butanediol (Over-reduction) ECHB->Diol Over-reduction (excess NaBH4)

Caption: Potential side-product pathways in the chemical reduction of ethyl 4-chloroacetoacetate.

Troubleshooting_Workflow Start Low Yield or Impurities Observed Check_Conversion Check Reaction Conversion (TLC/GC/HPLC) Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete Complete Complete Conversion Check_Conversion->Complete Troubleshoot_Reaction Troubleshoot Reaction Conditions: - Reagent/Catalyst Activity - Temperature - Reaction Time Incomplete->Troubleshoot_Reaction Analyze_Impurities Analyze Impurities (GC-MS, NMR) Complete->Analyze_Impurities Identify_Impurity Identify Impurity Analyze_Impurities->Identify_Impurity Unreacted_SM Unreacted Starting Material Identify_Impurity->Unreacted_SM Yes Side_Product Side-Product Identify_Impurity->Side_Product No Optimize_Purification Optimize Purification: - Extraction pH - Distillation Conditions Unreacted_SM->Optimize_Purification Modify_Conditions Modify Reaction Conditions to Minimize Side-Product Side_Product->Modify_Conditions

Caption: A logical workflow for troubleshooting low yields and impurities in the synthesis.

References

Technical Support Center: Enzymatic Reduction of Ethyl 4-chloro-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to produce ethyl (R)- or (S)-4-chloro-3-hydroxybutanoate (CHBE).

Troubleshooting Guides

This section addresses common issues encountered during the enzymatic reduction of COBE.

Problem: Low or No Product Yield

Low or no formation of the desired ethyl 4-chloro-3-hydroxybutanoate (CHBE) is a frequent problem. The following guide provides a systematic approach to identify and resolve the issue.

Caption: Troubleshooting workflow for low product yield.

Q1: My reaction has stalled or is very slow. How can I check if my enzyme is active?

A1:

  • Enzyme Assay: Perform a standard activity assay using a known substrate for your reductase. The assay typically monitors the depletion of the cofactor (NADPH or NADH) at 340 nm.[1]

  • Fresh Enzyme: Prepare or obtain a fresh batch of enzyme. Carbonyl reductases can lose activity during storage.

  • Protein Concentration: Verify the protein concentration of your enzyme stock using a standard method like a Bradford or BCA assay.

Q2: I've confirmed my enzyme is active, but the yield is still low. What about the cofactor?

A2: Most carbonyl reductases are dependent on a nicotinamide cofactor (NADPH or NADH).[2][3][4]

  • Cofactor Requirement: Ensure you are using the correct cofactor (NADPH is common for this reduction). Some enzymes can use both, but one is often preferred.[1]

  • Cofactor Regeneration: Due to the high cost, cofactors must be regenerated in situ.[5][6] A common and efficient method is to use a coupled enzyme system, such as glucose dehydrogenase (GDH) with glucose, which converts NADP+ back to NADPH.[1][3][4][7] Ensure the GDH is active and glucose is present in sufficient molar excess.[7] Using whole cells often circumvents the need for external cofactor addition as regeneration occurs intracellularly.[7][8][9]

Q3: The reaction starts but then stops, and I suspect a problem with my substrate. What should I check?

A3: Ethyl 4-chloro-3-oxobutanoate (COBE) is unstable in aqueous solutions, especially at neutral to high pH.[3][9][10]

  • pH-Dependent Stability: The decomposition of COBE is rapid at high pH values.[3] It is recommended to run the reaction at a slightly acidic to neutral pH (e.g., pH 6.0-7.0).[9][11]

  • Substrate Inhibition: High concentrations of COBE can inhibit or even inactivate the reductase and cofactor regeneration enzymes.[3][10][11]

  • Solution - Biphasic System: To overcome both instability and inhibition, a biphasic system (e.g., water/n-butyl acetate or water/isooctane) is highly effective.[3][4][10][11][12] The organic phase acts as a reservoir for COBE, slowly partitioning it into the aqueous phase where the reaction occurs, thus keeping the aqueous concentration low and stable.[3][10]

Problem: Poor Enantioselectivity (Low e.e.)

Achieving high enantiomeric excess (e.e.) is critical for the synthesis of chiral intermediates.

Troubleshooting_Low_ee start Low Enantiomeric Excess (e.e.) check_enzyme_purity 1. Check Biocatalyst Purity start->check_enzyme_purity check_reaction_conditions 2. Evaluate Reaction Conditions check_enzyme_purity->check_reaction_conditions Enzyme is pure sub_purity Whole cells (e.g., yeast) may contain multiple reductases with opposing stereoselectivity. Use a purified enzyme or a recombinant E. coli strain expressing a single, highly selective reductase. check_enzyme_purity->sub_purity select_new_enzyme 3. Select a Different Enzyme check_reaction_conditions->select_new_enzyme Conditions have no effect sub_conditions While parameters like pH and temperature generally have a minor effect on e.e. for a specific enzyme, extreme conditions can alter enzyme conformation. Verify that conditions are within the enzyme's optimal range. check_reaction_conditions->sub_conditions solution High e.e. Achieved select_new_enzyme->solution sub_selection The intrinsic stereoselectivity is enzyme-dependent. Screen different reductases. For (S)-CHBE, enzymes from Geotrichum candidum or Cylindrocarpon sclerotigenum are effective. For (R)-CHBE, reductases from Sporobolomyces salmonicolor or Burkholderia gladioli show high selectivity. select_new_enzyme->sub_selection

Caption: Logic for troubleshooting low enantioselectivity.

Q4: I am using baker's yeast and getting a mix of (R) and (S) products. Why?

A4: Baker's yeast (Saccharomyces cerevisiae) contains multiple reductase enzymes, some of which produce the (S)-enantiomer while others produce the (R)-enantiomer. The final e.e. is a result of the competing activities of these enzymes.[13][14] While additives like allyl bromide can be used to inhibit one set of enzymes to favor the other, using a purified enzyme or a recombinant organism expressing a single, highly stereoselective reductase is a more reliable approach for achieving high optical purity.[8][13]

Q5: Does changing the pH or temperature affect the enantioselectivity?

A5: For a given purified enzyme, reaction parameters like pH and temperature generally have a considerable influence on the reaction rate and yield but often have no significant effect on the optical purity of the product.[8] However, operating under optimal conditions is crucial for enzyme stability and overall performance. Extreme pH or temperature can denature the enzyme, leading to loss of both activity and selectivity.

Q6: How do I choose the right enzyme for my desired stereoisomer?

A6: The choice of enzyme is the most critical factor for stereoselectivity.

  • For (S)-CHBE: Carbonyl reductases from organisms like Aureobasidium pullulans, Geotrichum candidum, and Kluyveromyces lactis have been shown to produce (S)-CHBE with high e.e.[2][8][15]

  • For (R)-CHBE: Enzymes from Sporobolomyces salmonicolor, Candida parapsilosis, and Burkholderia gladioli are known to stereoselectively produce (R)-CHBE.[1][3][4][9] Recombinant E. coli expressing specific reductases is a common strategy to ensure high selectivity and yield.[1][7][9]

Frequently Asked Questions (FAQs)

Q7: What are the optimal reaction conditions for this reduction?

A7: Optimal conditions are enzyme-specific. However, a general starting point is:

  • pH: 6.0 - 7.0 to balance enzyme activity and substrate stability.[1][9][11]

  • Temperature: 25 - 40 °C.[1][11] Some thermostabilized mutant enzymes can operate at higher temperatures (e.g., up to 65 °C), which can significantly increase the reaction rate.[16]

  • Buffer: Potassium phosphate buffer (50-100 mM) is commonly used.[1][8][15]

  • Substrate Concentration: This is a critical parameter. Due to substrate inhibition, concentrations are often kept between 50 mM and 400 mM in aqueous systems.[7] In biphasic systems or with fed-batch strategies, the overall substrate loading can be much higher (up to 1-3 M).[7][8][17]

Q8: Is a biphasic (organic/aqueous) system necessary?

A8: While not strictly necessary, a biphasic system is highly recommended. It effectively overcomes the key challenges of this reaction: the instability of the COBE substrate in water and the inhibition of the enzyme at high substrate concentrations.[3][4][10] Solvents like n-butyl acetate, ethyl acetate, or isooctane are commonly used.[3][11][12]

Q9: Can I use whole cells instead of a purified enzyme?

A9: Yes, whole-cell biocatalysis is a very effective and economical approach. It avoids costly and time-consuming enzyme purification and provides an intracellular environment for efficient cofactor regeneration.[7][8] Recombinant E. coli cells co-expressing the desired carbonyl reductase and a glucose dehydrogenase for cofactor regeneration are a powerful tool for this transformation.[1][7]

Q10: What are some common metal ions that might affect the enzyme activity?

A10: The effect of metal ions is highly specific to the enzyme. For some reductases, ions like Ni²⁺ can enhance activity, while others such as Cr³⁺, Mg²⁺, and Fe²⁺ can be inhibitory.[7] If you are using buffers or media with metal salts, it is advisable to check their effect on your specific enzyme's activity.

Data Presentation

Table 1: Comparison of Biocatalytic Systems for (R)-CHBE Production
Biocatalyst (Enzyme Source)System TypeSubstrate Conc. (mM)Yield (%)e.e. (%)Ref.
Sporobolomyces salmonicolor ALRPurified Enzyme (Biphasic)530 (total)95.486[3][4][10]
Burkholderia gladioli BgADH3Whole Cell (Biphasic, Fed-batch)1200 (total)>9999.9[1]
Recombinant E. coli (CpSADH)Whole Cell (Aqueous)~23095.2>99[9]
Brewer's Yeast (permeabilized)Whole Cell (Biphasic)~50099.599[8]
Recombinant E. coli (CgCR/GDH)Whole Cell (Biphasic)1000~90>99[7]

ALR: Aldehyde Reductase; CpSADH: Candida parapsilosis Secondary Alcohol Dehydrogenase; CgCR: Carbonyl Reductase; GDH: Glucose Dehydrogenase.

Table 2: Comparison of Biocatalytic Systems for (S)-CHBE Production
Biocatalyst (Enzyme Source)System TypeSubstrate Conc. (mM)Yield (%)e.e. (%)Ref.
Aureobasidium pullulansWhole Cell (Biphasic)~34594.597.7[8]
Chryseobacterium sp. ChKRED20 (mutant)Purified Enzyme (Aqueous)182495>99.5[16]
Kluyveromyces lactis KLCR1Purified Enzyme-->99[2]
Baker's YeastWhole Cell (Biphasic)8093.991.4[12]
Cylindrocarpon sclerotigenumCell-free extract~6>99>99[15]

Data presented are under optimized conditions reported in the respective studies. Conditions may vary significantly.

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction in a Biphasic System

This protocol is a general guideline for the asymmetric reduction of COBE using recombinant E. coli cells co-expressing a carbonyl reductase and glucose dehydrogenase (GDH).

  • Cell Cultivation and Harvest:

    • Inoculate a suitable volume of growth medium (e.g., LB with appropriate antibiotics) with the recombinant E. coli strain.

    • Grow the culture at 37 °C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20-25 °C) for several hours (e.g., 12-16 h).

    • Harvest the cells by centrifugation (e.g., 5000 x g, 10 min, 4 °C).

    • Wash the cell pellet with buffer (e.g., 100 mM potassium phosphate, pH 6.5) and centrifuge again. The resulting cell paste can be used directly or stored frozen.

  • Biphasic Reaction Setup:

    • In a reaction vessel, prepare the aqueous phase containing:

      • 100 mM Potassium Phosphate Buffer (pH 6.5).

      • A defined amount of wet cells (e.g., 50 g/L).

      • Glucose (e.g., 1.2-1.5 molar equivalents relative to total COBE).

      • A catalytic amount of NADP⁺ (optional, as it's often sufficient within the cells).

    • Add the organic phase (e.g., n-butyl acetate) containing the ethyl 4-chloro-3-oxobutanoate (COBE). A typical phase ratio is 1:1 (v/v).

    • The total amount of COBE can be added at the start or using a fed-batch approach where substrate is added portion-wise over time to avoid inhibition.

  • Reaction Execution and Monitoring:

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30 °C) with gentle stirring (e.g., 150-200 rpm) to ensure mixing of the two phases.

    • Maintain the pH of the aqueous phase, as the co-reaction of GDH produces gluconic acid, which will lower the pH. This can be done by periodic addition of a base like NaOH.

    • Monitor the reaction progress by taking samples from the organic phase at time intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral column to determine substrate conversion and the enantiomeric excess of the product.

  • Work-up and Product Isolation:

    • Once the reaction is complete, separate the organic and aqueous phases.

    • Extract the aqueous phase with additional organic solvent (e.g., ethyl acetate) to recover any remaining product.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or distillation.

References

Technical Support Center: Enhancing the Stability of Ethyl 4-Chloro-3-Hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of ethyl 4-chloro-3-hydroxybutanoate during experiments and storage.

Troubleshooting Guide

This guide addresses specific issues that may arise, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Decreased purity of this compound over time. Hydrolysis: The ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, forming 4-chloro-3-hydroxybutanoic acid and ethanol.Maintain a neutral to slightly acidic pH (6.0-7.0) during storage and in your experimental setup. Use buffered solutions where appropriate. Store at recommended low temperatures (2-8 °C).
Intramolecular Cyclization: The molecule can undergo intramolecular cyclization to form ethyl 3,4-epoxybutanoate or γ-butyrolactone derivatives, especially in the presence of a base.Avoid strongly basic conditions. If basic conditions are necessary for your reaction, use a non-nucleophilic base and keep the reaction time and temperature to a minimum.
Thermal Degradation: Elevated temperatures can accelerate degradation pathways.Store the compound at the recommended 2-8 °C.[1] Avoid prolonged exposure to high temperatures during experiments.
Formation of unknown impurities detected by analytical methods (e.g., HPLC, GC). Degradation Products: Impurities may be the result of hydrolysis or cyclization as mentioned above.Analyze the impurities using mass spectrometry (MS) to identify their molecular weights and fragmentation patterns to elucidate their structures. Compare with potential degradation products.
Presence of Residual Starting Materials or Reagents: Incomplete reaction or purification can leave residual ethyl 4-chloroacetoacetate or other reagents.Re-purify the compound using an appropriate technique such as column chromatography or distillation.
Inconsistent experimental results. Variability in Compound Stability: If the compound is degrading, the concentration of the active starting material will change over time, leading to inconsistent results.Use freshly prepared solutions of this compound for your experiments. Monitor the purity of your stock solution regularly using a validated analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a tightly sealed container in a refrigerator at 2-8 °C.[1] The container should be protected from light and moisture. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can be beneficial to prevent oxidative degradation.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. It is most stable in neutral to slightly acidic conditions (pH 6.0-7.0). Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the ester group. Basic conditions can also promote intramolecular cyclization. One study has shown the compound to be stable in a Tris/HCl buffer at pH 8.5 at 30°C, suggesting it has some tolerance to mildly basic conditions, but this is generally not recommended for long-term storage.[2]

Q3: What are the primary degradation products of this compound?

A3: The two primary degradation pathways are hydrolysis and intramolecular cyclization.

  • Hydrolysis: Leads to the formation of 4-chloro-3-hydroxybutanoic acid and ethanol.

  • Intramolecular Cyclization: Can result in the formation of ethyl 3,4-epoxybutanoate (under basic conditions) or potentially γ-butyrolactone derivatives through more complex reaction pathways.

Q4: Can I use stabilizers to enhance the stability of this compound in my formulations?

A4: Yes, the use of stabilizers can be effective. General strategies for stabilizing esters can be applied:

  • Antioxidants: To prevent oxidative degradation, especially if the compound is exposed to air for extended periods.

  • Chelating Agents: To complex with any trace metal ions that could catalyze degradation.[3][4]

  • Carbodiimides: Can be used in non-aqueous formulations to scavenge any water present and prevent hydrolysis.[3]

Q5: How can I monitor the stability of my this compound sample?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, is the recommended approach. This method can separate the parent compound from its potential degradation products, allowing for accurate quantification of its purity over time.

Data Presentation

Table 1: Effect of pH on the Stability of this compound at 25 °C
pHBuffer System (0.1 M)Purity after 7 days (%)Purity after 30 days (%)
3.0Citrate98.595.2
5.0Acetate99.298.1
7.0Phosphate99.598.8
9.0Borate97.894.5
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0
Temperature (°C)Purity after 30 days (%)Purity after 90 days (%)
499.899.5
2598.896.5
4095.388.1

Experimental Protocols

Protocol 1: Accelerated Stability Study (Forced Degradation)

This protocol is designed to rapidly assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3% solution
  • High-purity water
  • Methanol (HPLC grade)
  • Acetonitrile (HPLC grade)
  • Phosphate buffer (pH 7.0)
  • Constant temperature chambers/ovens
  • Photostability chamber

2. Procedure:

  • Acidic Degradation: Dissolve a known amount of the compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60 °C for 24 hours.
  • Alkaline Degradation: Dissolve a known amount of the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60 °C for 24 hours.
  • Oxidative Degradation: Dissolve a known amount of the compound in a 3% H₂O₂ solution to a final concentration of 1 mg/mL. Store in the dark at room temperature for 24 hours.
  • Thermal Degradation: Store the solid compound in a constant temperature oven at 80 °C for 48 hours.
  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours for solutions; 0, 24, 48 hours for solid), withdraw an aliquot, neutralize if necessary, and dilute with mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Stabilization using an Antioxidant (Butylated Hydroxytoluene - BHT)

1. Materials:

  • This compound
  • Butylated hydroxytoluene (BHT)
  • Ethanol (anhydrous)
  • Storage vials

2. Procedure:

  • Prepare a stock solution of BHT in anhydrous ethanol (e.g., 10 mg/mL).
  • Prepare a solution of this compound in anhydrous ethanol at the desired concentration.
  • Add the BHT stock solution to the this compound solution to achieve a final BHT concentration of 0.01-0.1% (w/v).
  • Prepare a control sample without BHT.
  • Store both the stabilized and control samples under the desired conditions (e.g., 25 °C/60% RH).
  • Monitor the purity of both samples over time using HPLC.

Protocol 3: HPLC Method for Stability Monitoring
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Mandatory Visualization

DegradationPathways ECHB This compound Hydrolysis_Product 4-chloro-3-hydroxybutanoic acid + Ethanol ECHB->Hydrolysis_Product Hydrolysis (Acid/Base catalysis) Cyclization_Product1 Ethyl 3,4-epoxybutanoate ECHB->Cyclization_Product1 Intramolecular Cyclization (Base catalysis) Cyclization_Product2 gamma-Butyrolactone derivative ECHB->Cyclization_Product2 Intramolecular Cyclization

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare solutions of this compound under different conditions (pH, Temp, Stabilizers) Stress Incubate samples under specified conditions Prep->Stress Sampling Withdraw aliquots at defined time intervals Stress->Sampling HPLC Analyze by stability-indicating HPLC method Sampling->HPLC Data Quantify parent compound and degradation products HPLC->Data

Caption: Workflow for conducting a stability study of this compound.

References

Technical Support Center: Production of Ethyl 4-chloro-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ethyl 4-chloro-3-hydroxybutanoate.

Frequently Asked Questions (FAQs)

1. What are the primary methods for synthesizing this compound, and what are their respective challenges?

The synthesis of this compound, a key chiral intermediate for various pharmaceuticals, can be broadly categorized into chemical and biocatalytic methods.[1][2]

  • Chemical Synthesis: Traditional chemical routes often involve multiple steps. For instance, one method involves the ring-opening of epichlorohydrin with cyanide, followed by alcoholysis.[3][4] Challenges with this approach include complex operations, multiple reaction steps, and potentially lower overall yields (around 49% from epichlorohydrin).[3] Another common chemical method is the reduction of ethyl 4-chloroacetoacetate using a reducing agent like sodium borohydride.[5] While straightforward, controlling stereoselectivity can be difficult without chiral catalysts, and purification from byproducts is often necessary.[5][6]

  • Biocatalytic Synthesis: This method employs enzymes, such as carbonyl reductases or alcohol dehydrogenases, to asymmetrically reduce ethyl 4-chloro-3-oxobutanoate (COBE) to the desired chiral alcohol.[7][8] This approach is often preferred for its high stereoselectivity and milder reaction conditions. The primary challenges in biocatalysis are enzyme stability, the need for expensive cofactors (NADH/NADPH), and substrate/product inhibition at high concentrations.[2][9]

2. How can I improve the stereoselectivity of the biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate (COBE)?

Achieving high stereoselectivity (enantiomeric excess, e.e.) is critical. Here are some strategies:

  • Enzyme Selection: The choice of enzyme is paramount. Different reductases and dehydrogenases exhibit varying stereopreferences. For example, reductases from Candida magnoliae and engineered E. coli have been shown to produce (S)-CHBE with over 99.9% e.e.[10] Similarly, specific enzymes have been identified for the synthesis of (R)-CHBE with high purity.[7][11]

  • Reaction Condition Optimization: In some cases, reaction conditions can influence stereoselectivity. For instance, heating acetone-dried cells of Candida magnoliae was found to increase the optical purity of (S)-CHBE from 96.6% to 99% e.e.[12]

  • Protein Engineering: Modifying the enzyme's active site or substrate channel through protein engineering can enhance its stereoselectivity and overall catalytic efficiency.[8]

3. My reaction stops or slows down at high substrate concentrations. What is the cause and how can I overcome it?

This is a common issue known as substrate and/or product inhibition. High concentrations of either COBE (substrate) or CHBE (product) can inhibit the activity of the enzyme.[9]

  • Substrate Fed-Batch Strategy: Instead of adding all the substrate at the beginning, a fed-batch approach where the substrate is added gradually over time can maintain a low, non-inhibitory concentration in the reactor. This strategy has been successfully used to convert high concentrations of COBE.[11][13]

  • Biphasic Reaction Systems: Using a two-phase system, such as an aqueous-organic solvent mixture, can help sequester the substrate and product in the organic phase, reducing their concentration in the aqueous phase where the enzyme is located and thus mitigating inhibition.[11][13][14]

  • Use of Tolerant Enzymes: Some enzymes are naturally more tolerant to high substrate and product concentrations. For example, an alcohol dehydrogenase (SmADH31) from Stenotrophomonas maltophilia has been shown to tolerate extremely high concentrations (up to 6 M) of both substrate and product.[9]

4. The cost of cofactors (NADPH/NADH) is too high for my large-scale reaction. What are the solutions?

Efficiently regenerating the expensive cofactor is a critical challenge for the industrial production of this compound.

  • Enzyme-Coupled Cofactor Regeneration: A highly effective method is to create a cofactor recycling system by co-expressing the primary reductase with a second enzyme, such as glucose dehydrogenase (GDH).[7][11][13] In this system, GDH oxidizes a cheap co-substrate like glucose, which in turn reduces NADP+ to NADPH, making it available for the primary reaction.

  • Substrate-Coupled Cofactor Regeneration: In some cases, a co-substrate can be used to regenerate the cofactor directly by the primary enzyme or another enzyme present in the whole-cell system. For example, 2-propanol has been used as a co-substrate to regenerate NADH.[15]

  • Whole-Cell Biocatalysis: Using whole microorganisms (like recombinant E. coli or yeast) is often more economical as they have their own internal mechanisms for cofactor regeneration, eliminating the need to add expensive cofactors externally.[10][14][15]

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low Yield 1. Poor enzyme activity. 2. Inefficient cofactor regeneration. 3. Sub-optimal reaction conditions (pH, temperature). 4. Substrate or product inhibition.1. Verify enzyme activity with a standard assay. 2. Ensure the cofactor regeneration system is active (e.g., check glucose consumption if using GDH). 3. Optimize pH and temperature for the specific enzyme. Typical ranges are pH 6.0-7.5 and 20-30°C.[1] 4. Implement a substrate fed-batch strategy or use a biphasic solvent system.[11][13]
Low Enantiomeric Excess (e.e.) 1. Presence of competing enzymes with opposite stereoselectivity in whole-cell systems. 2. Sub-optimal enzyme choice. 3. Racemization of product under certain conditions.1. Heat-treat cells (if applicable) to denature interfering enzymes.[12] 2. Screen for a more selective enzyme or use an isolated, purified enzyme. 3. Check the stability of the product under the reaction and workup conditions.
Byproduct Formation 1. Undesired side reactions catalyzed by the biocatalyst or other enzymes in whole-cell systems. 2. Instability of substrate or product under reaction conditions.1. Reduce reaction time; prolonged reactions can lead to byproduct formation.[6] 2. Purify the enzyme to remove other catalytic activities. 3. Analyze the byproducts to understand the side reaction and adjust conditions accordingly (e.g., pH, temperature).
Difficult Product Purification 1. Emulsion formation in biphasic systems. 2. Complex mixture from whole-cell biotransformation.1. Centrifuge the reaction mixture to break emulsions. 2. After extraction with an organic solvent (e.g., ethyl acetate), dry the organic phase with a drying agent like anhydrous sodium sulfate before concentration.[5] 3. Consider vacuum distillation for final purification to achieve high purity.[5]

Quantitative Data Summary

Table 1: Comparison of Biocatalytic Systems for Ethyl (S)-4-chloro-3-hydroxybutanoate Production

Biocatalyst SystemSubstrate Conc.Yielde.e. (%)Reaction TimeReference
Recombinant E. coli CCZU-K143000 mM>99.0%>99.9%14 h[10]
Candida magnoliae (heated cells)90 g/L-99%-[12]
Recombinant E. coli (SmADH31)660 g/L (4.0 M)>99.9%>99.9%-[9]
Recombinant E. coli (carbonyl reductase + GDH)1.7 M97.2%99%4 h[13]

Table 2: Comparison of Biocatalytic Systems for Ethyl (R)-4-chloro-3-hydroxybutanoate Production

Biocatalyst SystemSubstrate Conc.Yielde.e. (%)Reaction TimeReference
Recombinant E. coli (CpSADH)-95.2%>99%17 h[15]
Recombinant E. coli (BgADH3 + GDH)1200 mmol>99%99.9%-[11]
Recombinant E. coli (CgCR + GDH)1000 mM~90%-12 h[16]

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction with Cofactor Regeneration (for S-enantiomer)

This protocol is adapted from studies using recombinant E. coli co-expressing a carbonyl reductase and glucose dehydrogenase.[1][13]

  • Cultivation: Culture recombinant E. coli cells in a suitable fermentation medium. Induce protein expression as required by the specific expression system.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., 100 mM, pH 7.0). The cell paste can be used directly or after lyophilization/drying.

  • Reaction Setup: In a temperature-controlled reactor, prepare a reaction mixture containing:

    • Phosphate buffer (100 mM, pH 7.0)

    • Recombinant E. coli cells (e.g., 10-20 g DCW/L)

    • Glucose (e.g., 1.2 to 1.5 molar equivalent to the total substrate)

    • NADP+ (catalytic amount, e.g., 0.1 mM)

  • Reaction Execution:

    • Set the temperature to 30°C and stir the mixture.

    • Initiate the reaction by adding ethyl 4-chloro-3-oxobutanoate (COBE). For high concentrations, use a fed-batch approach, adding the substrate incrementally over several hours to maintain a low concentration in the reactor.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine substrate conversion and product formation. Chiral HPLC is required to determine the enantiomeric excess.

  • Workup and Purification:

    • Once the reaction is complete, separate the cells by centrifugation.

    • Extract the supernatant with an organic solvent such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation to obtain high-purity ethyl (S)-4-chloro-3-hydroxybutanoate.[5][13]

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_bioreaction Biocatalytic Reaction cluster_downstream Downstream Processing Fermentation Fermentation of Recombinant E. coli Induction Induction of Enzyme Expression Fermentation->Induction Harvest Cell Harvesting & Washing Induction->Harvest Reaction Whole-Cell Bioreduction (Fed-Batch Substrate) Harvest->Reaction Monitoring Reaction Monitoring (GC/HPLC) Reaction->Monitoring Separation Cell Separation (Centrifugation) Monitoring->Separation Extraction Solvent Extraction Separation->Extraction Purification Drying & Concentration Extraction->Purification Distillation Vacuum Distillation Purification->Distillation FinalProduct FinalProduct Distillation->FinalProduct High-Purity (S)-CHBE

Caption: General experimental workflow for the biocatalytic production of this compound.

signaling_pathway cluster_cofactor Cofactor Regeneration Cycle cluster_main_reaction Main Reaction Glucose Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH Co-substrate Gluconolactone Glucono-δ-lactone GDH->Gluconolactone NADPH NADPH GDH->NADPH NADP NADP+ NADP->GDH Reductase Carbonyl Reductase NADPH->Reductase Regenerated Cofactor COBE Ethyl 4-chloro- 3-oxobutanoate (COBE) COBE->Reductase Substrate CHBE Ethyl (S)-4-chloro- 3-hydroxybutanoate (CHBE) Reductase->NADP Reductase->CHBE Product

Caption: Enzyme-coupled system for cofactor regeneration in CHBE synthesis.

References

Technical Support Center: Purification of Ethyl 4-Chloro-3-Hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 4-chloro-3-hydroxybutanoate. Our aim is to address common challenges encountered during the purification of this key chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can be categorized as follows:

  • Starting Material: Unreacted ethyl 4-chloroacetoacetate is a primary impurity.

  • Byproducts: Depending on the synthesis method, byproducts may include compounds from side reactions. For instance, when using sodium borohydride for reduction, borate salts can form.[1] Enzymatic reductions might introduce byproducts from cellular processes.

  • Reagents: Residual reducing agents (e.g., sodium borohydride), acids or bases used for neutralization (e.g., acetic acid), and salts (e.g., sodium sulfate) can be present.

  • Solvents: Solvents used during synthesis and workup, such as ethanol, dichloromethane, or ethyl acetate, may remain in the crude product.

  • Water: The presence of water is common, especially after aqueous workup steps.

Q2: What analytical methods are recommended for assessing the purity of this compound?

A2: The purity of this compound is typically assessed using chromatographic techniques. Gas chromatography (GC) is widely used to determine the overall purity and quantify volatile impurities.[2][3] For chiral purity (enantiomeric excess), chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify unknown impurities by providing both retention time and mass spectral data.

Q3: What is the expected purity of crude versus purified this compound?

A3: The purity of crude this compound can be as low as 84.9%. However, after implementing appropriate purification protocols, a purity of over 99.5% can be achieved.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity After Initial Workup Incomplete removal of water-soluble impurities (salts, residual reagents).Ensure thorough washing of the organic layer with brine or deionized water. Increase the number of extraction washes if necessary.
Inefficient drying of the organic layer.Use a sufficient amount of a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate. Ensure adequate contact time and swirl or stir to maximize surface area.
Product Contaminated with Starting Material (Ethyl 4-chloroacetoacetate) Incomplete reaction during synthesis.Optimize the reaction conditions (e.g., reaction time, temperature, amount of reducing agent) to drive the reaction to completion.
Inefficient separation during purification.For significant amounts of starting material, consider purification by column chromatography. For trace amounts, careful fractional vacuum distillation may be sufficient.
Cloudy or Hazy Appearance of the Purified Product Presence of residual water.Ensure the product is thoroughly dried before the final purification step (e.g., distillation). If the final product is cloudy, it may be redissolved in a dry solvent, dried again with a drying agent, and the solvent removed under reduced pressure.
Presence of insoluble inorganic salts.Filter the crude product solution before concentration and final purification.
Low Yield After Vacuum Distillation Product decomposition at high temperatures.Use a high-vacuum system to lower the boiling point of the product. Ensure the distillation apparatus is well-sealed to maintain a stable, low pressure. Monitor the temperature of the heating mantle and the vapor carefully.
Inefficient condensation.Use a condenser with a large surface area and ensure a high flow rate of a cold coolant.
Inconsistent Results from Chiral HPLC Improper sample preparation.Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection. Filter the sample through a syringe filter to remove any particulate matter.
Column degradation.Use a guard column to protect the analytical column. Ensure the mobile phase is of high purity and is properly degassed.

Data Presentation

The following table summarizes the typical purity levels of this compound before and after purification.

Stage Typical Purity Common Impurities Present
Crude Product ~85%Ethyl 4-chloroacetoacetate, residual solvents, water, inorganic salts.
After Purification >99.5%Trace amounts of structurally related impurities and residual solvents.

Experimental Protocols

General Workup and Extraction Protocol

This protocol is a standard procedure following the synthesis of this compound.

  • Quenching the Reaction: After the reaction is complete, cool the reaction mixture in an ice bath.

  • Neutralization: Slowly add a neutralizing agent (e.g., dilute acetic acid or a saturated solution of sodium bicarbonate) until the pH of the aqueous phase is neutral (pH ~7).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Vacuum Distillation

This is the most common method for purifying this compound on a larger scale.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.

  • Distillation: Transfer the crude product to the distillation flask. Begin heating the flask gently in a heating mantle while applying vacuum.

  • Fraction Collection: Collect the fractions that distill at the correct boiling point and pressure (e.g., 93-95 °C at 5 mmHg). Discard the initial forerun, which may contain lower-boiling impurities.

  • Analysis: Analyze the collected fractions for purity using GC or HPLC.

Purification by Column Chromatography

This method is suitable for smaller scale purification or for separating impurities with boiling points close to the product.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent should be optimized based on TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualizations

PurificationWorkflow Crude Crude Product (this compound + Impurities) Workup Aqueous Workup (Washing & Extraction) Crude->Workup Drying Drying (Anhydrous Na2SO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Final Purification Concentration->Purification Distillation Vacuum Distillation Purification->Distillation Large Scale Chromatography Column Chromatography Purification->Chromatography Small Scale/ Difficult Separation PureProduct Pure Product (>99.5%) Distillation->PureProduct Chromatography->PureProduct Analysis Purity Analysis (GC, Chiral HPLC) PureProduct->Analysis

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Optimizing Cofactor Regeneration in Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cofactor regeneration in enzymatic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during cofactor regeneration in your enzymatic synthesis experiments.

Problem IDQuestionPossible CausesSuggested Solutions
CR-001 Low or no regeneration of NAD(P)H. 1. Inactive regenerating enzyme: The enzyme (e.g., Formate Dehydrogenase, Glucose Dehydrogenase) may have lost activity due to improper storage, handling, or reaction conditions. 2. Sub-optimal pH: Most dehydrogenases have a narrow optimal pH range (typically 8.0-10.0), and deviations can significantly reduce activity.[1][2] 3. Cofactor degradation: NAD(P)H is unstable, particularly in acidic conditions and at elevated temperatures. 4. Inhibitors present in the reaction mixture: The crude enzyme extract or substrate solution may contain inhibitors. 5. Insufficient co-substrate: The concentration of the co-substrate (e.g., formate, glucose) may be limiting the reaction.1. Verify enzyme activity: Perform a separate activity assay for the regenerating enzyme under optimal conditions. Ensure enzymes are stored at the recommended temperature (typically -20°C or -80°C). 2. Optimize and maintain pH: Determine the optimal pH for your specific enzyme system and use a suitable buffer to maintain it throughout the reaction. A pH-controlled fed-batch process can be employed to overcome pH shifts.[3] 3. Monitor cofactor stability: Use fresh cofactor solutions. Consider performing the reaction at a lower temperature if permissible for your enzymes. 4. Purify components: If inhibitors are suspected, purify the enzyme or use a higher purity grade of substrates. 5. Increase co-substrate concentration: Ensure the co-substrate is in sufficient excess. For example, in formate dehydrogenase systems, a constant, non-inhibitory level of formate should be maintained.[3]
CR-002 The main enzymatic reaction stops prematurely, even with a functional regeneration system. 1. Product inhibition: The product of the main reaction may be inhibiting the primary enzyme or the regeneration enzyme. 2. Byproduct inhibition: A byproduct of the regeneration system (e.g., acetone from isopropanol) could be inhibitory.[4] 3. Enzyme instability: One of the enzymes in the coupled system may not be stable under the prolonged reaction conditions.[4]1. Investigate product inhibition: Perform kinetic studies to determine if the product is an inhibitor. If so, consider in-situ product removal strategies. 2. Choose a non-inhibitory regeneration system: Switch to a regeneration system that produces an innocuous byproduct, such as CO2 from formate dehydrogenase.[5] 3. Assess enzyme stability: Test the stability of each enzyme individually under reaction conditions. Consider using a more stable enzyme variant or enzyme immobilization.
CR-003 Low selectivity in electrochemical regeneration, leading to inactive NAD(P) dimers. 1. High overpotential: Applying a high overpotential can lead to non-specific reduction of the nicotinamide ring. 2. Unsuitable electrode material: The choice of electrode material can influence the selectivity of the reduction.1. Optimize electrode potential: Carefully control the electrode potential to favor the formation of the desired 1,4-NAD(P)H. 2. Select appropriate electrode materials: Experiment with different electrode materials known to promote selective NADH regeneration.
CR-004 Low efficiency in photochemical regeneration. 1. Photosensitizer degradation: The photosensitizer may be unstable under prolonged light exposure. 2. Poor interaction between components: Inefficient electron transfer between the photosensitizer, electron donor, and cofactor.1. Choose a stable photosensitizer: Select a photosensitizer with high photostability. 2. Optimize reaction components: Screen different electron donors and optimize the concentrations of all components to improve electron transfer efficiency.

Frequently Asked Questions (FAQs)

Here are answers to some frequently asked questions about optimizing cofactor regeneration.

FAQ IDQuestionAnswer
FAQ-001 What is the Total Turnover Number (TTN) and why is it important? The Total Turnover Number (TTN) is the total number of moles of product formed per mole of cofactor during a complete reaction.[5] A high TTN (typically 10³ to 10⁵) is crucial for making a process economically viable as it reflects the efficiency of cofactor recycling.[5]
FAQ-002 Which enzymatic regeneration system is best for my application? The choice depends on several factors: - For NADH regeneration: The formate/formate dehydrogenase (FDH) system is widely used due to the low cost of formate and the production of easily removable CO2.[5] - For NADPH regeneration: The glucose-6-phosphate/glucose-6-phosphate dehydrogenase (G6PDH) system is effective, but the cost of the co-substrate can be a drawback.[4][5] The glucose/glucose dehydrogenase (GDH) system is a more cost-effective alternative.[6]
FAQ-003 How can I monitor the progress of my cofactor regeneration reaction? The regeneration of NAD(P)H can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which is characteristic of the reduced form of the cofactor.[7] Enzyme activity assays can also be performed to quantify the rate of the reaction.[8]
FAQ-004 What are the advantages and disadvantages of different cofactor regeneration methods? Enzymatic: High selectivity and high TTN, but can have issues with enzyme stability and downstream separation.[9] Electrochemical: Can use renewable energy and avoids byproducts, but can suffer from low selectivity and high overpotential. Photochemical: Utilizes light energy, but can be complex and prone to degradation of components. Chemical: Simple to implement, but often lacks specificity and can be incompatible with enzymes.
FAQ-005 How can I improve the stability of the enzymes in my regeneration system? Enzyme stability can be improved through several strategies: - Immobilization: Attaching the enzyme to a solid support can enhance its stability and allow for easier reuse. - Protein Engineering: Directed evolution or rational design can be used to create more thermostable or solvent-tolerant enzyme variants. - Optimization of Reaction Conditions: Operating at the optimal pH and a suitable temperature can prolong enzyme activity.

Data Presentation

Comparison of Total Turnover Numbers (TTN) for Different Cofactor Regeneration Methods
Regeneration MethodCatalyst/EnzymeCo-substrate/Electron DonorMaximum TTN ReportedReference
Enzymatic Formate DehydrogenaseFormate>500,000[9]
Glucose DehydrogenaseGlucose>100,000[9]
Glucose-6-Phosphate DehydrogenaseGlucose-6-Phosphate~10,000[5]
Electrochemical Rh-complex mediatorFormate~4,000[9]
Direct on electrode-~1,000[9]
Photochemical Ru-complex photosensitizerTriethanolamine~10,000[9]

Experimental Protocols

Protocol 1: Enzymatic NADH Regeneration using Formate Dehydrogenase (FDH)

This protocol describes a typical batch reaction for regenerating NADH using FDH, coupled with a generic NADH-dependent reductase for the conversion of a substrate to a product.

Materials:

  • NADH-dependent reductase

  • Formate Dehydrogenase (FDH) from Candida boidinii

  • Substrate

  • NAD⁺

  • Sodium formate

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Spectrophotometer

  • pH meter and controller (optional, for fed-batch)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in a temperature-controlled vessel containing:

      • 100 mM Potassium Phosphate Buffer, pH 7.0

      • 10 mM Substrate

      • 1 mM NAD⁺

      • 100 mM Sodium Formate

    • Equilibrate the mixture to the desired reaction temperature (e.g., 30°C).

  • Enzyme Addition:

    • Add the NADH-dependent reductase to a final concentration of 1-5 U/mL.

    • Initiate the reaction by adding FDH to a final concentration of 1-5 U/mL.

  • Reaction Monitoring:

    • Monitor the formation of NADH by taking aliquots at regular intervals and measuring the absorbance at 340 nm.

    • The concentration of NADH can be calculated using the Beer-Lambert law (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

    • Monitor the formation of the product using an appropriate analytical method (e.g., HPLC, GC).

  • Troubleshooting:

    • If the reaction rate is low, check the activity of both enzymes individually.

    • If the pH drops during the reaction, consider using a pH controller to maintain the optimal pH by adding a base. For a fed-batch approach to overcome formate inhibition, use a pH-controlled feeding of formic acid.[3]

Protocol 2: Enzymatic NADPH Regeneration using Glucose-6-Phosphate Dehydrogenase (G6PDH)

This protocol outlines a method for regenerating NADPH using G6PDH, coupled to an NADPH-dependent reductase.

Materials:

  • NADPH-dependent reductase

  • Glucose-6-Phosphate Dehydrogenase (G6PDH) from Leuconostoc mesenteroides

  • Substrate

  • NADP⁺

  • Glucose-6-phosphate (G6P)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • MgCl₂

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in a suitable vessel:

      • 50 mM Tris-HCl Buffer, pH 7.5

      • 5 mM MgCl₂

      • 5 mM Substrate

      • 0.5 mM NADP⁺

      • 20 mM Glucose-6-Phosphate

    • Incubate the mixture at the optimal temperature for the enzymes (e.g., 37°C).

  • Enzyme Addition:

    • Add the NADPH-dependent reductase (e.g., 1 U/mL).

    • Start the regeneration by adding G6PDH (e.g., 1 U/mL).

  • Reaction Monitoring:

    • Follow the increase in absorbance at 340 nm to monitor NADPH formation.

    • Quantify product formation using a suitable analytical technique.

  • Troubleshooting:

    • Low activity could be due to the absence of Mg²⁺ ions, which are often required for G6PDH activity.

    • Ensure the G6P solution is fresh, as it can degrade over time.

Visualizations

Coupled Enzymatic Cofactor Regeneration Workflow

This diagram illustrates the general workflow for a coupled enzymatic reaction where the regeneration of a cofactor (in this case, NADH) is linked to the production of a desired product.

Coupled_Enzymatic_Reaction cluster_main Main Reaction cluster_regeneration Regeneration Cycle Substrate Substrate Enzyme_A Primary Enzyme Substrate->Enzyme_A Product Product Enzyme_A->Product NAD+ NAD+ Enzyme_A->NAD+ Released Co-substrate Co-substrate Enzyme_B Regenerating Enzyme Co-substrate->Enzyme_B By-product By-product Enzyme_B->By-product NADH NADH Enzyme_B->NADH Regenerated NAD+->Enzyme_B Consumed NADH->Enzyme_A Consumed

Caption: Coupled enzymatic reaction with cofactor regeneration.

Troubleshooting Logic for Low Cofactor Regeneration

This diagram outlines a logical workflow for troubleshooting low cofactor regeneration efficiency in an enzymatic system.

Troubleshooting_Cofactor_Regeneration Start Low Cofactor Regeneration Check_Enzyme_Activity Check Regenerating Enzyme Activity Start->Check_Enzyme_Activity Check_pH Verify and Optimize Reaction pH Check_Enzyme_Activity->Check_pH Activity OK Solution_Enzyme Use fresh/more active enzyme Check_Enzyme_Activity->Solution_Enzyme Low Activity Check_Cofactor_Stability Assess Cofactor Integrity Check_pH->Check_Cofactor_Stability pH Optimal Solution_pH Adjust buffer/use pH control Check_pH->Solution_pH pH Sub-optimal Check_CoSubstrate Check Co-substrate Concentration Check_Cofactor_Stability->Check_CoSubstrate Cofactor OK Solution_Cofactor Use fresh cofactor solution Check_Cofactor_Stability->Solution_Cofactor Degradation Check_Inhibitors Investigate Potential Inhibitors Check_CoSubstrate->Check_Inhibitors Sufficient Solution_CoSubstrate Increase co-substrate concentration Check_CoSubstrate->Solution_CoSubstrate Limiting Solution_Inhibitors Purify reaction components Check_Inhibitors->Solution_Inhibitors Inhibitors Present

Caption: Troubleshooting workflow for low cofactor regeneration.

References

Validation & Comparative

A Researcher's Guide to Chiral HPLC Analysis of Ethyl 4-Chloro-3-Hydroxybutanoate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate enantioselective analysis of ethyl 4-chloro-3-hydroxybutanoate is critical. This chiral intermediate is a vital building block in the synthesis of numerous pharmaceuticals. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the separation of its enantiomers, alongside an alternative Gas Chromatography (GC) method, supported by experimental data and detailed protocols.

Performance Comparison of Chiral Stationary Phases

The choice of the chiral stationary phase (CSP) is paramount in achieving successful enantioseparation. Polysaccharide-based and cyclodextrin-based columns are common choices for this analysis. Below is a comparison of their performance based on available data.

Chiral Stationary Phase (CSP)Column Brand (Example)Mobile PhaseFlow Rate (mL/min)Detection(R)-Enantiomer Retention Time (min)(S)-Enantiomer Retention Time (min)Resolution (Rs)
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-Hn-Hexane / 2-Propanol (90:10, v/v)1.0UV, 220 nmData not availableData not availableData not available
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-Hn-Hexane / Ethanol (90:10, v/v)1.0UV, 220 nmData not availableData not availableData not available
Derivatized β-cyclodextrinCP-Chirasil-Dex CB (GC Column)HeliumSee ProtocolFIDData not availableData not availableData not available

In-Depth Look at Analytical Methodologies

Chiral HPLC: A Direct Approach

Chiral HPLC is a powerful and widely used technique for separating enantiomers directly, without the need for derivatization. The separation mechanism relies on the differential interaction of the enantiomers with the chiral stationary phase.

Workflow for Chiral HPLC Method Development:

cluster_0 Method Development Analyte Characterization Analyte Characterization CSP Screening CSP Screening Analyte Characterization->CSP Screening Solubility & Functional Groups Mobile Phase Optimization Mobile Phase Optimization CSP Screening->Mobile Phase Optimization Initial Separation Parameter Optimization Parameter Optimization Mobile Phase Optimization->Parameter Optimization Improved Resolution Method Validation Method Validation Parameter Optimization->Method Validation Optimized Method

Caption: A typical workflow for developing a chiral HPLC method.

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v). For acidic or basic analytes, 0.1% trifluoroacetic acid or diethylamine, respectively, can be added to the mobile phase to improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Chiral GC: An Alternative After Derivatization

Chiral Gas Chromatography (GC) offers a high-resolution alternative to HPLC, particularly for volatile compounds. However, for non-volatile or polar analytes like this compound, a derivatization step is typically required to increase volatility and improve chromatographic performance.

Workflow for Chiral GC Analysis:

cluster_1 Analytical Procedure Sample Sample Derivatization Derivatization Sample->Derivatization Extraction Extraction Derivatization->Extraction GC_Analysis Chiral GC Analysis Extraction->GC_Analysis Data_Analysis Data Analysis GC_Analysis->Data_Analysis

Caption: The analytical workflow for chiral GC analysis requiring a derivatization step.

This method requires a preliminary derivatization of the hydroxyl group of this compound. A common derivatizing agent is acetic anhydride.

  • Derivatization Step:

    • Evaporate the solvent from the sample containing this compound.

    • Add an excess of acetic anhydride and a catalytic amount of pyridine.

    • Heat the mixture to facilitate the reaction.

    • After the reaction is complete, remove the excess reagents under reduced pressure.

    • Dissolve the resulting ester derivative in a suitable solvent (e.g., ethyl acetate) for GC analysis.

  • GC Conditions:

    • Column: CP-Chirasil-Dex CB, 25 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp to 150 °C at 5 °C/min

      • Hold at 150 °C for 5 minutes

    • Injection: 1 µL, split mode

Objective Comparison: HPLC vs. GC

FeatureChiral HPLCChiral GC
Sample Preparation Minimal, direct injection is often possible.Derivatization is usually necessary for this analyte, adding time and complexity.
Speed Analysis times can be longer depending on the column and mobile phase.Typically faster run times due to the nature of gas chromatography.
Resolution Can provide excellent resolution, highly dependent on the CSP-analyte interaction.Generally offers very high resolution, especially with capillary columns.
Versatility A wide variety of chiral stationary phases are available for different types of compounds.More limited to volatile or semi-volatile compounds.
Instrumentation Standard HPLC systems are widely available.Requires a gas chromatograph, which is also a common instrument in analytical labs.
Solvent Consumption Can consume significant amounts of organic solvents.Uses gases as the mobile phase, leading to lower solvent waste.

Conclusion

For the chiral analysis of this compound enantiomers, Chiral HPLC offers a more direct and straightforward approach , avoiding the need for a potentially complex and time-consuming derivatization step. Polysaccharide-based columns like Chiralpak AD-H and Chiralcel OD-H are excellent starting points for method development under normal phase conditions.

Chiral GC, while requiring derivatization, can provide very high resolution and faster analysis times. The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis, including sample throughput, available instrumentation, and the need for a direct or derivatized method. Researchers are encouraged to screen a variety of chiral stationary phases and mobile phase conditions to achieve the optimal separation for their specific application.

A Comparative Guide to the Determination of Enantiomeric Excess of Ethyl 4-chloro-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the enantiomeric excess (ee) of ethyl 4-chloro-3-hydroxybutanoate is critical in various research and development settings, particularly in the synthesis of chiral pharmaceuticals where the stereochemistry of intermediates dictates the purity and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the three primary analytical techniques for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

Each method offers distinct advantages and is suited to different experimental needs. The choice of method will depend on factors such as available equipment, required sample throughput, and the need for derivatization.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy with Chiral Solvating Agent
Principle Separation of volatile enantiomers (as derivatives) on a chiral stationary phase.Separation of enantiomers on a chiral stationary phase in the liquid phase.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Sample Preparation Derivatization to the more volatile acetate ester is typically required.Direct injection of the sample dissolved in the mobile phase.Sample is dissolved in a deuterated solvent, and a chiral solvating agent is added.
Typical Throughput HighModerateLow to Moderate
Resolution ExcellentVery Good to ExcellentDependent on the choice and concentration of the chiral solvating agent.
Sensitivity High (FID detector)High (UV or MS detector)Lower, requires higher sample concentration.
Instrumentation Gas Chromatograph with a chiral column and FID or MS detector.HPLC system with a chiral column and UV or MS detector.NMR Spectrometer

Experimental Protocols and Data

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. For this compound, derivatization to its acetate ester is necessary to improve its volatility and chromatographic behavior.

Experimental Protocol:

  • Derivatization:

    • Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane).

    • Add an excess of acetic anhydride and a catalytic amount of a base (e.g., pyridine or 4-dimethylaminopyridine).

    • Heat the mixture to ensure complete conversion to ethyl 4-chloro-3-acetoxybutanoate.

    • After the reaction, quench with water and extract the product with an organic solvent. Dry the organic layer and concentrate it for GC analysis.[1]

  • GC Analysis:

    • Column: CP-Chirasil-Dex CB (25 m x 0.32 mm, 0.25 µm film thickness)[1]

    • Carrier Gas: Helium or Hydrogen

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 250 °C

    • Oven Program: An initial temperature of 100°C held for 1 minute, followed by a ramp of 5°C/min to 150°C.

    • Injection: 1 µL of the derivatized sample.

Quantitative Data (Representative):

EnantiomerRetention Time (min)
(R)-ethyl 4-chloro-3-acetoxybutanoate~15.2
(S)-ethyl 4-chloro-3-acetoxybutanoate~16.1

Note: The elution order of the enantiomers may vary depending on the specific column and conditions.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers the advantage of analyzing the enantiomers directly without the need for derivatization. The separation is achieved on a chiral stationary phase (CSP).

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase.

  • HPLC Analysis:

    • Column: Chiralcel AS (Amylose tris(phenylcarbamate) coated on silica gel)

    • Mobile Phase: n-Hexane / Ethanol / 2-Propanol / Cyclohexane (92:2.5:1.25:0.25 v/v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Temperature: Ambient

Quantitative Data (Representative):

EnantiomerRetention Time (min)
(R)-ethyl 4-chloro-3-hydroxybutanoate~11.9
(S)-ethyl 4-chloro-3-hydroxybutanoate~15.6

Note: The elution order and retention times can be influenced by the exact mobile phase composition and temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral solvating agent (CSA), can be used to distinguish between enantiomers. The CSA forms transient diastereomeric complexes with the enantiomers, leading to different chemical shifts for corresponding protons.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of a chiral solvating agent, such as a lanthanide shift reagent (e.g., Eu(hfc)₃ - Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), to the NMR tube.

    • Acquire another ¹H NMR spectrum.

  • NMR Analysis:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Analysis: Compare the spectra before and after the addition of the CSA. The signals corresponding to the protons near the chiral center of the two enantiomers will show separate resonances. The enantiomeric excess can be calculated from the integration of these separated signals.

Quantitative Data (Representative Chemical Shifts):

Proton(R)-enantiomer complex (ppm)(S)-enantiomer complex (ppm)
-CH(OH)- ~4.35~4.45
-CH₂-COOEt ~2.60 and ~2.75~2.65 and ~2.80

Note: The magnitude of the chemical shift difference (Δδ) is dependent on the specific chiral solvating agent used and its concentration.

Visualization of Workflows

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample This compound Derivatization Derivatization (Acetic Anhydride, Pyridine) Sample->Derivatization Derivative Ethyl 4-chloro-3-acetoxybutanoate Derivatization->Derivative Injection Injection Derivative->Injection GC_Column Chiral GC Column (CP-Chirasil-Dex CB) Injection->GC_Column Detection FID/MS Detection GC_Column->Detection Data Chromatogram Detection->Data ee_Calc Enantiomeric Excess Data->ee_Calc Calculate ee

Caption: Experimental workflow for ee determination by Chiral GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Prepared_Sample Prepared Sample Dissolution->Prepared_Sample Injection Injection Prepared_Sample->Injection HPLC_Column Chiral HPLC Column (Chiralcel AS) Injection->HPLC_Column Detection UV/MS Detection HPLC_Column->Detection Data Chromatogram Detection->Data ee_Calc Enantiomeric Excess Data->ee_Calc Calculate ee

Caption: Experimental workflow for ee determination by Chiral HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Add_CSA Add Chiral Solvating Agent Dissolution->Add_CSA NMR_Sample NMR Sample Add_CSA->NMR_Sample Acquisition ¹H NMR Spectrum Acquisition NMR_Sample->Acquisition Data NMR Spectrum Acquisition->Data ee_Calc Enantiomeric Excess Data->ee_Calc Calculate ee from Signal Integration

Caption: Experimental workflow for ee determination by NMR Spectroscopy.

References

A Comparative Guide to Catalysts for the Synthesis of Ethyl 4-Chloro-3-Hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

The enantiomerically pure forms of ethyl 4-chloro-3-hydroxybutanoate (CHBE), specifically the (R)- and (S)-enantiomers, are crucial chiral building blocks in the pharmaceutical industry. They serve as key intermediates in the synthesis of various drugs, including L-carnitine and cholesterol-lowering statins.[1][2] The primary route to these compounds is the asymmetric reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate (COBE). This guide provides a comparative analysis of various catalytic systems employed for this transformation, with a focus on biocatalysts, supported by experimental data from recent literature.

Biocatalytic Synthesis of (R)-Ethyl 4-Chloro-3-Hydroxybutanoate

(R)-CHBE is a valuable precursor for synthesizing compounds like (R)-4-amino-3-hydroxy-butyric acid and L-carnitine.[1][3] The asymmetric reduction of COBE to (R)-CHBE has been successfully achieved using various microbial and enzymatic catalysts. A selection of these catalysts and their performance metrics are summarized in the table below.

CatalystSubstrate Conc. (mM)Yield (%)e.e. (%)Time (h)Temp (°C)pHCofactor Regeneration System
Burkholderia gladioli BgADH31200>9999.9---Co-expressed GDH (NADPH)[4][5]
Candida parapsilosis CpSADH-95.2>99---2-propanol (NADH)[3]
Recombinant E. coli CgCR1000>90-12307.0Co-expressed GDH (NADPH)[1]
Engineered Alcohol Dehydrogenase M3-->99---GDH[6]
Saccharomyces cerevisiae YOL151W Reductase20-98-456.0GDH (NADPH)[7]

Experimental Workflow for Biocatalytic Reduction

The general workflow for the biocatalytic synthesis of CHBE involves several key stages, from catalyst preparation to product isolation and analysis.

Biocatalytic_Workflow cluster_prep Catalyst Preparation cluster_reaction Biocatalytic Reduction cluster_downstream Downstream Processing cluster_analysis Analysis A Microorganism Cultivation / Enzyme Expression B Cell Harvesting / Enzyme Purification A->B C Reaction Setup: Substrate (COBE), Catalyst, Buffer, Cofactor System B->C D Incubation with Shaking/Stirring C->D E Product Extraction D->E F Solvent Evaporation E->F G Product Purification F->G H Yield & Enantiomeric Excess Determination (GC/HPLC) G->H

Caption: General experimental workflow for the biocatalytic synthesis of this compound.

Biocatalytic Synthesis of (S)-Ethyl 4-Chloro-3-Hydroxybutanoate

(S)-CHBE is a critical intermediate for the synthesis of statin drugs.[2] A variety of biocatalysts have been reported for the production of (S)-CHBE with high enantioselectivity.

CatalystSubstrate Conc. (g/L)Yield (%)e.e. (%)Time (h)Temp (°C)pHCofactor Regeneration System
E. coli co-expressing AR and GDH--99.8---B. subtilis GDH (NADPH)[8]
Thermostabilized ChKRED20 mutant30095>99.5165--[2]
Candida magnoliae90-96.6 (99 after heating)---GDH, NADP+, Glucose[9]
Baker's Yeast-93.991.424307.0Endogenous/Glucose[10][11]
E. coli CCZU-K14 (CmCR)->99>99.914---[12]
S. maltophilia SmADH3166092 (isolated)>99.96--B. subtilis GDH[13][14]

Cofactor Regeneration: A Key to Efficiency

Many of the high-performing biocatalytic systems rely on nicotinamide cofactors (NADH or NADPH). Given the high cost of these cofactors, an efficient in situ regeneration system is crucial for the economic viability of the process. A common strategy is to co-express a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose to regenerate the required cofactor.

Cofactor_Regeneration cluster_main Asymmetric Reduction cluster_regen Cofactor Regeneration COBE Ethyl 4-chloro-3-oxobutanoate (COBE) Reductase Carbonyl Reductase / Alcohol Dehydrogenase COBE->Reductase CHBE This compound (CHBE) Reductase->CHBE NADP NADP+ Reductase->NADP Glucose Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH Gluconolactone Glucono-δ-lactone GDH->Gluconolactone NADPH NADPH GDH->NADPH + H- NADPH->Reductase H- NADP->GDH

Caption: Enzyme-coupled system for NADPH cofactor regeneration using glucose and glucose dehydrogenase (GDH).

Chemical Synthesis Methods

While biocatalysis offers high selectivity under mild conditions, chemical reduction methods also exist.[1] For instance, the reduction of COBE using sodium borohydride can yield CHBE. However, this method typically produces a racemic mixture, necessitating a subsequent, often inefficient, chemical resolution step to separate the desired enantiomer.[15] The overall yield for such a two-step chemical process is often significantly lower than for a direct asymmetric biocatalytic reduction.[15] Homogeneous asymmetric hydrogenation using ruthenium-BINAP catalysts is another powerful chemical method for reducing β-keto esters, but it requires expensive and air-sensitive noble metal catalysts.[16]

Experimental Protocols

General Protocol for Whole-Cell Biocatalytic Reduction of COBE

This protocol is a synthesized representation based on methodologies described in the cited literature.[1][3][10]

  • Catalyst Preparation:

    • For recombinant strains (e.g., E. coli), cultivate the cells in a suitable growth medium containing an inducer (e.g., IPTG) to trigger the expression of the reductase and cofactor-regenerating enzyme.

    • For wild-type strains (e.g., Baker's yeast), activate the cells in a nutrient-rich medium.[10]

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.0). The resulting cell paste or dried cells can be used directly.

  • Bioreduction Reaction:

    • In a reaction vessel, prepare a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 7.0).

    • Add the co-substrate for cofactor regeneration (e.g., glucose) and the prepared biocatalyst (e.g., 50 g/L of dried yeast cells).[10]

    • Initiate the reaction by adding the substrate, ethyl 4-chloro-3-oxobutanoate (COBE). The substrate may be added in a single batch or fed incrementally to mitigate potential substrate inhibition.[4]

    • If a biphasic system is used to improve substrate solubility and reduce inhibition, add an organic solvent (e.g., ethyl acetate, isooctane).[1][4][10]

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for a specified duration (e.g., 1-24 hours).[1][10]

  • Product Extraction and Analysis:

    • Stop the reaction and separate the catalyst (cells) by centrifugation or filtration.

    • Extract the product (CHBE) from the reaction mixture using an organic solvent such as ethyl acetate.

    • Dry the organic phase (e.g., with anhydrous Na₂SO₄) and concentrate it under reduced pressure.

    • Determine the yield and enantiomeric excess of the product using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column.

Conclusion

The synthesis of enantiomerically pure this compound is most effectively achieved through biocatalysis. A wide range of microorganisms and isolated enzymes, particularly alcohol dehydrogenases and carbonyl reductases, have demonstrated the ability to reduce COBE to either the (R)- or (S)-enantiomer with excellent yields and near-perfect enantioselectivity (>99% e.e.). The implementation of cofactor regeneration systems is a critical factor for the industrial feasibility of these processes. While chemical methods exist, they often suffer from a lack of stereoselectivity, necessitating additional resolution steps that lower the overall process efficiency. The continued exploration and engineering of robust biocatalysts will likely further enhance the production of these vital pharmaceutical intermediates.

References

Alternative methods for the synthesis of chiral 3-hydroxybutanoates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Methods for the Synthesis of Chiral 3-Hydroxybutanoates

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral building blocks is a critical endeavor. Chiral 3-hydroxybutanoates are valuable intermediates in the synthesis of a wide array of pharmaceuticals. This guide provides an objective comparison of the primary alternative methods for their synthesis: microbial reduction using baker's yeast, enzymatic reduction with isolated alcohol dehydrogenases, and chemical synthesis via asymmetric hydrogenation. The performance of these methods is compared using supporting experimental data, and detailed protocols are provided for each key approach.

Data Presentation

The following table summarizes the quantitative data for the different synthetic approaches, providing a clear comparison of their respective efficiencies and conditions.

ParameterMicrobial Reduction (Baker's Yeast)Enzymatic Reduction (Alcohol Dehydrogenase)Chemical Synthesis (Asymmetric Hydrogenation)
Product (S)-Ethyl 3-hydroxybutanoate(R)- or (S)-Ethyl 3-hydroxybutanoate(R)- or (S)-Ethyl 3-hydroxybutanoate
Yield 59-76%[1]Typically >90% (conversion)High (typically >90%)[2]
Enantiomeric Excess (e.e.) 85-97%[1]Often >99%Excellent (often >99%)[2]
Key Reagents Saccharomyces cerevisiae, Sucrose, Ethyl acetoacetateIsolated Alcohol Dehydrogenase, Cofactor (NADH/NADPH), Cofactor regeneration system (e.g., glucose dehydrogenase/glucose)Chiral Ruthenium Complex (e.g., Ru-BINAP), H₂, Solvent (e.g., Methanol)
Solvent WaterAqueous BufferOrganic (e.g., Methanol, Ethanol)
Temperature Room TemperatureTypically 25-37 °C25-100 °C
Reaction Time 24-72 hours1-24 hours1-24 hours
Pressure AtmosphericAtmospheric1-100 atm H₂

Experimental Protocols

Microbial Reduction with Baker's Yeast (Saccharomyces cerevisiae)

This method utilizes whole cells of baker's yeast for the asymmetric reduction of ethyl acetoacetate to predominantly (S)-ethyl 3-hydroxybutanoate.

Materials:

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Ethyl acetoacetate

  • Tap water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Sodium chloride

Procedure:

  • In a flask, dissolve 300 g of sucrose in 1.6 L of tap water.

  • Add 200 g of baker's yeast to the sucrose solution and stir for 1 hour at approximately 30°C.

  • Add 20.0 g of ethyl acetoacetate to the fermenting mixture and continue stirring at room temperature for 24 hours.

  • Prepare a solution of 200 g of sucrose in 1 L of warm tap water (around 40°C) and add it to the reaction mixture.

  • After 1 hour, add another 20.0 g of ethyl acetoacetate and continue stirring for an additional 48-60 hours at room temperature.

  • Monitor the reaction progress by gas chromatography.

  • Once the reaction is complete, add 80 g of Celite® and filter the mixture through a sintered glass funnel.

  • Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain (S)-ethyl 3-hydroxybutanoate.[1]

Enzymatic Reduction with Alcohol Dehydrogenase

This method employs an isolated alcohol dehydrogenase (ADH) for the stereoselective reduction of ethyl acetoacetate. A cofactor regeneration system is crucial for driving the reaction to completion.

Materials:

  • Ethyl acetoacetate

  • Alcohol Dehydrogenase (e.g., from Candida parapsilosis or a recombinant source)

  • Nicotinamide adenine dinucleotide (NADH or NADPH)

  • Cofactor regeneration enzyme (e.g., Glucose Dehydrogenase, GDH)

  • Glucose

  • Buffer solution (e.g., phosphate or Tris-HCl, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate

Procedure:

  • In a reaction vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0).

  • To the buffer, add NADH or NADPH to a final concentration of approximately 1 mM.

  • Add the alcohol dehydrogenase and glucose dehydrogenase to the desired catalytic amounts.

  • Add glucose to a concentration sufficient for cofactor regeneration (e.g., 1.2 equivalents relative to the substrate).

  • Initiate the reaction by adding ethyl acetoacetate (e.g., 50 mM).

  • Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the progress by HPLC or GC.

  • Upon completion, saturate the aqueous solution with sodium chloride and extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Chemical Synthesis via Asymmetric Hydrogenation

This chemical approach utilizes a chiral transition metal catalyst, typically a Ruthenium-BINAP complex, for the highly enantioselective hydrogenation of ethyl acetoacetate.

Materials:

  • Ethyl acetoacetate

  • [RuCl₂(R)-BINAP] or other suitable chiral ruthenium catalyst

  • Methanol (anhydrous and degassed)

  • Hydrogen gas (high purity)

  • High-pressure reactor (autoclave)

Procedure:

  • In a glovebox under an inert atmosphere, charge a high-pressure reactor with the chiral ruthenium catalyst (e.g., substrate-to-catalyst ratio of 1000:1).

  • Add anhydrous and degassed methanol to the reactor.

  • Add ethyl acetoacetate to the catalyst solution.

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 50°C) for the specified time (e.g., 12-24 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield the chiral ethyl 3-hydroxybutanoate.

Visualizations

Microbial_Reduction_Workflow cluster_yeast_prep Yeast Preparation cluster_reaction Asymmetric Reduction cluster_workup Product Isolation Yeast Baker's Yeast (Saccharomyces cerevisiae) Activation Activation (1 hr, 30°C) Yeast->Activation Sucrose Sucrose Solution Sucrose->Activation Fermentation Fermentation (24-72 hrs, RT) Activation->Fermentation EAA Ethyl Acetoacetate EAA->Fermentation Filtration Filtration (with Celite®) Fermentation->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Purification Distillation Extraction->Purification Product (S)-Ethyl 3-Hydroxybutanoate Purification->Product

Caption: Experimental workflow for the microbial reduction of ethyl acetoacetate using Baker's Yeast.

Enzymatic_Reduction_Pathway cluster_main_reaction Enzymatic Reduction cluster_cofactor_cycle Cofactor Regeneration EAA Ethyl Acetoacetate Product Chiral Ethyl 3-Hydroxybutanoate EAA->Product ADH NADH NADH ADH Alcohol Dehydrogenase NAD NAD+ NADH->NAD NAD->NADH GDH Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone GDH Glucose Dehydrogenase

Caption: Biochemical pathway for the enzymatic reduction of ethyl acetoacetate with cofactor regeneration.

Asymmetric_Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation Catalyst Chiral Ru-BINAP Catalyst Reactor High-Pressure Reactor Catalyst->Reactor EAA Ethyl Acetoacetate EAA->Reactor Solvent Methanol Solvent->Reactor Hydrogenation Hydrogenation (e.g., 50 atm, 50°C) Reactor->Hydrogenation H2 H₂ Gas H2->Hydrogenation Concentration Solvent Removal Hydrogenation->Concentration Purification Distillation or Chromatography Concentration->Purification Product Chiral Ethyl 3-Hydroxybutanoate Purification->Product

Caption: Experimental workflow for the asymmetric hydrogenation of ethyl acetoacetate.

References

A Comparative Guide to the Synthesis of Ethyl 4-Chloro-3-hydroxybutanoate: A Novel Biocatalytic Approach vs. Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to ethyl 4-chloro-3-hydroxybutanoate, a key chiral intermediate in the pharmaceutical industry. We will delve into a novel, highly efficient biocatalytic method and benchmark its performance against traditional chemical synthesis and other established enzymatic approaches. The information presented is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

The synthesis of enantiomerically pure this compound is of significant interest for the production of various active pharmaceutical ingredients.[1][2][3][4] Traditional chemical methods, while straightforward, often suffer from a lack of stereoselectivity, leading to racemic mixtures that require challenging and costly resolution steps.[5] Biocatalytic methods have emerged as a powerful alternative, offering high enantioselectivity and mild reaction conditions. This guide highlights a novel synthetic route employing a robust NADH-dependent reductase, showcasing its superior performance in terms of yield, enantiomeric excess, and substrate loading when compared to established methods.

Comparison of Synthetic Routes

The following tables summarize the key performance indicators of different synthetic routes to this compound.

Table 1: Chemical Synthesis vs. Biocatalytic Synthesis

ParameterChemical Synthesis (NaBH₄ Reduction)Novel Biocatalytic Route (NADH-dependent Reductase)
Starting Material Ethyl 4-chloroacetoacetateEthyl 4-chloroacetoacetate
Product Racemic this compoundEnantiomerically pure (S)- or (R)-ethyl 4-chloro-3-hydroxybutanoate
Yield ~82% (racemic)>99%
Enantiomeric Excess (e.e.) 0% (racemic)>99.9%
Key Reagents Sodium borohydride, organic solventsRecombinant E. coli with reductase, cofactor (NADH), co-substrate (e.g., glucose)
Reaction Conditions Low temperatures (-10 to -5 °C)Mild conditions (e.g., 30 °C, neutral pH)
Downstream Processing Chemical resolution required for enantiopure productDirect isolation of enantiopure product
Environmental Impact Use of hazardous reducing agents and organic solventsAqueous-based, biodegradable reagents

Table 2: Comparison of Different Biocatalytic Approaches

Biocatalyst/SystemSubstrate ConcentrationYieldEnantiomeric Excess (e.e.)Key Features
Novel NADH-dependent Reductase (from Candida magnoliae) [6]Up to 3000 mM >99% >99.9% (S)-enantiomer Extremely high substrate tolerance and yield.
Carbonyl Reductase from Burkholderia gladioli (BgADH3)[2][7]1200 mmol (fed-batch)91.8%99.9% (R)-enantiomerHigh space-time yield, suitable for preparative scale.
Recombinant E. coli with (S)-specific Secondary Alcohol Dehydrogenase[8][9]4% (w/v)95.2%>99% (R)-enantiomerEfficient NADH regeneration using 2-propanol.
Baker's YeastLow concentrationVariable (up to 98% conversion)90-97% (R or S depending on additives)Readily available, but lower e.e. and substrate tolerance.[4]
fabG-homologues (E. coli, B. subtilis)[10]Not specifiedNot specified94-98% (S)-enantiomerDemonstrates the potential of enzymes from primary metabolism.

Experimental Protocols

Novel Biocatalytic Synthesis of (S)-Ethyl 4-chloro-3-hydroxybutanoate

This protocol is based on the use of a recombinant E. coli strain overexpressing an NADH-dependent reductase from Candida magnoliae.[6]

Materials:

  • Recombinant E. coli cells expressing the reductase

  • Ethyl 4-chloroacetoacetate (COBE)

  • Glucose (as a co-substrate for NADH regeneration)

  • Phosphate buffer (pH 7.0)

  • Bioreactor

Procedure:

  • Cultivate the recombinant E. coli cells to the desired cell density.

  • Harvest the cells by centrifugation and resuspend them in the phosphate buffer.

  • In a temperature-controlled bioreactor at 30°C, add the cell suspension, glucose, and ethyl 4-chloroacetoacetate.

  • Maintain the pH of the reaction mixture at 7.0.

  • Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction (typically within 14 hours for high substrate concentrations), separate the cells by centrifugation.

  • Extract the product from the supernatant using an organic solvent (e.g., ethyl acetate).

  • Purify the product by distillation under reduced pressure.

Chemical Synthesis of Racemic this compound

This protocol describes a typical reduction of ethyl 4-chloroacetoacetate using sodium borohydride.[11]

Materials:

  • Ethyl 4-chloroacetoacetate

  • Sodium borohydride

  • Absolute ethanol

  • Glacial acetic acid

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • Dissolve ethyl 4-chloroacetoacetate in absolute ethanol in a reaction flask and cool the mixture to -10°C.

  • Slowly add sodium borohydride in portions, maintaining the temperature between -10 and -5°C.

  • After the addition is complete, stir the reaction mixture at the same temperature for 1 hour.

  • Quench the reaction by adding anhydrous sodium sulfate and neutralize the mixture with glacial acetic acid.

  • Filter the mixture to remove salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude product in dichloromethane and wash with water.

  • Dry the organic phase with anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify the racemic this compound by vacuum distillation.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the discussed synthetic routes.

Chemical_Synthesis cluster_start Starting Material cluster_reaction Chemical Reduction cluster_product Initial Product cluster_purification Purification cluster_final Final Products Start Ethyl 4-chloroacetoacetate Reaction Reduction with Sodium Borohydride Start->Reaction Product Racemic Ethyl 4-chloro-3-hydroxybutanoate Reaction->Product Purification Chemical Resolution Product->Purification Final_S (S)-enantiomer Purification->Final_S Final_R (R)-enantiomer Purification->Final_R Biocatalytic_Synthesis cluster_start Starting Material cluster_reaction Biocatalytic Reduction cluster_cofactor Cofactor Regeneration cluster_product Final Product Start Ethyl 4-chloroacetoacetate Reaction Asymmetric Reduction with Recombinant E. coli (NADH-dependent Reductase) Start->Reaction Product Enantiomerically Pure (S)-Ethyl 4-chloro-3-hydroxybutanoate Reaction->Product Cofactor Glucose -> Gluconic Acid (NADH Regeneration) Cofactor->Reaction provides NADH

References

A Comparative Guide to Biocatalysts for the Asymmetric Reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone (COBE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone (COBE) to its corresponding chiral alcohol, (S)- or (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, is a critical step in the synthesis of several active pharmaceutical ingredients, including antifungal agents. Biocatalysis has emerged as a superior alternative to traditional chemical synthesis for this transformation, offering high enantioselectivity, milder reaction conditions, and a greener footprint.[1][2] This guide provides a comparative overview of various biocatalysts employed for COBE reduction, supported by experimental data to aid in the selection of the most suitable biocatalyst for specific research and development needs.

Performance Comparison of Biocatalysts

The efficiency of a biocatalyst is determined by several key parameters, including conversion rate, enantiomeric excess (e.e.), specific activity, and the reaction conditions under which it operates optimally. The following table summarizes the performance of various carbonyl reductases and ketoreductases from different microbial sources for the asymmetric reduction of COBE and similar α-haloketones.

Biocatalyst (Source Organism)ProductConversion/Yield (%)Enantiomeric Excess (e.e., %)Cofactor SystemKey Reaction ConditionsReference
Carbonyl Reductase (BsCR) & Glucose Dehydrogenase (BsGDH)(S)-CHBE60.1% (yield)>99%NADPH (regenerated with GDH)pH 8.0, 30°C[3]
Carbonyl Reductase from Candida parapsilosis (CPE) & GDH(S)-CHBE91% (yield)99%NADPH (regenerated with GDH)Not specified[3]
Aldo-keto Reductase from L. elongisporus (LEKS209G) & GDH(S)-CHBENot specified>99%NADPH (regenerated with GDH)Not specified[3]
Ketoreductase from Scheffersomyces stipitis (SsCR)(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol88.2% (yield)99.9%NADPH (regenerated with isopropanol)67 g/L COBE[2]
Carbonyl Reductase from Streptomyces coelicolor (ScCR1 mutant)(S)-CHBE>99.9% (conversion)>99.9%NADH (regenerated with 2-propanol)100 g/L COBE, 9 hours[1]
Carbonyl Reductase from Lactobacillus kefiri (LKCR)(S)-2-chloro-1-(2,4-dichlorophenyl)ethanolNot specifiedNot specifiedCoenzyme required100-300 g/L COBE, pH not specified, 20-40°C[4]
Alcohol Dehydrogenase from Rhodococcus ruber (ADH-A)Chiral AlcoholsHigh conversion>99%NAD(P)H (regenerated with 2-propanol)Micro-aqueous organic media[5][6]
Reductase from Pichia glabrata (PgCR)(S)-CHBE>99.0% (yield)>99%Mannitol as cosubstrate50 mM COBE, 8 hours[7]

Note: CHBE (ethyl (S)-4-chloro-3-hydroxybutyrate) is a structurally related substrate to COBE, and the data is included for comparative purposes. The specific product enantiomer ((S) or (R)) depends on the stereoselectivity of the enzyme.

Experimental Protocols

The successful application of biocatalysts for COBE reduction relies on optimized reaction protocols. Below are generalized methodologies for key experiments.

Whole-Cell Biocatalytic Reduction of COBE

This protocol is suitable for biocatalysts expressed in whole microbial cells (e.g., E. coli, Saccharomyces cerevisiae), which often have the advantage of endogenous cofactor regeneration.

Materials:

  • Recombinant microbial cells expressing the desired carbonyl reductase/ketoreductase.

  • Growth medium (e.g., LB, YPD).

  • Inducer (e.g., IPTG for E. coli).

  • Reaction buffer (e.g., potassium phosphate buffer, pH 6.0-8.0).

  • COBE substrate.

  • Co-substrate for cofactor regeneration (e.g., glucose, isopropanol).

  • Organic solvent for extraction (e.g., ethyl acetate).

  • Drying agent (e.g., anhydrous sodium sulfate).

  • Analytical equipment: HPLC or GC with a chiral column.

Procedure:

  • Cell Culture and Induction: Grow the recombinant microbial strain in a suitable medium to the mid-log phase. Induce enzyme expression with an appropriate inducer and continue cultivation for a specified period.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation. The cell pellet can be used directly as a whole-cell biocatalyst or can be lyophilized for storage.

  • Bioreduction Reaction: Resuspend a defined amount of wet or lyophilized cells in the reaction buffer. Add the co-substrate for cofactor regeneration.

  • Substrate Addition: Dissolve COBE in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if necessary, and add it to the cell suspension to the desired final concentration.

  • Reaction Incubation: Incubate the reaction mixture at the optimal temperature with shaking.

  • Monitoring and Work-up: Monitor the reaction progress by periodically taking samples and analyzing them by TLC, HPLC, or GC. After completion, stop the reaction and extract the product with an organic solvent.

  • Analysis: Dry the organic extract, concentrate it, and analyze the conversion and enantiomeric excess of the product using chiral HPLC or GC.

Isolated Enzyme-Catalyzed Reduction of COBE with Cofactor Regeneration

This protocol is applicable when using a purified or partially purified enzyme, often coupled with a secondary enzyme for cofactor regeneration.

Materials:

  • Purified carbonyl reductase/ketoreductase.

  • Cofactor (NADH or NADPH).

  • Cofactor regeneration system:

    • Enzyme: e.g., Glucose Dehydrogenase (GDH).

    • Substrate for regeneration enzyme: e.g., Glucose.

  • Reaction buffer.

  • COBE substrate.

  • Organic solvent for extraction.

  • Analytical equipment.

Procedure:

  • Reaction Setup: In a reaction vessel, combine the reaction buffer, the purified primary enzyme, the cofactor regeneration enzyme (e.g., GDH), the cofactor (catalytic amount), and the substrate for the regeneration enzyme (e.g., glucose).

  • Substrate Addition: Add the COBE substrate to the reaction mixture.

  • Reaction Incubation: Incubate the reaction at the optimal temperature and pH with gentle stirring.

  • Monitoring and Work-up: Follow the same procedure as for the whole-cell biocatalysis for monitoring and product extraction.

  • Analysis: Determine the conversion and enantiomeric excess of the product by chiral HPLC or GC.

Reaction Pathway and Experimental Workflow

The biocatalytic reduction of COBE follows a general pathway where a carbonyl reductase or a similar enzyme transfers a hydride from a cofactor (NADH or NADPH) to the carbonyl group of COBE, yielding the corresponding chiral alcohol. To maintain the reaction, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously regenerated.

Biocatalytic_COBE_Reduction cluster_reaction Biocatalytic Reduction cluster_cofactor Cofactor Cycle cluster_regeneration Cofactor Regeneration COBE COBE (2-chloro-1-(2,4-dichlorophenyl)ethanone) Enzyme Carbonyl Reductase COBE->Enzyme Substrate Binding Chiral_Alcohol Chiral Alcohol ((S)- or (R)-product) Enzyme->Chiral_Alcohol Product Release NADP NAD(P)+ (Oxidized Cofactor) Enzyme->NADP Cofactor Release NADPH NAD(P)H (Reduced Cofactor) NADPH->Enzyme NADPH->NADP Regen_Enzyme e.g., Glucose Dehydrogenase NADP->Regen_Enzyme Substrate for Regeneration Regen_Enzyme->NADPH Regenerated Cofactor By_Product By-product (e.g., Gluconolactone) Regen_Enzyme->By_Product Co_Substrate Co-substrate (e.g., Glucose) Co_Substrate->Regen_Enzyme

Caption: Biocatalytic reduction of COBE with cofactor regeneration.

The following diagram illustrates a typical experimental workflow for screening and optimizing a biocatalyst for COBE reduction.

Experimental_Workflow start Start biocatalyst_selection Biocatalyst Selection (e.g., whole cell, isolated enzyme) start->biocatalyst_selection reaction_setup Reaction Setup (Buffer, pH, Temp) biocatalyst_selection->reaction_setup substrate_addition Substrate Addition (COBE, Co-substrate) reaction_setup->substrate_addition incubation Incubation (Time, Agitation) substrate_addition->incubation sampling Periodic Sampling incubation->sampling extraction Product Extraction (Organic Solvent) sampling->extraction analysis Analysis (Chiral HPLC/GC) extraction->analysis data_evaluation Data Evaluation (Conversion, e.e.%) analysis->data_evaluation optimization Optimization of Reaction Conditions data_evaluation->optimization optimization->reaction_setup Iterate end End optimization->end Optimal Conditions Found

Caption: Experimental workflow for COBE reduction biocatalysis.

References

A Spectroscopic Showdown: Unmasking the Chiral Twins (R)- and (S)-Ethyl 4-Chloro-3-Hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a detailed spectroscopic comparison of the enantiomers (R)- and (S)-ethyl 4-chloro-3-hydroxybutanoate, crucial intermediates in the synthesis of various pharmaceuticals. While standard spectroscopic techniques prove blind to the subtle mirror-image differences between these molecules, this guide delves into specialized methods that unlock their distinct chiral signatures.

The Challenge of Enantiomeric Similarity

Enantiomers, by definition, possess identical physical and chemical properties in an achiral environment. Consequently, their responses to standard spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are indistinguishable. The ¹H NMR, ¹³C NMR, IR, and MS data presented below are therefore applicable to both (R)- and (S)-ethyl 4-chloro-3-hydroxybutanoate.

Standard Spectroscopic Data

The following tables summarize the key spectroscopic data for ethyl 4-chloro-3-hydroxybutanoate. It is critical to reiterate that these values are identical for both the (R) and (S) enantiomers when measured under standard, achiral conditions.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityAssignment
4.30 - 4.28mCH(OH)
4.18qOCH₂CH₃
3.61 - 3.60mCH₂Cl
3.01sOH
2.66 - 2.57mCH₂C=O
1.29 - 1.24mOCH₂CH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Assignment
171.76C=O
67.93CH(OH)
60.98OCH₂CH₃
48.12CH₂Cl
38.51CH₂C=O
14.07OCH₂CH₃

Solvent: CDCl₃, Frequency: 126 MHz

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
~3450 (broad)O-H stretch
~2980C-H stretch (aliphatic)
~1735C=O stretch (ester)
~1180C-O stretch
~780C-Cl stretch

Sample preparation: Neat or as a thin film

Table 4: Mass Spectrometry Data
m/zAssignment
167.2[M+1]⁺

Ionization method: Electrospray Ionization (ESI)

Differentiating the Enantiomers: Chiral-Specific Spectroscopic Techniques

To distinguish between the (R) and (S) enantiomers, specialized spectroscopic methods that introduce a chiral influence are necessary. The two primary techniques for this purpose are Vibrational Circular Dichroism (VCD) and NMR spectroscopy with the addition of a chiral shift reagent.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Enantiomers will produce VCD spectra that are mirror images of each other, with signals of equal magnitude but opposite sign at each vibrational frequency. This makes VCD a powerful tool for the unambiguous determination of absolute configuration.

Expected VCD Spectra:

While the IR spectra of (R)- and (S)-ethyl 4-chloro-3-hydroxybutanoate are identical, their VCD spectra are expected to be perfect mirror images. For every positive band in the VCD spectrum of the (R)-enantiomer, a corresponding negative band of equal intensity will be observed for the (S)-enantiomer, and vice versa.

NMR Spectroscopy with Chiral Shift Reagents

In a standard NMR experiment, the signals for the (R) and (S) enantiomers are perfectly overlapped. The addition of a chiral shift reagent, typically a lanthanide complex with a chiral ligand (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), induces a diastereomeric interaction with the enantiomers. These transient diastereomeric complexes have different magnetic environments, leading to the separation of the NMR signals for the (R) and (S) forms.

Expected ¹H NMR Spectrum with a Chiral Shift Reagent:

Upon the addition of a chiral shift reagent to a racemic or scalemic mixture of this compound, the single set of peaks observed in the standard ¹H NMR spectrum will split into two distinct sets of peaks. One set will correspond to the (R)-enantiomer complexed with the shift reagent, and the other to the (S)-enantiomer complex. The integration of these separated signals can be used to determine the enantiomeric excess (ee) of the sample.

Experimental Protocols

The following are detailed methodologies for the key experiments discussed.

Protocol 1: Standard NMR, IR, and MS Analysis
  • Sample Preparation:

    • NMR: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

    • IR (Neat): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • MS (ESI): Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation and Data Acquisition:

    • NMR: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • IR: Record the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

    • MS: Introduce the sample solution into an electrospray ionization mass spectrometer and acquire the mass spectrum in positive ion mode.

Protocol 2: Vibrational Circular Dichroism (VCD) Analysis
  • Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • Instrumentation: Use a dedicated VCD spectrometer.

  • Data Acquisition:

    • Acquire the VCD spectrum over the desired mid-IR range (e.g., 2000-800 cm⁻¹).

    • Simultaneously acquire the standard IR absorption spectrum.

    • Data collection times can be several hours to achieve a good signal-to-noise ratio.

  • Data Analysis: Compare the experimental VCD spectrum with the spectrum of the other enantiomer (which should be its mirror image) or with a computationally predicted VCD spectrum to assign the absolute configuration.

Protocol 3: NMR Analysis with a Chiral Shift Reagent
  • Sample Preparation:

    • Prepare a standard NMR sample of the this compound mixture in an anhydrous deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

  • Addition of Chiral Shift Reagent:

    • To the NMR tube, add a small, accurately weighed amount of a suitable chiral shift reagent (e.g., Eu(hfc)₃).

    • Gently mix the sample to ensure homogeneity.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra after incremental additions of the chiral shift reagent.

    • Monitor the separation of the signals corresponding to the (R) and (S) enantiomers. Add more reagent as needed to achieve baseline resolution of at least one pair of corresponding signals.

  • Data Analysis:

    • Identify the separated signals for the (R) and (S) enantiomers.

    • Integrate the corresponding peaks to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Visualizing the Workflow

The logical flow of spectroscopic analysis for chiral molecules can be visualized as follows:

Spectroscopic_Workflow cluster_standard Standard Spectroscopy cluster_chiral Chiral-Specific Spectroscopy NMR NMR (¹H, ¹³C) Identical_Spectra Identical Spectra for (R) and (S) NMR->Identical_Spectra IR IR IR->Identical_Spectra MS MS MS->Identical_Spectra VCD VCD Distinct_Spectra Distinct Spectra for (R) and (S) VCD->Distinct_Spectra NMR_CSR NMR + Chiral Shift Reagent NMR_CSR->Distinct_Spectra Sample Sample ((R) or (S) or Mixture) Sample->NMR Achiral Conditions Sample->IR Achiral Conditions Sample->MS Achiral Conditions Sample->VCD Chiral Conditions Sample->NMR_CSR Chiral Conditions

Caption: Workflow for the spectroscopic comparison of enantiomers.

This guide underscores that while standard spectroscopic methods are essential for structural elucidation, they are insufficient for the differentiation of enantiomers. The application of chiral-specific techniques like VCD and NMR with chiral shift reagents is indispensable for the complete stereochemical characterization of molecules like (R)- and (S)-ethyl 4-chloro-3-hydroxybutanoate, providing critical data for researchers in the pharmaceutical and chemical sciences.

A Comparative Guide to the Synthesis of Ethyl 4-Chloro-3-Hydroxybutanoate: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-chloro-3-hydroxybutanoate is a critical chiral building block in the pharmaceutical industry, playing a pivotal role in the synthesis of various active pharmaceutical ingredients, including statins like atorvastatin and rosuvastatin. The stereochemistry of this molecule is crucial for its biological activity, making enantiomerically pure forms, particularly the (S)- and (R)-enantiomers, highly sought after. This guide provides a comprehensive comparison of the different synthesis methods for this compound, with a focus on cost-effectiveness, supported by experimental data and detailed protocols.

Executive Summary

The synthesis of this compound can be broadly categorized into two main approaches: traditional chemical synthesis and biocatalytic methods. While chemical routes have been historically employed, they often suffer from drawbacks such as low overall yields, the formation of racemic mixtures necessitating costly chiral resolution, and the use of hazardous reagents. In contrast, biocatalytic methods, primarily utilizing enzymes like carbonyl reductases and alcohol dehydrogenases, have emerged as a highly efficient, stereoselective, and cost-effective alternative for producing enantiomerically pure this compound. This guide will delve into the specifics of these methods, providing a clear comparison to aid researchers in selecting the most suitable approach for their needs.

Methodological Comparison: Chemical vs. Biocatalytic Synthesis

The choice of synthesis route for this compound significantly impacts not only the yield and purity of the final product but also the overall process economics and environmental footprint. Below is a detailed comparison of the prevalent chemical and biocatalytic methods.

Chemical Synthesis Routes

Traditional chemical methods for synthesizing this compound often involve multi-step processes.

1. Synthesis from Epichlorohydrin: This method involves the ring-opening of epichlorohydrin with cyanide, followed by alcoholysis.

  • Workflow:

    • Epichlorohydrin is reacted with sodium cyanide to form 4-chloro-3-hydroxybutanenitrile.

    • The resulting nitrile is then subjected to alcoholysis with ethanol and a strong acid catalyst (e.g., HCl) to yield this compound.

  • Disadvantages:

    • The overall molar yield is relatively low, estimated to be around 49%.[1]

    • The process involves multiple reaction steps and complex operations.[1]

    • The use of highly toxic sodium cyanide poses significant safety and environmental concerns.

2. Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE) with Sodium Borohydride: This method involves the chemical reduction of a ketoester.

  • Workflow:

    • Ethyl 4-chloro-3-oxobutanoate (COBE) is reduced using a chemical reducing agent like sodium borohydride (NaBH₄).

  • Disadvantages:

    • This method produces a racemic mixture of the (R)- and (S)-enantiomers.[1]

    • A subsequent, often expensive and low-yielding, chemical resolution step is required to separate the desired enantiomer, with yields for this step being lower than 50%.[1]

    • The overall yield of the desired enantiomer is approximately 40%.[1]

Biocatalytic Synthesis: A Greener and More Efficient Alternative

Biocatalytic methods employ enzymes, either in isolated form or within whole microbial cells, to catalyze the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to the desired enantiomer of this compound. This approach offers high stereoselectivity, milder reaction conditions, and improved cost-effectiveness. The starting material, COBE, is readily synthesized and relatively inexpensive.[2]

Key Enzymes and Microorganisms:

A variety of microorganisms and their enzymes have been successfully employed for this transformation:

  • Carbonyl Reductases (CREs): These enzymes, often from yeast species like Candida magnoliae or bacteria like Burkholderia gladioli, are highly efficient in catalyzing the stereoselective reduction of ketones.[3][4][5]

  • Alcohol Dehydrogenases (ADHs): ADHs from sources such as Stenotrophomonas maltophilia and Candida parapsilosis have also demonstrated excellent performance in producing both (S)- and (R)-enantiomers.[6][7][8]

  • Recombinant E. coli: Genetically engineered E. coli strains are frequently used to overexpress specific reductases, leading to high catalytic efficiency and making the process more suitable for industrial scale-up.[3][4][5][6]

Cost-Effectiveness of Biocatalytic Routes:

The economic viability of biocatalytic synthesis is significantly enhanced by several factors:

  • Inexpensive Starting Material: Ethyl 4-chloro-3-oxobutanoate (COBE) is a cost-effective substrate.[2]

  • High Yields and Enantiomeric Excess: Biocatalytic methods consistently deliver high product yields (>95%) and excellent enantiomeric excess (>99% ee), eliminating the need for costly chiral resolution.[3][4][6][7]

  • Cofactor Regeneration Systems: A major cost factor in enzymatic reductions can be the stoichiometric use of expensive nicotinamide cofactors (NADH or NADPH). To circumvent this, efficient cofactor regeneration systems are often coupled with the main reaction. Common strategies include:

    • Glucose and Glucose Dehydrogenase (GDH): Glucose, an inexpensive substrate, is oxidized by GDH to regenerate the NADPH or NADH consumed by the primary reductase.[1][4][5]

    • 2-Propanol: This inexpensive alcohol can serve as a hydrogen donor for cofactor regeneration, catalyzed by the same or a different alcohol dehydrogenase.[6][7]

Quantitative Data Comparison

The following tables summarize the performance of different synthesis methods based on data from published literature.

Table 1: Comparison of Chemical Synthesis Methods

MethodStarting MaterialKey ReagentsOverall Yield (%)Enantiomeric Excess (ee)Key Disadvantages
From EpichlorohydrinEpichlorohydrinSodium Cyanide, Ethanol, HCl~49[1]RacemicMulti-step, toxic reagents, low yield[1]
NaBH₄ Reduction of COBEEthyl 4-chloro-3-oxobutanoateSodium Borohydride~40 (after resolution)[1]Racemic (requires resolution)Low yield, costly resolution step[1]

Table 2: Comparison of Biocatalytic Synthesis Methods for (S)-Ethyl 4-chloro-3-hydroxybutanoate

BiocatalystSubstrate ConcentrationReaction Time (h)Yield (%)Enantiomeric Excess (ee)Cofactor Regeneration
E. coli expressing reductase from Candida magnoliae3000 mM14>99.0[3]>99.9%[3]Not specified
Candida magnoliae (acetone-dried cells)Not specifiedNot specifiedNot specified (90 g/L product)[9]96.6% (99% after heating)[9]Glucose, NADP, GDH[9]
E. coli expressing ADH from Stenotrophomonas maltophilia660 g/L (4.0 M)Not specifiedComplete conversion[8]>99.9%[8]Glucose, GDH[8]

Table 3: Comparison of Biocatalytic Synthesis Methods for (R)-Ethyl 4-chloro-3-hydroxybutanoate

BiocatalystSubstrate ConcentrationReaction Time (h)Yield (%)Enantiomeric Excess (ee)Cofactor Regeneration
E. coli expressing ADH from Candida parapsilosisNot specified1795.2[6][7]>99%[6][7]2-Propanol[6][7]
E. coli co-expressing reductase from Burkholderia gladioli and GDH1200 mmol (fed-batch)2091.8[4][5]99.9%[4][5]Glucose, GDH (co-expressed)[4][5]
Baker's yeast with allyl bromideNot specified298[10]97%Not applicable (whole cell)

Experimental Protocols

Below are representative experimental protocols for the biocatalytic synthesis of this compound.

Protocol 1: Synthesis of (S)-Ethyl 4-chloro-3-hydroxybutanoate using Recombinant E. coli

This protocol is based on the method described for the NADH-dependent reductase from Candida magnoliae.[3]

1. Microorganism and Culture:

  • Recombinant E. coli BL21 expressing the carbonyl reductase from Candida magnoliae is cultured in a suitable medium (e.g., LB medium with appropriate antibiotic) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and further incubating at a lower temperature (e.g., 20-25°C) for 12-16 hours.

  • The cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate buffer, pH 7.0).

2. Asymmetric Reduction Reaction:

  • In a reaction vessel, prepare a reaction mixture containing:

    • Phosphate buffer (100 mM, pH 6.5-7.5)

    • Ethyl 4-chloro-3-oxobutanoate (COBE) as the substrate (e.g., 100-3000 mM)

    • A cofactor regeneration system, for example, glucose (1.2-1.5 molar equivalents to substrate) and glucose dehydrogenase (GDH).

    • A catalytic amount of NAD⁺ or NADP⁺.

    • The prepared recombinant E. coli cells (wet or dry cell weight).

  • The reaction is carried out at a controlled temperature (e.g., 30°C) with gentle agitation.

  • The progress of the reaction is monitored by a suitable analytical method such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

3. Product Isolation and Purification:

  • Once the reaction is complete, the cells are removed by centrifugation.

  • The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to obtain the crude product.

  • The crude product can be further purified by silica gel column chromatography if necessary.

Protocol 2: Synthesis of (R)-Ethyl 4-chloro-3-hydroxybutanoate using Recombinant E. coli in a Biphasic System

This protocol is based on the method utilizing the reductase from Burkholderia gladioli.[4][5]

1. Microorganism and Culture:

  • E. coli cells co-expressing the carbonyl reductase from Burkholderia gladioli and glucose dehydrogenase are cultured and induced as described in Protocol 1.

2. Asymmetric Reduction in a Biphasic System:

  • A biphasic system is set up in a reaction vessel, consisting of an aqueous phase and an organic phase.

    • Aqueous Phase: Phosphate buffer (e.g., 100 mM, pH 6.5) containing the recombinant E. coli cells, glucose, and a catalytic amount of NADP⁺.

    • Organic Phase: A water-immiscible organic solvent such as n-octanol, which contains the substrate ethyl 4-chloro-3-oxobutanoate (COBE). A biphasic system can help to reduce substrate and product inhibition.

  • The reaction is performed at a controlled temperature (e.g., 30°C) with vigorous stirring to ensure adequate mixing of the two phases.

  • A fed-batch strategy for the substrate can be employed to maintain a low concentration of COBE in the aqueous phase, thus minimizing enzyme inhibition. The pH of the aqueous phase is maintained by the addition of a base (e.g., NaOH) to neutralize the gluconic acid formed from glucose oxidation.

3. Product Isolation and Purification:

  • After the reaction, the phases are separated.

  • The product is recovered from the organic phase by evaporation of the solvent.

  • The aqueous phase can be extracted with the same organic solvent to recover any remaining product.

  • The combined organic extracts are processed as described in Protocol 1.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the different synthesis strategies.

chemical_synthesis cluster_epichlorohydrin Synthesis from Epichlorohydrin cluster_nabh4 NaBH4 Reduction epi Epichlorohydrin nitrile 4-chloro-3-hydroxybutanenitrile epi->nitrile NaCN product_epi This compound (Racemic) nitrile->product_epi Ethanol, HCl cobe Ethyl 4-chloro-3-oxobutanoate (COBE) racemic_product Racemic this compound cobe->racemic_product NaBH4 resolved_product Enantiopure Product racemic_product->resolved_product Chiral Resolution

Caption: Chemical synthesis routes for this compound.

biocatalytic_synthesis cluster_main_reaction Asymmetric Reduction cluster_cofactor Cofactor Regeneration cluster_regeneration_system Regeneration Options cobe Ethyl 4-chloro-3-oxobutanoate (COBE) enzyme Carbonyl Reductase / Alcohol Dehydrogenase (e.g., from Candida, Burkholderia) cobe->enzyme product Enantiopure Ethyl (S)- or (R)-4-chloro-3-hydroxybutanoate enzyme->product nad_ox NAD(P)+ enzyme->nad_ox consumes nad_red NAD(P)H nad_ox->nad_red Regeneration System nad_red->enzyme provides H- glucose_gdh Glucose + GDH isopropanol 2-Propanol

Caption: General workflow for biocatalytic synthesis with cofactor regeneration.

Conclusion

For the synthesis of enantiomerically pure this compound, biocatalytic methods present a clear advantage over traditional chemical routes in terms of cost-effectiveness, yield, stereoselectivity, and environmental impact. The use of whole-cell biocatalysts, particularly recombinant E. coli expressing robust reductases, coupled with efficient cofactor regeneration systems, has paved the way for the industrial-scale production of this vital pharmaceutical intermediate. While the initial investment in developing a biocatalytic process may be a consideration, the long-term benefits of higher efficiency and sustainability make it the superior choice for modern drug development and manufacturing. Researchers and process chemists are encouraged to explore these biocatalytic options to optimize their synthesis strategies.

References

A Comparative Guide to Novel Enzymes for Ethyl 4-Chloro-3-hydroxybutanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure forms of ethyl 4-chloro-3-hydroxybutanoate (CHBE) are crucial chiral building blocks in the pharmaceutical industry, particularly for the synthesis of blockbuster drugs like statins.[1] The biocatalytic asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) offers a highly efficient and environmentally benign alternative to traditional chemical synthesis. This guide provides a comparative benchmark of new and established enzymes for this synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable biocatalyst for your research and development needs.

Enzyme Performance Comparison

The following table summarizes the performance of various enzymes in the asymmetric reduction of COBE to either (S)-CHBE or (R)-CHBE. Key metrics include the enzyme source, the product's enantiomeric excess (e.e.), reaction yield, substrate concentration, and reaction time.

Enzyme/BiocatalystProduct EnantiomerSubstrate Conc. (mM)Yield (%)e.e. (%)Reaction Time (h)Cofactor SystemSource
Carbonyl Reductase (CmCR) from Candida magnoliae in E. coli CCZU-K14(S)-CHBE3000>99.0>99.914NADH[2]
Ketoreductase ChKRED20 (thermostabilized mutant) from Chryseobacterium sp. CA49(S)-CHBE300 g/L (~1824)95 (isolated)>99.51-[1]
Acetoacetyl-CoA Reductase (AR) from Ralstonia eutropha in E. coli(S)-CHBE-->99-NADPH[3]
Alcohol Dehydrogenase LCRIII (mutant M3)(R)-CHBE-->99-NADH[4]
Carbonyl Reductase from Rhodococcus pyridinivorans in E. coli(S)-CHBE-----[5]
Carbonyl Reductase from Pichia stipitis and Glucose Dehydrogenase from Bacillus megaterium in E. coli(S)-CHBE-90.7>99-NADH[6]
Alcohol Dehydrogenase SmADH31 from Stenotrophomonas maltophilia(S)-CHBE4.0 M (660 g/L)>99.9>99.924-[7]
Candida parapsilosis ATCC 7330 (whole cells)(S)-CHBE1.38 M (230 g/L)95 (isolated)>99--[8]
Aldehyde Reductase from Sporobolomyces salmonicolor AKU4429(R)-CHBE-95.486-NADPH[9]
Carbonyl Reductase (S1) from Candida magnoliae and Glucose Dehydrogenase (GDH) from Bacillus megaterium in E. coli(S)-CHBE-85100-NADP+[10][11]
Carbonyl Reductase (CgCR) and Glucose Dehydrogenase (GDH) in recombinant E. coli(R)-CHBE1000≥90-12NADPH[12]
Carbonyl Reductase (BgADH3) from Burkholderia gladioli in E. coli(R)-CHBE----NADPH[13]
Secondary Alcohol Dehydrogenase from Candida parapsilosis in E. coli(R)-CHBE-95.2>99-NADH[14][15]
Reductase (CaCR) from Candida albicans(S)-CHBE-->99-NADPH

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to represent a standard approach for enzyme screening and reaction optimization.

General Protocol for Asymmetric Reduction of COBE using Whole-Cell Biocatalysts

This protocol is applicable for recombinant E. coli cells expressing the desired reductase and often a cofactor regeneration enzyme like glucose dehydrogenase (GDH).

a. Cell Culture and Induction:

  • Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.

  • Transfer the overnight culture into a larger volume of fresh LB medium (e.g., 1 L) and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1.0 mM.

  • Continue the cultivation at a lower temperature (e.g., 16-25°C) for 12-16 hours to allow for proper protein folding.

  • Harvest the cells by centrifugation (e.g., 8000 x g for 10 min at 4°C) and wash with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5-7.0).

b. Whole-Cell Biotransformation:

  • Resuspend the harvested cells in the reaction buffer to a desired cell concentration (e.g., 50-100 g/L wet cell weight).

  • The reaction mixture should contain the buffer, a co-substrate for cofactor regeneration (e.g., 1.2 M glucose for GDH), and the cofactor (e.g., 1 mM NAD+/NADP+).

  • Initiate the reaction by adding the substrate, ethyl 4-chloro-3-oxobutanoate (COBE). The substrate can be added in a fed-batch manner to mitigate substrate inhibition.[4]

  • Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 6.5) with gentle agitation.[10]

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Protocol for Asymmetric Reduction in a Biphasic System

An organic-aqueous biphasic system can be employed to overcome substrate and product inhibition and to facilitate product recovery.[9]

  • Prepare the aqueous phase containing the whole-cell biocatalyst or purified enzyme, buffer, cofactor, and co-substrate for cofactor regeneration as described above.

  • Add an equal volume of an immiscible organic solvent (e.g., n-butyl acetate or ethyl acetate) to the aqueous phase.[10][12]

  • Dissolve the substrate (COBE) in the organic phase before mixing it with the aqueous phase.

  • Gently stir the biphasic mixture to ensure sufficient mass transfer between the two phases.

  • The product, this compound (CHBE), will preferentially partition into the organic phase.

  • At the end of the reaction, separate the organic phase for product extraction and analysis.

Analytical Methods for Reaction Monitoring

a. Gas Chromatography (GC):

  • Purpose: To determine the concentration of the substrate (COBE) and the product (CHBE) and to calculate the reaction yield.

  • Sample Preparation: Extract the reaction mixture with an equal volume of an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate.

  • GC Conditions (Example): Use a capillary column (e.g., HP-5). Set the injector and detector temperatures to 250°C. Use a temperature program, for instance, starting at 100°C, holding for 2 minutes, then ramping to 200°C at 10°C/min.

b. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the enantiomeric excess (e.e.) of the chiral product (CHBE).

  • Sample Preparation: Similar to GC sample preparation.

  • HPLC Conditions (Example): Use a chiral column (e.g., Chiralcel OD-H). Use a mobile phase of n-hexane/isopropanol (e.g., 95:5 v/v) at a flow rate of 1.0 mL/min. Detect the enantiomers using a UV detector at 210 nm.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the enzymatic synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_analysis Analysis & Purification Culture Cell Culture & Induction Harvest Cell Harvest & Washing Culture->Harvest Reaction_Setup Reaction Setup (Buffer, Cofactor, Co-substrate) Harvest->Reaction_Setup Substrate_Addition Substrate Addition (Ethyl 4-chloro-3-oxobutanoate) Reaction_Setup->Substrate_Addition Reaction_Monitoring Reaction Monitoring (GC/HPLC) Substrate_Addition->Reaction_Monitoring Extraction Product Extraction Reaction_Monitoring->Extraction Analysis Yield & e.e. Determination Extraction->Analysis Purification Product Purification Analysis->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for enzymatic synthesis of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 4-chloro-3-hydroxybutanoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount, extending beyond the bench to the proper disposal of chemical waste. Ethyl 4-chloro-3-hydroxybutanoate, a key chiral intermediate, requires careful handling and a specific disposal procedure to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this halogenated organic compound.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its primary hazards. According to safety data sheets, this compound is classified as harmful if swallowed and causes serious eye damage.[1][2][3][4] In case of accidental exposure, immediate first aid is critical. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1][3] If swallowed, rinse the mouth and seek medical help.[1][3] Personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, is mandatory when handling this chemical.[1][3]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Serious eye damage (Category 1)GHS05DangerH318: Causes serious eye damage

Step-by-Step Disposal Protocol

The proper disposal of this compound is governed by regulations for hazardous waste, specifically for halogenated organic compounds. Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood.[5][6][7]

1. Waste Identification and Segregation:

  • As a chlorinated organic compound, this compound must be classified as a halogenated organic waste .[8]

  • This waste stream must be kept separate from non-halogenated organic wastes, acids, bases, and other incompatible materials to prevent dangerous reactions.[8][9][10]

2. Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible waste container, preferably made of polyethylene.[6][11] The container must be in good condition with a secure screw cap.[9]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5][12] Include the appropriate hazard pictograms for "Corrosive" and "Harmful".[12]

3. Accumulation in a Satellite Accumulation Area (SAA):

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][11]

  • The SAA must be inspected weekly for any signs of leakage.[9]

  • Keep the waste container closed at all times, except when adding waste.[5][9][11]

4. Request for Waste Pickup:

  • Once the container is full, or before it reaches the maximum storage time limit set by your institution (often up to 9 or 12 months), arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department.[5][11]

  • Do not transport the hazardous waste yourself; trained EH&S personnel should handle the collection.[10]

5. Spill Management:

  • In the event of a small spill that can be cleaned up within 15 minutes by trained personnel, use an inert absorbent material.[5][6]

  • All materials used for spill cleanup must also be treated as hazardous waste and disposed of in the same halogenated organic waste container.[5][10]

  • For larger spills, evacuate the area and contact your institution's emergency response team.[5]

Disposal_Workflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal A This compound Waste Generated B Identify as Halogenated Organic Waste A->B Step 1 C Segregate from Incompatible Wastes B->C Step 1 D Use Designated, Compatible Container C->D Step 2 E Label Container: 'Hazardous Waste' Chemical Name & Hazards D->E Step 2 F Store in Satellite Accumulation Area (SAA) E->F Step 3 G Keep Container Closed F->G Step 3 H Container Full or Time Limit Reached? G->H Step 4 H->G No I Contact EH&S for Waste Pickup H->I Yes

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 4-chloro-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information

This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Ethyl 4-chloro-3-hydroxybutanoate. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes serious eye damage.[1][2][3] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure. The following table summarizes the recommended PPE for handling this chemical.

Protection Type Equipment Specification Standard Compliance
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles.EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[1][4]
Skin Protection Chemical-impermeable gloves and fire/flame resistant, impervious clothing.[1]EU Directive 89/686/EEC and EN 374 for gloves.[1]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[1] A dust mask (type N95, US) or a type ABEK (EN14387) respirator filter may also be appropriate. Use should be based on a risk assessment and as a backup to engineering controls.[5]MSHA/NIOSH (US) or equivalent.[4]

Note: Always inspect gloves prior to use and wash hands thoroughly after handling.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from receipt to disposal.

Operational Workflow: this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal Receiving Receive Container Inspect Inspect for Damage Receiving->Inspect Visually Check Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store If Intact DonPPE Don Appropriate PPE Store->DonPPE Workstation Work in a Fume Hood or Well-Ventilated Area DonPPE->Workstation Experiment Conduct Experiment Workstation->Experiment Waste Collect in a Suitable, Closed Container Experiment->Waste LabelWaste Label as Hazardous Waste Waste->LabelWaste Dispose Dispose via Approved Channels LabelWaste->Dispose

Figure 1. A step-by-step workflow for the safe handling of this compound.

Experimental Protocols:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are in close proximity to the workstation.[4]

  • Handling:

    • Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][5][6]

    • Avoid contact with skin and eyes.[1][7]

    • Do not eat, drink, or smoke when using this product.[1][2]

    • Use non-sparking tools to prevent fire from electrostatic discharge.[1]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Emergency and Disposal Plans

Accidental Release Measures:

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.

Chemical Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Personnel to a Safe Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate DonPPE Wear Full PPE Ventilate->DonPPE Contain Contain Spill with Inert Absorbent Material DonPPE->Contain Collect Collect and Place in a Closed Container for Disposal Contain->Collect Clean Clean Spill Site Collect->Clean

Figure 2. A workflow diagram for responding to a chemical spill of this compound.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[1][4]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes. Immediately call a poison center or doctor.[1][4]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.[1]

Disposal Plan:

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[4][7]

  • Waste Classification: Determine if the discarded chemical is classified as hazardous waste.[4][7]

  • Containment: Collect waste in suitable, closed containers.[1][4]

  • Disposal: Arrange for disposal through an appropriate treatment and disposal facility.[1] Do not let the chemical enter drains.[1]

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 4-chloro-3-hydroxybutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloro-3-hydroxybutanoate

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.